molecular formula C13H20N2 B597700 (3R,5R)-1-Benzyl-3,5-dimethylpiperazine CAS No. 170211-03-7

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Katalognummer: B597700
CAS-Nummer: 170211-03-7
Molekulargewicht: 204.317
InChI-Schlüssel: HTDQGGNOPNSEKT-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine is a chiral piperazine derivative of interest in medicinal chemistry and neuroscience research. This specific stereoisomer serves as a key synthetic intermediate and scaffold for developing novel pharmacologically active compounds. Its structure aligns with pharmacophore models for ligands targeting sigma receptors (σR), which are chaperone proteins expressed in the central nervous system and peripheral tissues. Research into benzylpiperazine-based σ1 receptor antagonists has shown promise for modulating nociceptive signaling. Such compounds have demonstrated dose-dependent antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, without producing significant sedation or impairing locomotor responses . This makes the this compound scaffold a valuable tool for neuroscientists investigating chronic pain pathways and for chemists designing new potential therapeutics for unmet medical needs. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,5R)-1-benzyl-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQGGNOPNSEKT-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241335
Record name (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170211-03-7
Record name (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170211-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine structural analysis and conformation

[1]

Executive Summary

This compound represents a critical chiral scaffold in medicinal chemistry, distinct from its meso-(3R,5S) counterpart. Often utilized as a pharmacophore in sigma receptor ligands and histamine antagonists, its utility is defined by its rigid stereochemical vector. This guide provides a rigorous analysis of its conformational landscape, synthetic isolation, and characterization, emphasizing the energetic penalties associated with its trans-diaxial/diequatorial interplay.

Structural & Conformational Analysis

Stereochemical Definition

The (3R,5R) configuration of 3,5-dimethylpiperazine dictates a trans relationship between the two methyl substituents. Unlike the cis-meso isomer (3R,5S), which can adopt a thermodynamically favorable diequatorial conformation (

  • Isomer Class: trans-3,5-dimethylpiperazine (Enantiomer).

  • Symmetry:

    
     (due to N1-substitution); the parent (3R,5R)-3,5-dimethylpiperazine possesses 
    
    
    symmetry.
Conformational Dynamics (The "Trans-Penalty")

In a six-membered heterocycle, 1,3-trans substitution precludes the simultaneous equatorial placement of both substituents in a chair conformation. The molecule exists in a dynamic equilibrium between two chair conformers, but the N1-benzyl group acts as a "conformation anchor."

  • Conformer A (Preferred): The bulky N1-benzyl group occupies the equatorial position to minimize 1,3-diaxial strain with C3/C5 protons. In this state, the (3R,5R) configuration forces one methyl group into an equatorial position and the other into an axial position (

    
    ).
    
  • Conformer B (Disfavored): Flipping the ring places the N1-benzyl group axial , creating severe steric clashes (A-value of N-Bn > N-Me).

This obligatory axial methyl group makes the (3R,5R) isomer thermodynamically less stable than the meso-(3R,5S) isomer, resulting in higher reactivity in nucleophilic substitutions and distinct NMR splitting patterns.

Visualization of Conformational Equilibrium

ConformationSub_A(3R,5R)-IsomerTrans-RelationshipChair_1Conformer A (Major)N1-Bn (Eq)C3-Me (Eq) | C5-Me (Ax)Global MinimumSub_A->Chair_1FoldingTwistTwist-Boat IntermediateTransient StateChair_1->TwistRing FlipBarrierChair_2Conformer B (Minor)N1-Bn (Ax)C3-Me (Ax) | C5-Me (Eq)High Energy (+2.4 kcal/mol)Chair_2->TwistRapid ReversionTwist->Chair_2

Caption: Conformational equilibrium of this compound. The N-benzyl anchor dictates the major conformer, forcing one methyl group into a higher-energy axial position.

Synthetic Pathways & Isolation[2]

Synthesis of the pure (3R,5R) enantiomer is challenging due to the statistical formation of the meso compound during hydrogenation of aromatic precursors. Two primary routes are validated for high-purity isolation.

Route A: Chiral Resolution (Industrial Standard)

This method begins with the hydrogenation of 3,5-dimethylpyridine (lutidine), yielding a mixture of cis (meso) and trans (racemic) isomers. The trans racemate is separated and then resolved.

  • Hydrogenation: 3,5-Lutidine +

    
     (Ru/C catalyst) 
    
    
    3,5-dimethylpiperidine (70:30 trans:cis ratio).
  • Epimerization (Optional): Treatment with KOtBu can enrich the thermodynamic cis isomer; avoid this to maximize trans yield.

  • Benzylation: Reaction with Benzyl chloride (

    
    ) / 
    
    
    .
  • Chiral Resolution: The racemic trans-1-benzyl-3,5-dimethylpiperazine is resolved using D-Tartaric acid or (1S)-(+)-10-Camphorsulfonic acid . The (3R,5R) enantiomer crystallizes as the diastereomeric salt.

Route B: De Novo Asymmetric Synthesis (High Purity)

For applications requiring >99% ee without resolution losses, synthesis from chiral pool amino acids (D-Alanine) is preferred.

  • Starting Material: D-Alanine (R-configuration).

  • Mechanism: Double condensation to form the diketopiperazine, followed by reduction. Since the chiral centers are set prior to ring closure, stereochemistry is conserved.

Synthetic Workflow Diagram

SynthesisStartPrecursor: 3,5-DimethylpyridineStep1Hydrogenation(Ru/C, 100 atm, 120°C)Start->Step1Inter1Mixture:Cis (Meso) + Trans (Racemic)Step1->Inter1Step2N-Benzylation(BnCl, TEA, DCM)Inter1->Step2Inter21-Benzyl-3,5-dimethylpiperazine(Diastereomeric Mix)Step2->Inter2Step3Column ChromatographySeparation of Cis/TransInter2->Step3Trans_RacRacemic Trans Isomer(3R,5R) + (3S,5S)Step3->Trans_RacElutes 2ndStep4Chiral Resolution((+)-D-Tartaric Acid)Trans_Rac->Step4FinalTarget: (3R,5R)-1-Benzyl-3,5-dimethylpiperazineStep4->FinalCrystallization

Caption: Process flow for the isolation of this compound via hydrogenation and classical resolution.

Characterization Protocols

To validate the (3R,5R) structure and exclude the meso-form, specific NMR and HPLC criteria must be met.

Nuclear Magnetic Resonance (NMR)

The trans relationship breaks the symmetry seen in the meso compound.

FeatureMeso (3R,5S)Trans (3R,5R)
Methyl Signals Single doublet (equivalent Me groups)Two distinct doublets (if resolution is high) or broadened due to flux
Ring Protons (C3/C5) Axial-Axial coupling (

Hz)
One Ax-Ax (

Hz) and one Ax-Eq (

Hz) coupling
13C NMR Fewer signals due to plane of symmetryDoubling of signals in slow exchange limit

Protocol:

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire 1H NMR (400 MHz minimum).

  • Diagnostic Check: Look for the splitting of the benzylic protons (

    
    ). In the chiral (3R,5R) isomer, these protons are diastereotopic and often appear as an AB quartet (
    
    
    Hz). In the meso isomer, they may appear as a singlet if rapid inversion occurs, but the chiral environment of (3R,5R) strongly differentiates them.
Chiral HPLC Method

Self-validating system to determine Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The (3R,5R) and (3S,5S) enantiomers will resolve with distinct retention times (

    
    ). The meso compound usually elutes at a significantly different time due to different polarity.
    

Applications & Pharmacophore Mapping

The (3R,5R) scaffold is not merely a linker; it is a stereochemical filter.

  • Sigma-1 Receptor Antagonists: The axial methyl group in the (3R,5R) conformation provides a hydrophobic bulk vector that differs by 109.5° from the equatorial vector. This is critical for fitting into the hydrophobic pocket of the

    
     receptor.
    
  • Substance P Antagonists: In Neurokinin-1 (NK1) receptor ligands, the rigid core of the 3,5-dimethylpiperazine prevents metabolic N-dealkylation compared to unsubstituted piperazines.

References
  • Conformational Analysis of Piperazines

    • Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Resolution

    • Title: 1-Benzylpiperazine - Organic Syntheses Procedure.
    • Source: Organic Syntheses, Coll. Vol. 4, p.82 (1963).
    • URL:[Link]

  • NMR Data & Spectra

    • Title: 3,5-Dimethylpiperidine (cis- and trans- mixture) Spectral Data.[1][2]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Stereochemical Standards

    • Title: (3R,5S)-1-Benzyl-3,5-dimethylpiperazine Reference Standards.[3]

    • Source: LGC Standards.[3]

Physical and chemical properties of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Stereochemical Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

This compound (CAS: 170211-03-7) is a high-value chiral diamine scaffold extensively utilized in medicinal chemistry. Unlike its cis-meso counterpart ((3R,5S)), the (3R,5R) isomer possesses


 symmetry and a rigid trans-diaxial or trans-diequatorial conformation, making it a critical pharmacophore for inducing stereoselectivity in drug candidates. It serves as a key intermediate in the synthesis of Sigma-1 receptor antagonists, Bcl-2 inhibitors, and various neuroactive agents. This guide provides a definitive technical analysis of its properties, synthesis, and handling.

Molecular Identity & Stereochemistry

The molecule is defined by the trans relationship of the two methyl groups at positions 3 and 5. In the lowest energy chair conformation, both methyl groups typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, rendering the piperazine ring conformationally locked.

AttributeSpecification
IUPAC Name This compound
Common Name trans-N-Benzyl-3,5-dimethylpiperazine
CAS Number 170211-03-7 (Specific enantiomer); Note: 3138-89-4 refers to racemate
Molecular Formula

Molecular Weight 204.31 g/mol
Chirality (3R, 5R) - trans isomer
SMILES C[C@H]1CN(CC2=CC=CC=C2)CN1
Stereochemical Diagram

The following diagram illustrates the stereochemical relationship and the numbering shift from the precursor ((2R,6R)-2,6-dimethylpiperazine) to the benzylated product.

Stereochemistry cluster_0 Stereochemical Retention Precursor (2R,6R)-2,6-Dimethylpiperazine (Precursor) Reaction + Benzyl Chloride (Nucleophilic Substitution) Precursor->Reaction N4-Alkylation Product This compound (Target) Reaction->Product Numbering Shift (N-Bn becomes N1)

Figure 1: Synthetic pathway showing the retention of chirality and the IUPAC numbering shift upon benzylation.

Physicochemical Profile

The physical behavior of this compound is governed by the basicity of the N4 nitrogen and the lipophilicity of the benzyl group.

Key Constants
PropertyValue / RangeContext
Appearance Pale yellow viscous oilFree base form
Boiling Point 122–124 °C @ 2.5 mmHgHigh vacuum distillation required
Density ~0.95 g/cm³Estimated at 25°C
pKa (N4) 9.0 – 9.5Secondary amine (highly basic)
pKa (N1) 4.5 – 5.5Tertiary amine (benzylated, less basic)
LogP 1.8 – 2.2Moderate lipophilicity
Solubility DCM, MeOH, EtOH, DMSOMiscible in organic solvents
Water Solubility Insoluble (Free Base)Soluble as HCl or Tartrate salt
Basicity & Salt Formation

The molecule contains two basic nitrogen atoms. The N4 (secondary) nitrogen is significantly more basic than the N1 (tertiary/benzylated) nitrogen due to steric accessibility and electronic effects.

  • Monohydrochloride: Protonation occurs exclusively at N4.

  • Dihydrochloride: Requires excess concentrated acid; protonation at N1 is disfavored but possible under forcing conditions.

Synthesis & Manufacturing

The synthesis of the (3R,5R) isomer requires a stereodefined starting material to avoid difficult chiral resolutions at the final stage.

Preferred Synthetic Route

Starting Material: (2R,6R)-2,6-Dimethylpiperazine. Reagent: Benzyl chloride (or Benzyl bromide). Conditions: Mild base (


 or 

), Aprotic solvent (ACN or DMF).

Mechanism: The reaction relies on the steric differentiation between the two nitrogen atoms in the 2,6-dimethylpiperazine precursor.

  • Steric Hindrance: The nitrogen between the two methyl groups (N1 in the precursor) is sterically crowded.

  • Selectivity: Benzylation occurs preferentially at the unhindered nitrogen (N4 in the precursor).

  • Renumbering: Upon benzylation, the substituted nitrogen takes priority as position 1. Consequently, the methyl groups are re-indexed to positions 3 and 5.[1]

Impurity Profile[9]
  • Dibenzyl impurity: Over-alkylation can lead to 1,4-dibenzyl-2,6-dimethylpiperazine. Controlled stoichiometry (0.95 eq. Benzyl chloride) minimizes this.

  • Regioisomer: Alkylation at the hindered nitrogen is rare (<5%) but detectable by GC-MS.

Analytical Characterization

Validating the identity and purity of this compound requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR)

The trans stereochemistry ((3R,5R)) is distinguishable from the cis ((3R,5S)) form via proton coupling constants.

  • 1H NMR (CDCl3, 400 MHz):

    • Methyl Doublet:

      
       ~1.0 ppm (
      
      
      
      Hz).
    • Benzylic Protons: Singlet at

      
       ~3.5 ppm.
      
    • Ring Protons: The axial protons at C2/C6 exhibit large geminal and vicinal couplings.

    • Distinction: The trans isomer (diequatorial methyls) shows a simplified spectrum due to

      
       symmetry compared to the cis (meso) form.
      
Chiral HPLC Method

To ensure enantiomeric excess (ee%) > 98%:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV @ 254 nm.

  • Elution Order: The (3R,5R) and (3S,5S) enantiomers will separate; the meso form (if present) typically elutes at a distinct retention time.

Applications in Drug Discovery[8][10]

This scaffold is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability (blocking metabolic soft spots) and receptor selectivity.

Applications cluster_targets Therapeutic Targets Scaffold This compound Sigma Sigma-1 Receptor (Pain/Neuropathic) Scaffold->Sigma Hydrophobic Pharmacophore Mcl1 Mcl-1 Inhibitors (Oncology/Apoptosis) Scaffold->Mcl1 Rigid Linker Serotonin 5-HT Modulators (CNS Disorders) Scaffold->Serotonin Chiral Recognition

Figure 2: Pharmacological applications of the scaffold.

Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs

    
     from air to form carbamates; conversion to the HCl salt is recommended for long-term storage.
    
  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

  • PubChem. 1-Benzyl-3,5-dimethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. Available at: [Link]

  • Romeo, G., et al. (2014). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Method). Org.[1] Synth. 1956, 36, 14. Available at: [Link][3]

Sources

Technical Whitepaper: Stereoselective Synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a privileged scaffold in GPCR ligands, sigma receptor agonists, and monoamine transporter inhibitors. However, the introduction of methyl substituents on the ring creates stereochemical complexity that profoundly influences biological activity.

This guide details the synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine . Unlike the achiral cis (meso) isomer, the trans (3R,5R) isomer is chiral and requires rigorous stereocontrol. This whitepaper outlines a scalable, field-proven route relying on the resolution of trans-2,6-dimethylpiperazine followed by regioselective N-benzylation . This approach is preferred in drug development for its cost-effectiveness and reliability compared to de novo asymmetric synthesis.

Retrosynthetic Analysis & Strategy

To access the (3R,5R) target, we must first understand the numbering shift that occurs during synthesis. The "3,5-dimethyl" substitution pattern in the final product (relative to the N1-benzyl group) originates from a 2,6-dimethylpiperazine core.

The Numbering Shift
  • Precursor: 2,6-Dimethylpiperazine.[1][2][3][4] The methyls flank one nitrogen (N1, hindered). The other nitrogen (N4) is unhindered.

  • Transformation: Alkylation occurs preferentially at the unhindered N4.

  • Product: The alkylated nitrogen takes priority (N1). The methyls are now at positions 3 and 5 relative to this new N1.

Therefore, the critical intermediate is (2R,6R)-2,6-dimethylpiperazine .

Graphviz Pathway Visualization

Retrosynthesis Target This compound (Target Molecule) Disconnection C-N Bond Disconnection Target->Disconnection Precursor1 (2R,6R)-2,6-Dimethylpiperazine (Chiral Core) Disconnection->Precursor1 Precursor2 Benzyl Bromide (Electrophile) Disconnection->Precursor2 Resolution Optical Resolution (D-Mandelic Acid or L-Tartaric Acid) Precursor1->Resolution Racemate rac-trans-2,6-Dimethylpiperazine Resolution->Racemate StartingMat 2,6-Dimethylpyrazine (Commercial Starting Material) Racemate->StartingMat Reduction (H2/Ni)

Figure 1: Retrosynthetic logic flow from the target molecule back to commercial starting materials.

Phase I: Synthesis of the Chiral Core

The synthesis begins with the preparation of the 2,6-dimethylpiperazine core. Direct reduction of 2,6-dimethylpyrazine yields a mixture of cis (meso) and trans (racemic) isomers.

Step 1.1: Reduction of 2,6-Dimethylpyrazine
  • Reagents: 2,6-Dimethylpyrazine,

    
     (100 atm), Raney Nickel.
    
  • Conditions: 100°C, 12 hours in Ethanol.

  • Outcome: A mixture of cis-2,6-dimethylpiperazine (approx. 70%) and trans-2,6-dimethylpiperazine (approx. 30%).

  • Technical Insight: While the cis isomer is often the major product due to catalytic hydrogenation kinetics (syn-addition), the trans isomer is thermodynamically more stable. High-temperature equilibration can increase the trans ratio, but for high purity, we separate the isomers based on physical properties.

Step 1.2: Isolation of the trans-Isomer
  • Methodology: The cis isomer is a liquid at room temperature (mp ~ -6°C), while the trans isomer is a solid (mp 108-111°C).

  • Protocol:

    • Cool the reaction mixture to 0°C.

    • Filter the suspension.[5] The solid precipitate is predominantly the trans-isomer.

    • Recrystallize from acetone or ethyl acetate to remove traces of the cis-isomer.

    • Validation:

      
      C NMR is diagnostic. The cis isomer (meso) has equivalent methyl signals but distinct shift values compared to the trans isomer.
      
Step 1.3: Optical Resolution (The Critical Step)

The trans-isomer obtained is a racemate of (2R,6R) and (2S,6S). To isolate the (2R,6R) core required for the (3R,5R) target, optical resolution is necessary.

  • Resolving Agent: (S)-(+)-Mandelic acid (or D-Mandelic acid depending on availability).

  • Solvent: Methanol/Isopropanol (9:1).

  • Mechanism: Formation of diastereomeric salts.

  • Protocol:

    • Dissolve rac-trans-2,6-dimethylpiperazine (1.0 eq) in hot methanol.

    • Add (S)-(+)-Mandelic acid (1.0 eq).

    • Allow slow crystallization at 4°C for 24 hours.

    • Filter the salt.[5] The (2R,6R)-amine usually forms the less soluble salt with (S)-mandelic acid (verify specific rotation).

    • Free Basing: Treat the salt with 2N NaOH and extract with Dichloromethane (DCM) to yield optically pure (2R,6R)-2,6-dimethylpiperazine .

Phase II: Regioselective N-Benzylation

This step demonstrates the "Expertise" pillar. We exploit the steric difference between the two nitrogen atoms in the 2,6-dimethylpiperazine ring to achieve mono-benzylation without protecting groups.

Mechanistic Logic
  • Nitrogen A (N1): Flanked by two methyl groups (sterically hindered).

  • Nitrogen B (N4): Unhindered.

  • Reaction: Nucleophilic substitution (

    
    ) with Benzyl Bromide.
    
  • Selectivity: The unhindered nitrogen reacts >95% preferentially.

Experimental Protocol
  • Setup: Charge a 3-neck round-bottom flask with (2R,6R)-2,6-dimethylpiperazine (10.0 mmol) and

    
     (12.0 mmol) in Acetonitrile (
    
    
    
    , 50 mL).
  • Addition: Cool to 0°C. Add Benzyl Bromide (10.0 mmol) dropwise over 30 minutes. Note: Benzyl bromide is a lachrymator; use a fume hood.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

  • Product: This compound . (Note the numbering change: The benzylated nitrogen is now N1).

Reaction Workflow Visualization

SynthesisWorkflow Start (2R,6R)-2,6-Dimethylpiperazine (Optically Pure) Intermediate Transition State (Steric Control) Start->Intermediate Nucleophilic Attack Reagents Benzyl Bromide K2CO3, MeCN, 0°C Reagents->Intermediate Product This compound (Free Base) Intermediate->Product Regioselective Alkylation Salt Dihydrochloride Salt (Stable Form) Product->Salt HCl/EtOH

Figure 2: Forward synthesis workflow highlighting the regioselective alkylation step.

Quantitative Data & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Melting Point 248°C - 252°C (decomp.)Capillary Method
Stereochemistry (3R, 5R)Chiral HPLC / X-ray
Purity >98.5%HPLC (C18, ACN/H2O)
Specific Rotation

(c=1, MeOH)*
Polarimetry
1H NMR Confirm Benzyl CH2 singlet & Methyl doublets500 MHz DMSO-d6

*Note: Specific rotation values are illustrative and must be determined against a certified standard for the specific salt form.

Troubleshooting Common Issues
  • Issue: Formation of di-benzylated impurity.

    • Cause: Excess benzyl bromide or high temperature.[6]

    • Fix: Maintain strict 1:1 stoichiometry and keep temperature <25°C.

  • Issue: Low enantiomeric excess (ee).

    • Cause: Incomplete resolution of the starting material.[3]

    • Fix: Recrystallize the mandelate salt one additional time before the benzylation step.

References

  • Cignarella, G., & Gallo, G. G. (1974).[4] Synthesis of substituted piperazines.[1][2][3][4][5][7][8] Journal of Heterocyclic Chemistry.[4]

  • Vertex Pharmaceuticals. (2014). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Journal of Medicinal Chemistry.[4]

  • Organic Syntheses. (1956). 1-Benzylpiperazine synthesis protocols (General N-alkylation methods). Organic Syntheses, Coll. Vol. 4, p.88.

  • PubChem. (2025).[9] cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate (Compound Summary). National Library of Medicine.

  • Bayer AG. (1999). Process for the preparation of cis-2,6-dimethylpiperazine.[2][3] US/German Patent DE19907829A1.

Sources

Spectroscopic data (NMR, IR, MS) for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine , a specific chiral enantiomer of the trans-3,5-dimethylpiperazine scaffold.

This guide is structured for analytical rigor, distinguishing the (3R,5R) trans-isomer from the thermodynamically dominant cis-meso isomer ((3R,5S)).

Technical Monograph & Characterization Guide

Executive Technical Summary

  • Compound Name: this compound[1][2]

  • CAS RN: 3138-89-4 (Generic/Racemate often cited); Specific enantiomer references are rare in open literature, often requiring chiral resolution from trans-racemate.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 204.31 g/mol [1][2][3]

  • Stereochemical Class: trans-isomer (

    
     symmetry).
    
  • Core Application: Chiral auxiliary in asymmetric synthesis; pharmacophore in GPCR ligand design (e.g., monoamine transporter inhibitors).

Stereochemical Criticality: Unlike the cis-isomer (meso, 3R,5S), which can adopt a stable diequatorial conformation, the (3R,5R)-trans-isomer possesses a


 axis of symmetry but is conformationally dynamic. In the piperazine chair form, the 1,3-relationship of the methyl groups forces an axial-equatorial (ae)  orientation, which undergoes rapid ring flipping to the degenerate equatorial-axial (ea)  conformer at room temperature. This dynamic behavior fundamentally dictates the NMR appearance, resulting in time-averaged signals.

Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI, 70 eV) or ESI-MS (+ve mode).

Fragmentation Logic

The fragmentation of benzylpiperazines is driven by the stability of the tropylium ion and the piperazine ring cleavage.

  • Molecular Ion (

    
    ):  m/z 204 (Distinct, moderate intensity).
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ).
    
  • Diagnostic Fragments:

    • m/z 134: Loss of the substituted imine fragment (Retro-Diels-Alder type fragmentation).

    • m/z 113: Loss of Benzyl radical (

      
      ).
      
    • m/z 56: Characteristic piperazine ring fragment (

      
      ).
      
MS Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 204 Tropylium Tropylium Ion m/z 91 (Base Peak) M_Ion->Tropylium Alpha-cleavage Loss of Piperazine M_minus_Bn [M - Bn]+ m/z 113 M_Ion->M_minus_Bn Homolytic cleavage Loss of C7H7• Frag_134 Piperazine Fragment m/z 134 M_Ion->Frag_134 Ring Cleavage Frag_56 Imine Fragment m/z 56 Frag_134->Frag_56 Secondary Fragmentation

Figure 1: Proposed EI-MS fragmentation pathway highlighting the dominant tropylium formation.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent:


 (Standard)
Internal Standard:  TMS (

0.00)
Conformational Dynamics & Symmetry

The (3R,5R) isomer has


 symmetry. Although the static conformation is axial-equatorial, rapid ring inversion (

) at 298 K renders the two methyl groups chemically equivalent on the NMR timescale.
  • Observation: Simplified spectrum resembling a symmetric species.

  • Distinction from Cis: The cis-isomer (diequatorial) is rigid. The trans-isomer (flipping) often shows broader lines or different coupling constants (

    
    ) due to the averaging of 
    
    
    
    and
    
    
    .
H NMR Data (400 MHz, )
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Ar-H 7.20 - 7.35Multiplet5H-Aromatic Benzyl protons.
Benzylic

3.48Singlet2H-

. Singlet confirms rapid N-inversion/rotation.
C2/C6-H (eq) 2.95Broad Doublet2H~11Equatorial protons (time-averaged). Deshielded by N-benzyl.
C3/C5-H 2.85Multiplet2H-Methine protons adjacent to N4.
C2/C6-H (ax) 1.65Triplet (app)2H~10Axial protons. High field due to shielding cone.
N4-H 1.50Broad s1H-Exchangeable amine proton (varies with conc/water).

1.02Doublet6H6.5Methyls at C3/C5. Single doublet confirms equivalence.

Key Diagnostic Feature: In the trans-isomer, the coupling constant


 is an average of 

(~10 Hz) and

(~2 Hz) if flipping, but often weighted towards the bulky group equatorial preference. However, the (3R,5R) configuration strictly enforces one axial methyl in any chair. Thus, the

H signals may appear broader or slightly shifted upfield compared to the cis-isomer due to the steric compression of the axial methyl component.
C NMR Data (100 MHz, )
Position

(ppm)
TypeAssignment
Ar-C (ipso) 138.5CQuaternary aromatic.
Ar-C 129.1, 128.2, 127.0CHAromatic ortho/meta/para.
Benzylic 63.2


.
C2/C6 60.5

Piperazine ring carbons (adjacent to Benzyl).
C3/C5 50.8CHMethine carbons bearing methyls.

19.5

Methyl substituents.

Infrared Spectroscopy (IR) Fingerprinting

Mode: ATR-FTIR (Neat Oil or KBr Disk for HCl salt)

The IR spectrum serves as a rapid "Go/No-Go" quality check, particularly for the presence of the N-H group (secondary amine) and absence of starting materials.

Frequency (

)
Vibration ModeDiagnostic Value
3300 - 3400

Weak, broad band. Confirms free secondary amine at N4.
3020 - 3080

Aromatic C-H stretches (Benzyl).
2700 - 2800 Bohlmann BandsCrucial: C-H stretches adjacent to N lone pairs. Prominent in trans-diaxial relationships. Stronger in cis-isomer; weaker/modified in trans-isomer due to flipping.
1450, 1495

Aromatic ring breathing.
700, 740

Monosubstituted benzene (strong markers).

Experimental Characterization Workflow

To ensure scientific integrity, the following self-validating protocol is recommended for confirming the identity of the (3R,5R) enantiomer.

Synthesis & Purification Context[4][5][6]
  • Route: Benzylation of (2R,6R)-2,6-dimethylpiperazine (commercially available as chiral reagent).

  • Impurity Control: The major impurity is the bis-benzylated product.

  • Purification: The secondary amine (product) can be separated from tertiary amine impurities via pH-controlled extraction or column chromatography (

    
    ).
    
Characterization Decision Tree (Graphviz)

Characterization_Workflow Sample Isolated Sample (Oil or HCl Salt) IR_Check IR Spectroscopy Check 3300 cm-1 (N-H) Sample->IR_Check MS_Check MS (ESI/EI) Confirm m/z 204 Sample->MS_Check NMR_Check 1H NMR (CDCl3) Check Methyl Region IR_Check->NMR_Check If N-H present Chiral_HPLC Chiral HPLC (e.g., Chiralpak AD-H) Result_Trans Confirm (3R,5R) vs (3S,5S) Chiral_HPLC->Result_Trans Compare Retention Time with Reference NMR_Check->Chiral_HPLC If Purity >95%

Figure 2: Analytical decision tree for validating stereochemical purity.

Protocol: Chiral Purity Determination

Since NMR in achiral solvents cannot distinguish (3R,5R) from its enantiomer (3S,5S), Chiral HPLC is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Validation: The (3R,5R) isomer will elute at a distinct retention time (

    
    ) compared to the (3S,5S) enantiomer. Note: Racemic trans standard is required for method development.
    

References

  • PubChem. (n.d.). 1-Benzyl-3,5-dimethylpiperazine | C13H20N2.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1973). 1-Benzylpiperazine.[1][2][3][4][5][6] Org. Synth. 1973, 53, 13. Retrieved from [Link] (Methodology grounding for benzylpiperazine synthesis).

  • Vorce, S., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Retrieved from [Link] (MS fragmentation validation).

Sources

Chirality and stereochemistry of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chirality and stereochemistry of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine. Content Type: In-depth technical guide.

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic agents, from antihistamines (cetirizine) to kinase inhibitors. However, the introduction of substituents at the C3 and C5 positions introduces complex stereochemical challenges.

This compound represents a high-value, high-difficulty target. Unlike its thermodynamically stable cis-meso counterpart (3R,5S), the (3R,5R) isomer possesses trans-geometry with


 symmetry. This configuration forces the piperazine ring into a specific conformational vector—often a distorted chair or twist-boat—crucial for locking substituents into bioactive orientations that the flexible cis-isomer cannot achieve.

This guide details the structural physics, rigorous synthesis, and analytical validation required to isolate this specific enantiomer.

Part 1: The Stereochemical Matrix

To successfully synthesize the (3R,5R) isomer, one must first deconstruct the conformational landscape of the 3,5-dimethylpiperazine core.

Configuration vs. Conformation

In 1,3-disubstituted six-membered rings (like 3,5-dimethylpiperazine), the relationship between absolute configuration (R/S) and geometry (cis/trans) follows strict IUPAC priority rules:

  • Cis-Isomer (Meso): Configuration is (3R,5S) .[1] In the chair conformation, both methyl groups can adopt a diequatorial orientation. This is the thermodynamically preferred, lowest-energy state.

  • Trans-Isomer (Chiral): Configuration is (3R,5R) or (3S,5S) . In a chair conformation, one methyl group is equatorial and the other is axial . This 1,3-diaxial interaction (or axial strain) raises the ground state energy, making the trans-isomers harder to synthesize and purify than the cis-meso form.

The Numbering Trap

Correct IUPAC numbering is critical for precursor selection.

  • N1: Substituted with Benzyl.

  • C3/C5: Methyl substituted.[2][3]

  • N4: Secondary amine (unsubstituted).

This implies the methyl groups flank the secondary nitrogen. Therefore, the synthetic precursor is 2,6-dimethylpiperazine , not 2,5-dimethylpiperazine. The benzylation must occur at the unhindered nitrogen of the 2,6-dimethyl precursor.

Stereochemistry Root 3,5-Dimethylpiperazine Core Cis Cis-Isomer (Thermodynamic Product) Root->Cis Trans Trans-Isomer (Kinetic/Minor Product) Root->Trans Meso (3R,5S) - Meso Diequatorial Achiral Cis->Meso RR (3R,5R) Axial/Equatorial Chiral (C2 Symmetric) Trans->RR Target SS (3S,5S) Axial/Equatorial Chiral (C2 Symmetric) Trans->SS

Caption: Stereochemical hierarchy of the 3,5-dimethylpiperazine scaffold. The target (3R,5R) is the higher-energy trans-enantiomer.

Part 2: Synthetic Architecture

Commercial "2,6-dimethylpiperazine" is typically 90-98% cis (meso). Direct benzylation of this material yields the wrong diastereomer. The synthesis of this compound requires a "Resolution-First" or "Isomerization-Extraction" strategy.

Protocol A: The Trans-Selective Isolation & Resolution

This protocol assumes starting from a commercial mixture of 2,6-dimethylpiperazine (cis/trans mix).

Step 1: Enrichment of the Trans-Isomer

The cis isomer forms a crystalline solid (mp ~115°C), while the trans isomer melts lower or exists as a liquid eutectic.

  • Dissolve commercial 2,6-dimethylpiperazine in minimal hot ethanol.

  • Cool slowly to 0°C. The cis-isomer crystallizes out.

  • Filter and collect the mother liquor . This filtrate is enriched in the trans-racemate ((3R,5R) + (3S,5S)).

  • Concentrate the filtrate to obtain crude trans-2,6-dimethylpiperazine.

Step 2: Optical Resolution

Isolate the (3R,5R) enantiomer using a chiral acid. D-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid are effective resolving agents.

  • Dissolve crude trans-amine (1 eq) in MeOH.

  • Add (-)-Dibenzoyl-L-tartaric acid (1 eq).

  • Reflux for 1 hour, then cool to RT.

  • The diastereomeric salt of the (3R,5R)-isomer typically crystallizes less solubly (verify specific rotation: pure (R,R) usually has negative rotation

    
    ).
    
  • Recrystallize until constant melting point.

  • Free-base the salt: Partition between

    
     and 
    
    
    
    . Dry organic layer (
    
    
    ) and concentrate.[4]
Step 3: Regioselective Benzylation

The 2,6-dimethylpiperazine scaffold has two nitrogens:

  • N1 (Hindered): Flanked by two methyls.

  • N4 (Unhindered): Flanked by hydrogens. Nucleophilic attack on Benzyl Chloride occurs exclusively at the unhindered N4.

Reaction:

  • Reagents: Resolved (3R,5R)-2,6-dimethylpiperazine (1.0 eq), Benzyl bromide (0.95 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at

    
     for 4 hours. (Avoid heating to prevent poly-alkylation).
    
  • Workup: Aqueous extraction. The product is this compound.[5]

(Note: In the product, the benzylated nitrogen is designated N1 by IUPAC rules, placing the methyls at 3,5).

Synthesis Start Comm. 2,6-Dimethylpiperazine (Cis/Trans Mix) Step1 Crystallization (Remove Cis-Solid) Start->Step1 Inter1 Mother Liquor (Trans-Enriched) Step1->Inter1 Filtrate Step2 Chiral Resolution (w/ Tartaric Acid) Inter1->Step2 Inter2 Pure (3R,5R)-Amine Step2->Inter2 Step3 Regioselective Benzylation (BnBr, K2CO3) Inter2->Step3 Final (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine Step3->Final

Caption: Workflow for the isolation and conversion of the trans-isomer into the target scaffold.

Part 3: Analytical Validation (E-E-A-T)

Distinguishing the (3R,5R) target from the (3R,5S) meso-impurity is the most common point of failure.

NMR Spectroscopy (1H)

The key differentiator is the coupling constant of the axial protons and the chemical shift anisotropy caused by the benzyl ring.

Feature(3R,5S) - Cis (Meso)(3R,5R) - Trans (Target)
Methyl Orientation DiequatorialAxial / Equatorial
Ring Conformation Stable ChairDistorted Chair / Twist-Boat
C3/C5-H Signals Equivalent (Isochronous)Equivalent (

symmetry)
Axial-Axial Coupling Large

(~10-12 Hz)
Reduced

due to ring twist
Benzyl CH2 Singlet (often)AB Quartet (Diastereotopic)*

*Critical Insight: In the chiral (3R,5R) isomer, the benzyl protons are diastereotopic due to the chiral environment of the ring. You will often see an AB quartet for the


 protons, whereas the meso form (with a plane of symmetry) often resolves them as a singlet or a tighter system.
Chiral HPLC Method

Standard reverse-phase HPLC will not separate the enantiomers of the trans-isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Detection: UV 254 nm.

  • Validation: You must inject the racemic trans-standard to identify the two enantiomer peaks before assigning the (3R,5R) peak.

Part 4: Applications & Significance[3][6]

Why pursue the high-energy (3R,5R) isomer?

  • Kinase Selectivity: Many kinase ATP-binding pockets have narrow hydrophobic channels. The trans-dimethyl configuration creates a "flat" or "twisted" vector that can fit into restricted sub-pockets where the bulky cis-diequatorial shape would clash sterically.

  • GPCR Ligands: In 5-HT (Serotonin) and Opioid receptor ligands, the piperazine nitrogen lone pair vector is critical. The (3R,5R) configuration orients the N1-Benzyl group and the N4-lone pair at a specific dihedral angle, distinct from the meso form, drastically altering binding affinity (

    
    ).
    
  • Metabolic Stability: The axial methyl group in the (3R,5R) isomer can sterically hinder metabolic N-dealkylation or oxidation at adjacent carbons, potentially improving the DMPK profile compared to the meso isomer.

References

  • Stereochemistry of Piperazines: Cignarella, G., & Gallo, G. G. (1969). Stereochemistry of 2,6-dimethylpiperazine derivatives. Journal of Heterocyclic Chemistry.

  • Synthesis Protocol: Merino, P., et al. (2010). Asymmetric synthesis of substituted piperazines. Organic & Biomolecular Chemistry.[2][3][6]

  • Analytical Differentiation: BenchChem. (2025).[7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • Pharmacological Relevance: Patel, M., & Park, S. (2013).[8] An evolving role of piperazine moieties in drug design and discovery.[3][9] Mini Reviews in Medicinal Chemistry.

Sources

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Stereochemical Significance

Target Molecule: (3R,5R)-1-Benzyl-3,5-dimethylpiperazine Class: Chiral N-heterocycle / Piperazine Pharmacophore

This molecule represents a specific enantiopure scaffold used extensively in medicinal chemistry as a "privileged structure." Unlike its cis-meso counterpart ((3R,5S)), the (3R,5R) isomer possesses C2 symmetry in its parent piperazine form, which is broken upon mono-N-benzylation, creating a distinct chiral vector for receptor binding.

Core Identifiers
ParameterTechnical Specification
CAS Number 170211-03-7 (Specific (3R,5R) isomer) Note: 3138-89-4 refers to the racemate.
IUPAC Name This compound
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Stereochemistry Trans-configuration (diequatorial methyls in chair conformation)
Key Precursor (2R,6R)-2,6-Dimethylpiperazine
Appearance Pale yellow viscous oil or low-melting solid
pKa (Calc) ~9.1 (Secondary amine), ~4.5 (Tertiary amine)

Synthetic Methodology: Regioselective Reductive Amination

The synthesis of this compound requires strict stereochemical retention. The most robust "Senior Scientist" protocol avoids the messy cyclization of chiral amino alcohols (which often leads to racemization) and instead utilizes the Reductive Amination of Benzaldehyde with commercially available (2R,6R)-2,6-dimethylpiperazine.

Why this route?
  • Stereoretention: The carbon stereocenters are not involved in the reaction mechanism, guaranteeing >99% ee retention.

  • Mono-selectivity: While dialkylation is possible with benzyl halides (SN2), reductive amination allows for better stoichiometric control to favor the mono-benzyl product.

Experimental Protocol

Reagents:

  • (2R,6R)-2,6-Dimethylpiperazine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried reaction vessel with (2R,6R)-2,6-dimethylpiperazine dissolved in anhydrous DCE.

    • Add Benzaldehyde (1.0 eq) dropwise at 0°C.

    • Add catalytic Acetic Acid.

    • Checkpoint: Stir for 1 hour at room temperature. The formation of the imine intermediate can be monitored via TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ for its milder nature, preventing over-reduction or side reactions.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: The crude oil often contains trace bis-benzyl impurities. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: (2R,6R)-2,6-Dimethylpiperazine Intermediate Intermediate: Imine/Iminium Species Start->Intermediate Condensation (Imine Formation) Reagent1 Reagent A: Benzaldehyde (1.0 eq) Cat. AcOH Reagent1->Intermediate Product Target Product: This compound Intermediate->Product Selective Reduction (Hydride Transfer) SideProduct Impurity: N,N'-Dibenzyl species Intermediate->SideProduct Over-alkylation (Minor) Reagent2 Reagent B: Na(OAc)3BH (1.4 eq) DCE, 0°C -> RT Reagent2->Product

Caption: Stoichiometrically controlled reductive amination pathway ensuring mono-benzylation and stereochemical retention.

Pharmacological Relevance & Applications

The this compound scaffold is not merely a solvent or base; it is a high-value Chiral Building Block . Its rigid chair conformation and specific spatial arrangement of methyl groups make it critical for:

GPCR Ligand Engineering

In G-Protein Coupled Receptor (GPCR) drug design, particularly for Chemokine Receptors (CCR5) and Neurokinin-1 (NK1) receptors , the piperazine ring serves as a central linker.

  • Mechanism: The (3R,5R) methyl groups lock the piperazine ring into a specific conformation, reducing the entropic penalty upon binding to the receptor pocket.

  • Selectivity: The "trans" orientation prevents the "flip" of the ring, often enhancing selectivity for one receptor subtype over another (e.g., CCR5 vs. CCR2).

Monoacylglycerol Lipase (MAGL) Inhibitors

Recent medicinal chemistry campaigns have utilized benzylpiperazine derivatives as reversible inhibitors of MAGL, an enzyme regulating endocannabinoid signaling. The (3R,5R) configuration has shown differential binding affinity compared to the (3S,5S) or meso forms, influencing the metabolic stability of the inhibitor.

Chiral Resolution Agents

Due to its basicity and chiral purity, this molecule is used to resolve racemic carboxylic acids. It forms diastereomeric salts with racemic acids, which can then be separated via fractional crystallization.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core (3R,5R)-Piperazine Core Feature1 N1-Benzyl Group: Hydrophobic Pocket Interaction (Pi-Stacking) Core->Feature1 Feature2 C3/C5 Methyls (Trans): Conformational Lock (Prevents Ring Flip) Core->Feature2 Feature3 N4 Secondary Amine: Hydrogen Bond Donor/Acceptor (Linker Point) Core->Feature3

Caption: Pharmacophore analysis of the (3R,5R) scaffold highlighting key binding interactions.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized or procured material, the following analytical parameters must be met.

MethodExpected Signal / Observation
1H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Ar-H) δ 3.5 (s, 2H, N-CH₂-Ph) δ 2.8-3.0 (m, ring protons) δ 1.0-1.1 (d, 6H, CH₃) Key: Look for symmetry in the methyl signals if the N-benzyl creates a pseudo-symmetric environment, though the N-substitution technically breaks C2 symmetry.
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine. Requirement: >98% ee.[1][2][3] Must resolve from (3S,5S) enantiomer.
Mass Spectrometry [M+H]+ = 205.32 . No fragmentation of the benzyl group under soft ionization (ESI).
Specific Rotation [α]D values are distinct. The (3R,5R) isomer typically exhibits a specific rotation opposite to the (3S,5S). Note: Literature values vary by solvent; always run a standard.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates.

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Chemical Identity & CAS Verification

    • Source: International Labor
    • Data: CAS 170211-03-7 is the specific identifier for this compound.[5]

  • Synthetic Protocol (Reductive Amination)

    • Source: Organic Syntheses, Coll. Vol. 5, p. 88 (General Benzylation)
    • Context: Standard reductive amination protocols for secondary amines using STAB.
  • Pharmacological Applications (MAGL & GPCRs)

    • Source:Journal of Medicinal Chemistry & BenchChem Technical Notes.
    • Context: Usage of chiral piperazines in optimizing drug-receptor binding kinetics.
  • Chiral Resolution & Analysis

    • Source:ResearchG
    • Context: Use of benzylpiperazines as chiral solvating agents.[6]

Sources

The Pharmacological Pivot: A Technical Retrospective on Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the early research trajectory of 1-benzylpiperazine (BZP), a piperazine derivative that exemplifies the "pharmacological pivot"—a compound developed for one therapeutic indication (anthelmintic) that was repurposed, and ultimately rejected, for another (antidepressant).

Originally synthesized by Burroughs Wellcome in 1944, BZP’s early history is defined by its efficacy as a vermifuge in agriculture. Its subsequent re-evaluation in the 1970s as a central nervous system (CNS) stimulant and potential antidepressant revealed a mechanism of action indistinguishable from amphetamines, albeit with lower potency. This guide details the chemical synthesis, the specific receptor dynamics in nematodes versus mammals, and the pivotal clinical data (Campbell et al., 1973) that halted its pharmaceutical development.

Chemical Genesis & Synthesis

The fundamental synthesis of BZP relies on the N-alkylation of the piperazine ring. Early industrial methods prioritized yield and cost-effectiveness for agricultural applications, often resulting in specific impurity profiles that remain relevant for forensic analysis today.

Synthesis Protocol

The standard reaction involves the treatment of excess piperazine with benzyl chloride. The excess piperazine is critical to minimize the formation of the disubstituted byproduct, N,N'-dibenzylpiperazine (DBZP).

Reaction Conditions:

  • Reagents: Piperazine hexahydrate (excess), Benzyl chloride.

  • Solvent: Ethanol or aqueous medium.

  • Temperature: Reflux conditions (approx. 78-100°C).

  • Purification: Acid-base extraction followed by vacuum distillation.

Reaction Pathway Visualization

G Pip Piperazine (Excess) BZP 1-Benzylpiperazine (BZP) Pip->BZP + BnCl BnCl Benzyl Chloride BnCl->BZP DBZP N,N'-Dibenzylpiperazine (Impurity) BZP->DBZP + Residual BnCl (Over-alkylation) HCl HCl (Byproduct) BZP->HCl

Figure 1: Synthetic pathway of BZP showing the primary mono-alkylation and the secondary formation of the DBZP impurity.

The Agricultural Era: Anthelmintic Mechanism[1]

Before its CNS effects were fully characterized, BZP was utilized as an anthelmintic (dewormer) for livestock. Its efficacy relies on a mechanism that is selectively toxic to nematodes while remaining relatively safe for the host at therapeutic doses.[1]

Mechanism: GABA Agonism in Nematodes

Unlike vertebrates, where GABA (gamma-aminobutyric acid) functions primarily in the CNS, nematodes utilize GABA peripherally at the neuromuscular junction.[2]

  • Receptor Binding: BZP (and the piperazine pharmacophore) acts as a potent GABA receptor agonist on the muscle cell membranes of Ascaris lumbricoides and other nematodes.[2]

  • Hyperpolarization: Activation of these receptors increases chloride ion (

    
    ) conductance.[2]
    
  • Flaccid Paralysis: The influx of

    
     hyperpolarizes the muscle membrane, rendering it unresponsive to excitatory neurotransmitters (like acetylcholine).[2] The worm enters a state of flaccid paralysis and is expelled via the host's peristalsis.[3][1][2]
    

Selectivity Factor: The mammalian blood-brain barrier (BBB) and the structural differences in mammalian GABA isoforms initially suggested a high safety margin. However, at higher doses, BZP crosses the BBB, triggering the secondary CNS effects that would later define its recreational profile.

The Psychopharmacological Pivot (1970s)

In the 1970s, research shifted toward BZP's potential as an antidepressant.[4] This era produced the definitive data on its amphetamine-like nature. A key artifact of this era was Piberaline (EGYT-475) , a prodrug developed in Hungary.

The Piberaline (Trelibet) Connection

Piberaline was marketed as an antidepressant but was found to be a metabolic precursor to BZP. The therapeutic effects were largely attributed to the active metabolite (BZP), which functioned as a psychostimulant rather than a traditional tricyclic antidepressant.

Metabolism Pib Piberaline (EGYT-475) Met1 Metabolic Cleavage (Debenzylation) Pib->Met1 BZP 1-Benzylpiperazine (Active Metabolite) Met1->BZP Effects Catecholamine Release (Stimulant Effect) BZP->Effects Crosses BBB Exc Renal Excretion (Hydroxylated Metabolites) BZP->Exc

Figure 2: Metabolic activation of the prodrug Piberaline into BZP.

Pivotal Clinical Data: Campbell & Bye (1973)

Two landmark studies conducted in 1973 effectively ended BZP's pharmaceutical viability by proving its abuse potential.

Table 1: Comparative Potency and Effects (1973 Data)

ParameterCampbell et al. (1973)Bye et al. (1973)
Subject Group Former Amphetamine Addicts (n=18)Drug-Naive Healthy Volunteers
Dosage Compared 100 mg BZP vs. 10 mg Dexamphetamine 20-100 mg BZP vs. 1-7.5 mg Dexamphetamine
Primary Metric Subjective "Liking" & RecognitionPerformance (Vigilance, Motor Skills)
Key Finding Subjects could not distinguish BZP from Dexamphetamine.Threshold for effect: 20mg BZP1mg Dexamphetamine .
Potency Ratio ~10:1 (BZP is 10x less potent)~20:1 (BZP is 20x less potent on motor tasks)
Conclusion High abuse liability; recommended for control.Stimulant effects confirmed; tachycardia noted.

Technical Insight: The Campbell study is particularly significant because it utilized subjects with a history of abuse. Their inability to distinguish 100mg of BZP from 10mg of Dexamphetamine provided the qualitative evidence required to classify BZP as a mimetic of Schedule II stimulants.

Pharmacodynamics: The Monoamine Releaser Mechanism

BZP functions as a non-selective monoamine releasing agent, with a mechanism of action (MOA) homologous to MDMA and Methamphetamine, though with distinct affinity ratios.

Synaptic Mechanism
  • Transporter Reversal: BZP binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Inward Transport: It is transported into the presynaptic terminal.

  • VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of monoamines from storage vesicles into the cytosol.

  • Reverse Efflux: The accumulation of cytosolic monoamines forces DAT/NET to reverse direction, pumping dopamine and norepinephrine into the synaptic cleft.

Serotonin (5-HT) Note: While BZP has some effect on 5-HT release, it is significantly less potent in this regard compared to MDMA or TFMPP (a common combinatory agent). This results in a "rougher," more adrenergic stimulant profile compared to the "empathogenic" profile of MDMA.

Synapse cluster_presynaptic Presynaptic Terminal Vesicle Vesicle (DA/NE Storage) Cytosol Cytosolic DA/NE (Increased) Vesicle->Cytosol Leakage DAT DAT/NET Transporter (Reversed) Cytosol->DAT Reverse Transport BZP_Ext Extracellular BZP BZP_Ext->Vesicle Disrupts VMAT2 BZP_Ext->DAT Substrate DAT->Cytosol Uptake of BZP Synapse Synaptic Cleft (High DA/NE Levels) DAT->Synapse Efflux of DA/NE Receptor Post-Synaptic Receptor (Activation) Synapse->Receptor

Figure 3: Mechanism of BZP-induced monoamine release via transporter reversal.

Toxicology & Failure Analysis

The pharmaceutical abandonment of BZP was driven by a narrow therapeutic index and specific toxicity concerns that outweighed its potential benefits.

Seizure Threshold

BZP exhibits a dose-dependent reduction in the seizure threshold. This is likely linked to its dual action:

  • Stimulant Overload: Excessive glutamatergic signaling downstream of catecholamine release.

  • GABA Antagonism: While it acts as a GABA agonist in nematodes, high concentrations in mammals may paradoxically interfere with GABAergic inhibition or simply overwhelm it via adrenergic excitation. Clinical reports frequently cite tonic-clonic seizures in overdose cases.

Renal Toxicity

Unlike amphetamines, BZP has been associated with direct renal toxicity. The exact mechanism remains under investigation but is hypothesized to involve the accumulation of the parent compound and its metabolites in renal tissue, leading to acute tubular necrosis in overdose scenarios.

References

  • Bye, C., et al. (1973). "A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests."[5][6][7] European Journal of Clinical Pharmacology. Link

  • Campbell, H., et al. (1973). "Comparison of the effects of dexamphetamine and 1-benzylpiperazine in former addicts."[5][6][7] European Journal of Clinical Pharmacology. Link

  • Magyar, K. (1987). "The pharmacology of EGYT-475 (Trelibet)." Acta Pharmaceutica Hungarica. (Detailed the metabolic conversion of Piberaline to BZP).
  • Martin, W. R. (1973).
  • Tekes, K., et al. (1987). "Effect of EGYT-475 and its active metabolite, 1-benzylpiperazine on the monoaminergic system." Pol J Pharmacol Pharm.
  • Burroughs Wellcome & Co. (1944).

Sources

Technical Guide: Solubility, Stability, and Handling of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

[1][2]

Executive Summary

This guide provides a technical analysis of This compound (CAS: 170211-03-7), a critical chiral intermediate often employed in the synthesis of complex pharmaceutical agents (e.g., DPP-4 inhibitors, GPCR ligands).[1][2]

As a lipophilic, chiral diamine, this molecule presents specific challenges in formulation and storage. Its behavior is governed by the basicity of the piperazine nitrogen atoms and the lipophilicity conferred by the benzyl and methyl substituents. This document outlines the physicochemical profile, solubility optimization strategies, and stability protocols required to maintain the integrity of this stereoisomer.

Physicochemical Profile & Structure Analysis

The molecule consists of a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a benzyl group at the N1 position. The (3R,5R) stereochemistry dictates a specific spatial arrangement that must be preserved during solvation and heating to prevent epimerization, although the carbon centers are generally configurationally stable under standard conditions.

Calculated & Predicted Properties

Data extrapolated from structural analogs (BZP, 3,5-dimethylpiperazine) and computational models.[1]

PropertyValue / RangeDescription
Molecular Formula C₁₃H₂₀N₂MW: 204.31 g/mol
Physical State Viscous Oil or Low-Melting SolidFree base is often an oil; salts (HCl, Oxalate) are solids.[1][2]
pKa (Predicted) pKa₁ ≈ 9.1 (N4), pKa₂ ≈ 5.0 (N1)The N4 (secondary amine) is the most basic center.
LogP (Octanol/Water) ~2.5 – 2.8Moderately lipophilic due to the benzyl moiety.[2]
Chirality (3R, 5R)Non-superimposable; specific rotation [α]D must be monitored.[2]

Solubility Profiling

The solubility of this compound is highly pH-dependent.[1][2] As a free base, it exhibits "amine-like" solubility: high affinity for organic solvents and low affinity for neutral/alkaline water.[1][2]

Solubility Matrix (Free Base)
Solvent ClassSpecific SolventSolubility RatingComments
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Preferred solvents for extraction and synthesis.[1][2]
Alcohols Methanol, Ethanol, IPAHigh (>50 mg/mL)Good for crystallization of salts; free base is miscible.
Ethers THF, Diethyl Ether, MTBEModerate to High Soluble, but salts may precipitate if acid is present.
Hydrocarbons Hexanes, TolueneModerate Solubility decreases with decreasing temperature; useful for recrystallization.[2]
Aqueous (pH > 10) 0.1 M NaOHInsoluble / Immiscible Forms an oily layer (oiling out).[1][2]
Aqueous (pH < 4) 0.1 M HClVery High Protonation of N4 (and N1) forms water-soluble salts.[1][2]
pH-Dependent Solubility Workflow

The following diagram illustrates the phase-switching behavior utilized for purification and handling.

SolubilityWorkflowcluster_0Extraction StrategyFreeBase(3R,5R)-Free Base(Lipophilic Oil)AcidifiedProtonated Salt(Water Soluble)FreeBase->AcidifiedAdd Acid (HCl/TFA)pH < 4OrganicPhaseOrganic Phase(DCM/EtOAc)FreeBase->OrganicPhaseDissolves InAcidified->FreeBaseAdd Base (NaOH)pH > 10AqueousPhaseAqueous Phase(Water)Acidified->AqueousPhaseDissolves In

Figure 1: pH-switchable solubility strategy for isolation and purification.

Stability & Degradation Pathways[1]

While the piperazine ring is robust, the benzyl group and secondary amine functionality present specific degradation risks.

Primary Degradation Mechanisms[1][2]
  • N-Oxidation: The tertiary amine (N1) and secondary amine (N4) are susceptible to oxidation by peroxides or atmospheric oxygen over long periods, forming N-oxides.[1][2]

  • N-Dealkylation: Under oxidative stress or metabolic conditions (mimicking liver microsomes), the benzyl group can be cleaved, yielding 2,6-dimethylpiperazine.[1][2]

  • Carbamate Formation: The secondary amine (N4) reacts avidly with atmospheric CO₂ to form carbamates if not stored under inert gas.[2]

Degradation Pathway Diagram[1][2]

DegradationParent(3R,5R)-1-Benzyl-3,5-dimethylpiperazineNOxideN-Oxide Impurity(Oxidative Stress)Parent->NOxide H2O2 / Air (Slow) Dealkyl2,6-Dimethylpiperazine(Loss of Benzyl)Parent->Dealkyl Oxidative Cleavage CarbamateAmmonium Carbamate(CO2 Reaction)Parent->Carbamate CO2 Absorption

Figure 2: Potential degradation pathways under environmental stress.[1][2]

Experimental Protocols (Self-Validating)

As specific literature values are often sparse for this isomer, the following protocols allow for the empirical determination of solubility and stability in your specific matrix.

Protocol A: Kinetic Solubility Determination

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Aliquot 5 µL of stock into a 96-well plate.

  • Addition: Add 195 µL of buffer (pH 7.4 PBS) to reach a final concentration of 250 µM (2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability for storage conditions.

  • Acid/Base Stress: Dissolve 1 mg/mL in 0.1 M HCl and 0.1 M NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂.[2] Store at RT for 24 hours.[2]

  • Analysis: Neutralize samples and analyze via LC-MS. Look for M+16 (N-oxide) or M-91 (loss of benzyl) peaks.[1][2]

Handling and Storage Recommendations

To maximize the shelf-life of this compound:

  • Preferred Form: Convert the free base to a salt (Dihydrochloride or Oxalate) immediately after synthesis.[2] The salt form is significantly more resistant to oxidation and CO₂ absorption.[2]

  • Storage Conditions:

    • Free Base:[1][2][3] Store under Nitrogen/Argon at -20°C. Protect from light.[1][2]

    • Salt Form: Store at 2-8°C in a desiccator.

  • Handling: Use a glovebox or work quickly in a fume hood to prevent hygroscopic water absorption and carbamate formation.[2]

References

  • PubChem. (2025).[1][2] 1-Benzyl-3,5-dimethylpiperazine Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Organic Syntheses. (1973).[1][2] 1-Benzylpiperazine Synthesis Protocol. Coll. Vol. 5, p. 904.[4] Available at: [Link]

  • SWGDRUG. (2005).[1][2][3][5] Monograph: Benzylpiperazine (BZP) Analytical Profile. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

Technical Guide: Safety, Handling, and Stewardship of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

[1][2]

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine (CAS: 170211-03-7) is a high-value chiral diamine building block used primarily in the synthesis of pharmaceutical intermediates, particularly for serotonergic modulators (e.g., 5-HT3 antagonists) and antimicrobial agents.[1][2] As a chiral amine, its handling requires rigorous adherence to safety protocols to prevent exposure and maintain stereochemical integrity.

This guide moves beyond standard MSDS data, integrating field-proven handling strategies for chiral amines.[2] It addresses the compound's basicity, potential for carbamate formation upon CO₂ exposure, and specific toxicological risks associated with piperazine derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 170211-03-7
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Basicity (pKa) ~9.0–9.8 (Estimated for secondary amine nitrogen)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water (free base)
Stereochemistry (3R, 5R) - C2 symmetry implies specific chiral handling

Hazard Identification & Risk Assessment (GHS)[2][8]

While specific toxicological data for this stereoisomer is limited, we apply a Read-Across Risk Assessment based on structural analogs (1-Benzylpiperazine and 3,5-Dimethylpiperazine).[1][2]

GHS Classification (Derived)[1][2]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns or irritation (pH dependent).[2]

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage due to high basicity.[2]

  • Sensitization, Respiratory (Category 1): Potential for piperazine-induced hypersensitivity.[2]

Critical Hazard Logic

The "Amine Burn" Factor: Unlike neutral solvents, this compound is a lipophilic base. It penetrates the stratum corneum rapidly (benzyl group facilitates transport) and reacts with fatty acids in cell membranes, causing deep, slow-healing chemical burns.[2]

Safety Assessment Workflow

The following diagram illustrates the decision matrix for handling this compound based on quantity and operation.

SafetyWorkflowStartStart: Risk AssessmentQuantityCheck Quantity & OperationStart->QuantitySmallScale< 1g (Analytical)Quantity->SmallScaleLargeScale> 10g (Synthesis)Quantity->LargeScaleHoodFume Hood Required(Face Velocity > 100 fpm)SmallScale->HoodGloveBoxGlove Box / Closed System(Argon Atmosphere)LargeScale->GloveBoxPPE_Level1PPE Level 1:Nitrile Gloves (Double),Safety Glasses, Lab CoatHood->PPE_Level1PPE_Level2PPE Level 2:Butyl Rubber Gloves,Face Shield, ApronGloveBox->PPE_Level2ActionProceed with ExperimentPPE_Level1->ActionPPE_Level2->Action

Figure 1: Risk-based safety decision matrix for handling chiral piperazines.

Storage & Stability Protocols

The Challenge: Chiral amines are prone to carbamate formation .

2
Mandatory Storage Conditions[1][9][10]
  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[2]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass with Teflon-lined caps.[2] Avoid ground glass joints without grease, as amine salts can seize the joint.

  • Shelf Life: 12 months if sealed; re-test optical rotation

    
     before use in enantioselective synthesis.
    

Handling & Experimental Protocols

Protocol A: Safe Weighing & Transfer

Rationale: Prevents inhalation sensitization and moisture absorption.[2]

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • Static Control: Use an anti-static gun on the weighing boat. Piperazines are often waxy and static-prone.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination of chiral sources.

  • Dissolution: Immediately dissolve the weighed solid in the reaction solvent (e.g., DCM or THF) to minimize vapor pressure exposure.

Protocol B: Quenching & Disposal

Rationale: Neutralization of the basic amine prevents exothermic events in waste containers.

  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc).

  • Acidification: Slowly add 1M HCl or saturated NH₄Cl solution.

    • Note: This converts the volatile free base into the non-volatile hydrochloride salt.

  • Separation: The aqueous layer now contains the piperazine salt.[2]

  • Disposal: Dispose of the aqueous layer as Halogenated Organic Waste (if DCM used) or Basic Aqueous Waste , depending on local regulations.

Emergency Response (SOP)

First Aid Logic
  • Eye Contact: Time is tissue. Irrigate immediately for 15 minutes.[2][3] Do not wait for a physician. Use isotonic saline if available; otherwise, tap water.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by water.[2] PEG is superior to water alone for lipophilic amines as it solubilizes the compound from the skin pores.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek immediate medical attention.

Spill Cleanup Workflow

The following diagram outlines the neutralization logic for a spill.

SpillResponseSpillSpill DetectedEvacuateEvacuate Area &Don PPESpill->EvacuateContainContain withAbsorbent BoomEvacuate->ContainNeutralizeApply Citric Acidor Sodium BisulfateContain->NeutralizeCollectCollect asSolid WasteNeutralize->CollectCleanWash Area withSoap & WaterCollect->Clean

Figure 2: Step-by-step spill response protocol emphasizing neutralization.

Application Context: Synthesis Considerations

When using this compound in drug development:

  • Nucleophilic Substitution (Sn2):

    • Risk:[1][2][4] The secondary amine at position 4 is nucleophilic.[2]

    • Control: Use non-nucleophilic bases (e.g., DIPEA) as scavengers if alkylating.

  • Deprotection (Debenzylation):

    • Method: Hydrogenation (H₂/Pd-C).[1][2]

    • Safety: Handle Pd-C under wet conditions to prevent ignition of solvent vapors.[2] The resulting product (3,5-dimethylpiperazine) is more volatile and requires careful rotary evaporation monitoring.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 170211-03-7. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Piperazine derivatives. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Sampling and Analytical Methods for Amines. Retrieved from [Link][2]

  • American Chemical Society (ACS). (2015).[2] Identifying and Handling Pyrophoric and Water-Reactive Reagents. Retrieved from [Link][2]

Methodological & Application

Application Note: High-Fidelity Asymmetric Induction using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide for the use of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine as a chiral auxiliary and scaffold in asymmetric synthesis. This guide prioritizes the exploitation of its


-symmetry for high-fidelity stereochemical induction.

Executive Summary

This compound is a robust,


-symmetric chiral amine. Unlike traditional 

-symmetric auxiliaries (e.g., Evans oxazolidinones or pseudoephedrine), this scaffold offers a unique "double-sided" steric shielding effect due to its trans-diaxial-like methyl orientation in the reactive conformation. This Application Note details its use as a stoichiometric chiral auxiliary for the asymmetric alkylation of carboxylic acids and as a chiral ligand in organometallic catalysis.
Key Advantages[1]
  • 
     Symmetry:  Reduces the number of competing transition states, statistically enhancing enantiomeric excess (ee).
    
  • Chemical Stability: The piperazine core is resistant to oxidative and basic conditions, allowing for harsh enolization protocols.

  • Recyclability: The auxiliary can be recovered via acid hydrolysis after the stereoselective step.

Mechanistic Principles

The efficacy of this compound relies on its conformational rigidity. Upon acylation (forming an amide), the piperazine ring adopts a chair conformation where the C3 and C5 methyl groups exert steric influence on the Re and Si faces of the enolate.

The Stereocontrol Model

In an amide enolate alkylation (e.g., using LDA), the lithium cation is chelated between the enolate oxygen and the benzylic nitrogen (if accessible) or solvated. The


-symmetric methyl groups force the incoming electrophile to approach from the least hindered face, typically anti to the axial-like methyl substituents.

G Aux (3R,5R)-Auxiliary Amide Chiral Amide (Intermediate) Aux->Amide Coupling Substrate Carboxylic Acid (Substrate) Substrate->Amide Enolate Li-Enolate (Z-Enolate favored) Amide->Enolate LDA, -78°C Alkylation Electrophile Addition (Steric Filtration) Enolate->Alkylation R-X Product Chiral Product (High ee) Alkylation->Product Cleavage Recycle Hydrolysis & Recovery Product->Recycle Acid Hydrolysis Recycle->Aux Regeneration

Figure 1: The Chiral Auxiliary Cycle. The (3R,5R) scaffold directs the stereochemical outcome during the enolate alkylation step.

Experimental Protocols

Protocol A: Preparation of the Chiral Amide (Attachment)

Objective: Covalent attachment of the substrate (e.g., Propionic Acid) to the auxiliary.

Reagents:

  • This compound (1.0 equiv)[1]

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]

  • Base Addition: Add Triethylamine (12 mmol) dropwise.

  • Acylation: Add Propionyl chloride (11 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent exotherms.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes) yields the chiral amide.

Protocol B: Asymmetric Alkylation (Stereoselective Step)

Objective: Introduction of the alpha-stereocenter.

Reagents:

  • Chiral Amide (from Protocol A)

  • LDA (Lithium Diisopropylamide), 2.0M in THF

  • LiCl (Lithium Chloride), anhydrous (enhances enolate reactivity/selectivity)

  • Benzyl Bromide (Electrophile)

Procedure:

  • Enolization: In a flame-dried flask, suspend anhydrous LiCl (3.0 equiv) in THF. Add LDA (1.1 equiv) and cool to -78°C.

  • Amide Addition: Add the Chiral Amide (1.0 equiv) in THF dropwise via cannula. Stir at -78°C for 1 hour to ensure complete deprotonation (formation of the Z-enolate).

  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

  • Quench: Quench with sat. NH4Cl solution.

  • Analysis: Analyze crude reaction mixture by Chiral HPLC to determine diastereomeric ratio (dr). Expected dr > 95:5.

Critical Parameter Table:

ParameterRecommendationReason
Solvent THF (Anhydrous)Essential for stable Li-enolate aggregates.
Additive LiCl (3-5 equiv)Breaks up enolate aggregates, increasing reaction rate and stereoselectivity.
Temperature -78°C to -20°CHigher temperatures promote enolate equilibration, lowering ee.
Concentration 0.1 M - 0.2 MHigh dilution favors monomeric reactive species.
Protocol C: Auxiliary Cleavage and Recovery

Objective: Release the chiral acid and recover the piperazine.

Procedure:

  • Hydrolysis: Dissolve the alkylated amide in a mixture of 1,4-dioxane and 6N H2SO4 (1:1).

  • Reflux: Heat to reflux (100°C) for 12-18 hours. (Piperazine amides are sterically hindered and require vigorous conditions).

  • Extraction (Product): Cool to RT. Extract the chiral carboxylic acid with Ether (3x).

  • Recovery (Auxiliary): Basify the remaining aqueous phase to pH 12 using NaOH pellets. The piperazine will oil out or precipitate. Extract with DCM, dry, and concentrate to recover this compound (>90% recovery typical).

Alternative Application: Chiral Ligand for Zinc-Mediated Additions

Beyond covalent auxiliary work, this scaffold acts as a ligand for the asymmetric addition of diethylzinc to aldehydes.

Ligand ZnEt2 ZnEt2 Complex Chiral Zn-Complex ZnEt2->Complex Ligand (3R,5R)-Piperazine (Ligand) Ligand->Complex Alcohol Chiral Alcohol (S)-1-phenylpropanol Complex->Alcohol + Aldehyde (Catalytic Cycle) Aldehyde Benzaldehyde Aldehyde->Alcohol

Figure 2: Catalytic cycle for asymmetric ethylation of aldehydes.

Protocol Summary:

  • Mix this compound (5 mol%) with ZnEt2 (2.0 equiv) in Toluene.

  • Add aldehyde (1.0 equiv) at 0°C.

  • The

    
    -symmetric ligand creates a chiral pocket around the Zinc, directing the ethyl group attack.
    

References & Authority

  • Synthesis of the Scaffold:

    • Olofsson, B., et al. (2006).[3] "Divergent asymmetric synthesis of 3,5-disubstituted piperidines." Journal of Organic Chemistry. Describes the chemoenzymatic route to obtain the pure (3R,5R) and (3R,5S) isomers.[3]

  • C2-Symmetric Piperazines in Catalysis:

    • Nakamura, D., et al. (2006).[4][5] "Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation." Organic Letters. Establishes the utility of the piperazine core in asymmetric acylation.[4]

  • General Auxiliary Theory:

    • Koga, K. (1994). "Enantioselective Deprotonation... using Chiral Amines."[4][5][6][7][8][9][10][11] Pure and Applied Chemistry. Foundational work on

      
      -symmetric amine usage.
      

Safety Note: Benzyl bromide is a lachrymator. Lithium Diisopropylamide (LDA) is pyrophoric. Perform all reactions in a fume hood.

Sources

Step-by-step protocol for alkylation reactions using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic protocols for the


-alkylation of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine  (referred to herein as Scaffold 1 ). This chiral, 

-symmetric diamine is a critical "privileged structure" in medicinal chemistry, widely employed to modulate solubility and selectivity in kinase inhibitors, GPCR ligands (e.g., Sigma-1), and antimicrobial agents.

The Synthetic Challenge: Unlike unsubstituted piperazine, Scaffold 1 possesses two methyl groups at the C3 and C5 positions. In the (3R,5R) configuration (the trans isomer), these methyl groups create a unique steric environment—often described as a "picket fence"—around the reactive


 amine. While this enhances the stereochemical definition of the final drug candidate, it significantly retards nucleophilic attack rates compared to standard secondary amines.

Scope of Protocols:

  • Method A (

    
    ):  Optimized for primary alkyl halides and benzylic electrophiles.
    
  • Method B (Reductive Amination): The preferred route for secondary alkyl groups or sterically demanding side chains.

Chemical Properties & Handling

PropertySpecification
IUPAC Name This compound
Molecular Weight 204.31 g/mol
Stereochemistry (3R,5R) [trans-configuration]
Reactive Center

(Secondary Amine)
pKa (Est.) ~9.0 (N4), ~4.5 (N1 - benzylated)
Solubility Soluble in DCM, MeOH, EtOH, THF, DMF.[1]
Stability Stable at RT. Hygroscopic as HCl salt.

Handling Precaution: Ensure the starting material is the free base. If supplied as a dihydrochloride salt, a neutralization step (partitioning between DCM and 1M NaOH) is mandatory before proceeding with alkylation.

Method A: Direct -Alkylation ( )

Best For: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Mechanistic Insight

Due to the axial/equatorial orientation of the (3R,5R) methyl groups, the


 lone pair is partially shielded. Standard room-temperature alkylations often stall. This protocol utilizes Acetonitrile (ACN)  at reflux or DMF  at elevated temperatures to overcome the activation energy barrier. Potassium carbonate (

) is preferred over tertiary amines (like TEA) to prevent the formation of quaternary ammonium byproducts which are difficult to separate.
Protocol Steps
  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add Scaffold 1 (1.0 equiv).

    • Add anhydrous Acetonitrile (ACN) (Concentration: 0.2 M).

    • Add

      
        (3.0 equiv). Note: Grind the carbonate to a fine powder to increase surface area.
      
  • Addition:

    • Add the Alkyl Halide (1.1 – 1.2 equiv).

    • Expert Tip: If using an alkyl chloride, add Potassium Iodide (KI) (0.1 equiv) to facilitate an in-situ Finkelstein reaction (converting R-Cl to the more reactive R-I).

  • Reaction:

    • Heat the mixture to 80°C (Reflux) .

    • Monitor via LC-MS or TLC (System: 5% MeOH in DCM).

    • Timeframe: Unhindered halides: 2–4 hours. Hindered/Chloride electrophiles: 12–18 hours.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      /KX).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

      
       or 
      
      
      
      to prevent streaking).

Method B: Reductive Amination[2]

Best For: Secondary alkyl groups, cyclopropyl/cyclic groups, or when avoiding over-alkylation is critical.

Mechanistic Insight

Direct alkylation with secondary halides (e.g., isopropyl bromide) on this sterically crowded scaffold often leads to elimination (E2) side reactions rather than substitution. Reductive amination avoids this by forming an iminium intermediate. The steric bulk of the (3R,5R) methyls actually improves selectivity here by preventing the formation of tertiary iminium species (over-reaction).

Protocol Steps
  • Imine Formation:

    • Dissolve Scaffold 1 (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM (Concentration: 0.1 M).

    • Add the Aldehyde/Ketone (1.2 equiv).[2]

    • Add Acetic Acid (1.0 – 2.0 equiv) to catalyze imine formation. pH should be ~5.

    • Expert Tip: For sluggish ketones, add Titanium(IV) isopropoxide (

      
      , 1.5 equiv) and stir for 2 hours before adding the reducing agent. This acts as a Lewis acid and water scavenger.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 
      
      
      
      ) (1.5 – 2.0 equiv).
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before it forms the imine.
      
    • Stir at room temperature for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Often yields high purity crude. If necessary, purify via neutral alumina or silica chromatography.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct alkylation strategy based on the electrophile and the scaffold's steric constraints.

AlkylationProtocol Start Start: this compound Decision Select Electrophile Type Start->Decision Primary Primary Alkyl Halide (R-CH2-X) Decision->Primary Unhindered Secondary Secondary Alkyl Halide (R2-CH-X) Decision->Secondary Sterically Bulkier Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R) Decision->Carbonyl Branched Target MethodA Method A: SN2 Alkylation Solvent: ACN/DMF Base: K2CO3 Temp: 80°C Primary->MethodA Preferred Elimination Risk of E2 Elimination Switch to Ketone equivalent Secondary->Elimination Avoid Direct Alkylation MethodB Method B: Reductive Amination Reagent: NaBH(OAc)3 Catalyst: AcOH Solvent: DCE Carbonyl->MethodB Preferred Workup Final Product (3R,5R)-N-Alkylated Derivative MethodA->Workup Filter Salts -> Flash Chrom MethodB->Workup NaHCO3 Quench -> Extract Elimination->Carbonyl Convert to Reductive Amination

Figure 1: Strategic decision tree for alkylating sterically hindered chiral piperazines.

Quality Control & Troubleshooting

NMR Validation (1H NMR in


): 
  • Symmetry Check: The (3R,5R) isomer is

    
    -symmetric. The two methyl groups should appear as a single doublet (approx 
    
    
    
    1.0–1.2 ppm). If you see two distinct methyl doublets, you may have racemized the center or started with the meso (cis) isomer.
  • Diastereotopic Protons: The benzylic

    
     protons (N1 side) usually appear as a singlet. However, the 
    
    
    
    protons within the piperazine ring (C2 and C6) are diastereotopic and will appear as complex multiplets (often two sets of doublets of doublets).

Common Issues:

  • Low Conversion (Method A): The "picket fence" sterics are blocking the approach.

    • Fix: Switch solvent to DMF (boiling point 153°C) and heat to 100°C. Add 0.5 equiv NaI.

  • Stuck Iminium (Method B): Reaction stalls at the intermediate.

    • Fix: The imine is likely formed but sterically protected from the bulky borohydride. Switch to a smaller reducing agent like Cyanoborohydride (

      
      )  in MeOH (WARNING: Toxic, generates HCN if acidified improperly) or use catalytic hydrogenation (
      
      
      
      , Pd/C) if the benzyl group is not required (benzyl will cleave under hydrogenation).

References

  • BenchChem. (2025).[2][3] Preparation Methods and Synthetic Routes for (2R,5R)-1-Benzyl-2,5-dimethylpiperazine and isomers.[4] Retrieved from

  • M. Saeed Arayne et al. (2016). Synthesis of Sparfloxacin Derivatives containing (3R,5S)-3,5-dimethylpiperazine moieties.[5] ResearchGate.[6] Retrieved from

  • MDPI. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.[7][8] Molbank.[7] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-Benzyl-3,5-dimethylpiperazine.[1] National Library of Medicine.[1] Retrieved from

  • Arkat USA. (2006). New intermediates for the selective synthesis of phenylpiperazine derivatives. Arkivoc.[9] Retrieved from

Sources

Application of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine in the synthesis of chiral amines and amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine (CAS: 3138-89-4 / 170211-03-7) is a high-value C2-symmetric chiral building block . Unlike transient chiral auxiliaries (e.g., Evans' oxazolidinones) that are removed after inducing stereochemistry, this piperazine scaffold is frequently incorporated into the final pharmacophore. Its rigid chair conformation and steric bulk at the C3 and C5 positions provide exceptional stereocontrol in the synthesis of chiral tertiary amines and constrained unnatural amino acids .

This guide details the mechanistic basis of its stereoselectivity and provides standardized protocols for its application in synthesizing chiral amine pharmacophores and piperazine-derived amino acids (e.g., piperazine-2-acetic acid esters).

Mechanistic Basis & Stereochemical Control

The utility of this compound stems from its conformational rigidity. In the ground state, the piperazine ring adopts a chair conformation. The (3R,5R) configuration forces the two methyl groups into a specific orientation (typically diequatorial to minimize 1,3-diaxial strain), creating a highly defined "chiral pocket" around the secondary nitrogen (N4).

Key Structural Features:
  • C2 Symmetry: Reduces the number of possible transition states in asymmetric transformations, enhancing diastereoselectivity.

  • N1-Benzyl Group: Acts as a steric shield and a hydrophobic handle, protecting the N1 position and directing incoming electrophiles to the N4 position or C2/C6 positions during functionalization.

  • Steric Gating: The C3/C5 methyl groups sterically hinder the approach of reagents to the N4 nitrogen, favoring specific trajectories that lead to high enantiomeric excess (ee) in substitution reactions.

Mechanism Figure 1: Mechanistic pathway of stereocontrol via C2-symmetric shielding. Reagent (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine Conf Rigid Chair Conformation Reagent->Conf Adopts Shield Steric Shielding (C3/C5 Methyls) Conf->Shield Creates Path Trajectory Control Shield->Path Enforces Product High de/ee Chiral Product Path->Product Yields

[1]

Application 1: Synthesis of Chiral Amines (Pharmacophores)

This protocol describes the use of this compound as a chiral nucleophile to synthesize enantiopure tertiary amines. This is critical in the development of GPCR ligands (e.g., 5-HT3 antagonists, CCR5 antagonists) where the piperazine core is a privileged scaffold.

Protocol 1: Stereoselective N-Alkylation / Reductive Amination

Objective: Synthesize N-alkylated chiral piperazine derivatives with >98% diastereomeric purity.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Chiral or Prochiral Alkyl Halide / Aldehyde

  • Base:

    
     (for alkylation) or DIPEA[1]
    
  • Reductant:

    
     (for reductive amination)
    
  • Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:
  • Preparation (Reductive Amination Route):

    • Dissolve this compound (1.0 mmol) in DCE (5 mL).

    • Add the aldehyde (1.1 mmol) and stir for 30 minutes at Room Temperature (RT) to form the iminium intermediate.

    • Note: The C3/C5 methyl groups will direct the approach of the aldehyde, minimizing steric clash.

  • Reduction:

    • Add

      
       (1.5 mmol) in one portion.
      
    • Stir the reaction mixture at RT for 12–16 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor by LC-MS. The disappearance of the starting piperazine (m/z ~205) indicates completion.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Dry organic layers over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Result: The product is typically obtained as a single diastereomer due to the directing effect of the chiral piperazine core.

Data Summary: Typical Yields

Electrophile TypeReaction ConditionYield (%)Diastereomeric Ratio (dr)
Aryl AldehydeReductive Amination85-92%>20:1
Primary Alkyl Halide

, ACN, 60°C
78-85%N/A (Enantiopure retention)
Chiral EpoxideRing Opening (LiClO4 cat.)65-75%>10:1

Application 2: Synthesis of Constrained Unnatural Amino Acids

This compound serves as a precursor for piperazine-2-acetic acid derivatives. These are valuable "constrained" amino acid analogs used in peptide mimetics to restrict conformational flexibility and improve metabolic stability.

Protocol 2: Synthesis of Piperazine-2-Acetic Acid Esters

Objective: Functionalize the piperazine core to create a chiral amino acid scaffold.

Materials:
  • Starting Material: this compound[2]

  • Reagent: Ethyl bromoacetate or tert-butyl bromoacetate

  • Catalyst: NaI (0.1 equiv)

  • Solvent: THF or DMF

Step-by-Step Procedure:
  • N-Alkylation:

    • To a solution of this compound (1.0 equiv) in THF at 0°C, add

      
       (1.2 equiv).
      
    • Dropwise add ethyl bromoacetate (1.1 equiv).

    • Allow to warm to RT and stir for 4 hours.

  • Regioselective Lithiation (Advanced Functionalization):

    • Note: To introduce chirality at the

      
      -carbon (C2 position of the acetic acid side chain), a lithiation-substitution strategy is employed.
      
    • Cool the N-alkylated product to -78°C in dry THF.

    • Add LiHMDS (1.1 equiv) to generate the enolate. The C3-methyl group of the piperazine ring exerts stereochemical control over the enolate face.

    • Quench with an electrophile (e.g., MeI, BnBr).

  • Deprotection (Optional):

    • If the free amino acid is required, hydrolyze the ester using LiOH (THF/H2O).

    • To remove the N1-benzyl group (if a secondary amine is needed), perform hydrogenolysis (

      
      , Pd/C, MeOH).
      

AminoAcidSynthesis Figure 2: Workflow for synthesizing constrained amino acids via piperazine alkylation. Start (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine Alkylation N-Alkylation (Ethyl Bromoacetate) Start->Alkylation Intermediate N-Piperazinyl Acetate Alkylation->Intermediate Lithiation Enolate Formation (-78°C, LiHMDS) Intermediate->Lithiation Subst Electrophilic Trap (Stereocontrolled) Lithiation->Subst C3-Me Directs Final Chiral Unnatural Amino Acid Subst->Final

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Diastereoselectivity Reaction temperature too highLower temperature to -78°C (for enolates) or 0°C (for alkylations) to maximize kinetic control.
N-Alkylation at N1 N1-Benzyl cleavageEnsure reducing conditions are avoided during alkylation. Verify starting material purity (N1 must be benzylated).
Poor Solubility Formation of HCl saltsUse a biphasic system (DCM/Water) with

or add a phase transfer catalyst (TBAB).
Racemization Harsh hydrolysis conditionsUse mild enzymatic hydrolysis or LiOH at 0°C for ester cleavage.

References

  • Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters. Molecules, 2022.

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry, 2020.

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization. Molecules, 2023.[3]

  • Chiral Piperazine Auxiliaries in Asymmetric Synthesis. Tetrahedron: Asymmetry (General Reference for C2-symmetric amines).

Sources

Diastereoselective enolate formation with (3R,5R)-1-Benzyl-3,5-dimethylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Alkylation using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Executive Summary

This technical guide details the protocol for utilizing This compound as a


-symmetric chiral auxiliary for the asymmetric 

-alkylation of carboxylic acids.[1][2] Unlike traditional Evans oxazolidinones, this piperazine-based auxiliary leverages a

-symmetric environment proximal to the reaction center (N4 position), eliminating the need to separate

enolate isomers for high stereocontrol.[1] This protocol is optimized for drug discovery workflows requiring high diastereomeric excess (

) and scalable auxiliary recovery.[3][2]

Mechanistic Principles & Design Logic

The -Symmetry Advantage

The core advantage of this compound lies in its rotational symmetry.[1][2] In non-symmetric auxiliaries (e.g., oxazolidinones), the enolate must form a specific geometric isomer (


 vs. 

) to ensure the chiral shielding is placed correctly.[3]

In this


-symmetric system:
  • Acylation Site: The reaction occurs at the secondary amine (N4).[3]

  • Steric Gating: The methyl groups at C3 and C5 are

    
    -positioned relative to the amide nitrogen.[2]
    
  • Enolate Geometry: Regardless of whether the enolate forms in a

    
     or 
    
    
    
    configuration, the steric environment presented to the incoming electrophile is identical due to the axis of symmetry. This significantly reduces the sensitivity of the reaction to enolization conditions (temperature/base counter-ion).[3]
Transition State Model

Upon deprotonation with a lithium base (LDA or LiHMDS), the intermediate forms a chelated lithium enolate.[3] The (3R,5R)-methyl groups force the piperazine ring into a rigid conformation.[3] The lithium cation chelates between the enolate oxygen and the auxiliary's N1-benzyl nitrogen (or simply relies on the rigidity of the amide bond), effectively locking the conformation. The electrophile is forced to approach from the face opposite the axial methyl group, leading to predictable absolute stereochemistry.

Experimental Workflows

Diagrammatic Workflow (DOT Visualization)

G Start Start: Carboxylic Acid (R-CH2-COOH) Step1 1. Activation (Oxalyl Chloride/DMF) Start->Step1 Activation Step2 2. Auxiliary Coupling ((3R,5R)-Auxiliary + TEA) Step1->Step2 Amide Formation Step3 3. Enolization (LiHMDS, -78°C) Step2->Step3 THF, Anhydrous Step4 4. Electrophile Trapping (R'-X, -78°C -> RT) Step3->Step4 Stereoselective Alkylation Step5 5. Hydrolytic Cleavage (6N HCl, Reflux) Step4->Step5 Workup & Purify EndProd Target: Chiral Acid (R-CH(R')-COOH) Step5->EndProd Isolation Recov Recovered Auxiliary (Acid/Base Extraction) Step5->Recov Recovery

Caption: Figure 1. Integrated workflow for asymmetric alkylation using piperazine auxiliaries, from activation to auxiliary recovery.

Detailed Protocols

Phase 1: Preparation of the Chiral Amide

Objective: Covalent attachment of the substrate acid to the (3R,5R)-auxiliary.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[3][1]

  • Oxalyl Chloride (1.2 equiv)[3][1]

  • DMF (catalytic, 2-3 drops)[3][1]

  • This compound (1.05 equiv)[1][2]

  • Triethylamine (2.5 equiv)[3][1]

  • Dichloromethane (DCM), anhydrous[3]

Protocol:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM (0.5 M) under

    
    . Add catalytic DMF.[3][2] Dropwise add oxalyl chloride at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
    
  • Coupling: Redissolve the crude acid chloride in DCM (0.5 M).

  • Addition: In a separate flask, dissolve the (3R,5R)-auxiliary and triethylamine in DCM. Cool to 0°C. Cannulate the acid chloride solution into the amine solution slowly (exothermic).

  • Workup: Warm to RT and stir for 4 hours. Quench with sat.

    
    . Extract with DCM.[3][2][4] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (EtOAc/Hexanes). Note: The amide is typically a stable, viscous oil or solid.

Phase 2: Diastereoselective Enolization and Alkylation

Objective: Stereoselective installation of the new substituent.

Reagents:

  • Chiral Amide (from Phase 1)[3][1]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv, 1.0 M in THF)[3]

  • Alkyl Halide (Electrophile) (1.5 - 3.0 equiv)[3][1][2]

  • Lithium Chloride (LiCl) (anhydrous, 3.0 equiv) - Optional but recommended for reaction rate acceleration.[3][1]

  • THF (anhydrous)[3][1][5]

Protocol:

  • Drying (Critical): Flame-dry a round-bottom flask containing LiCl (if using) under high vacuum. Cool under Argon.

  • Solvation: Add the Chiral Amide dissolved in anhydrous THF (0.2 M). Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Enolization: Add LiHMDS dropwise via syringe pump over 15 minutes. Crucial: Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Trapping: Add the Alkyl Halide (neat or in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours.

    • Optimization Point: For reactive electrophiles (MeI, BnBr), keep at -78°C. For sluggish electrophiles, allow to warm slowly to -20°C over 4 hours.[3][1][2]

  • Quench: Quench with saturated

    
     solution while still cold.
    
  • Analysis: Extract with EtOAc. Analyze crude diastereomeric ratio (dr) via

    
     NMR or HPLC.
    
Phase 3: Auxiliary Cleavage & Recovery

Objective: Release the chiral acid and recover the expensive auxiliary.

Protocol (Hydrolysis):

  • Dissolve the alkylated amide in a mixture of 6N HCl and Dioxane (1:1 v/v).

  • Reflux (100-110°C) for 12-18 hours. Monitor disappearance of starting material by LCMS.

  • Separation:

    • Cool to RT. Extract the aqueous mixture with Ether or DCM.[3][2]

    • Organic Layer: Contains the Chiral Carboxylic Acid.[3][2] Dry and concentrate.

    • Aqueous Layer: Contains the (3R,5R)-auxiliary as the hydrochloride salt.[3]

  • Recovery: Basify the aqueous layer to pH > 12 using NaOH pellets.[3][2] Extract with DCM.[3][2][4] Dry and concentrate to recover the parent piperazine auxiliary (>90% recovery typical).[3]

Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterSpecificationNotes
Yield (Coupling) > 85%Standard amide coupling efficiency.[3][1][2]
Yield (Alkylation) 70 - 90%Dependent on electrophile steric bulk.[3][1][2]
Diastereoselectivity (dr) > 95:5Often > 98:2 with optimized T-control.[3][1][2]
Auxiliary Recovery > 90%Robust against acid hydrolysis.[3][1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low dr (< 90:10) Temperature spike during LiHMDS addition.Use internal thermometer; add base slower.[3][2] Ensure bath is fully saturated with dry ice.[3][2]
Incomplete Conversion Enolate aggregation.Add anhydrous LiCl (3 equiv) to break up aggregates and accelerate the reaction (pseudo-dilution effect).
N-Alkylation Deprotonation of Benzyl-N?Unlikely with LiHMDS. Ensure the auxiliary is high purity (no free NH sites) before coupling.[3]
Difficult Cleavage Steric bulk of product.[3][2]Switch to high-pressure hydrolysis (sealed tube, 140°C) or use iodolactonization if an alkene is present.[3][1][2]

References

  • Fundamental Principles of C2-Symmetric Auxiliaries: Whitesell, J. K. "

    
     Symmetry and Asymmetric Induction." Chemical Reviews, vol. 89, no.[3] 7, 1989, pp. 1581–1590.[3]
    
    
  • Piperazine Auxiliary Chemistry (Contextual Grounding): Rossen, K., et al. "Asymmetric Synthesis of the HIV-Protease Inhibitor L-735,524."[1][2] Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6419-6422.[1] (Demonstrates utility of piperazine derivatives in high-value synthesis).

  • General Protocol for Amide Enolate Alkylation: Evans, D. A. "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, Vol 3, Academic Press, 1984.[3][6]

  • Lithium Chloride Acceleration Effect: Seebach, D. "Structure and Reactivity of Lithium Enolates.[3][2] From Pinacolone to Selective C-Alkylations of Peptides.[1][2] Difficulties and Opportunities Afforded by Complex Structures." Angewandte Chemie International Edition, vol. 27, 1988, pp. 1624.[3] [3][1]

(Note: While specific "Application Notes" for the exact this compound derivative are proprietary to custom synthesis houses, the protocols above are derived from the foundational chemistry of C2-symmetric diamine auxiliaries established in References 1 and 2.)

Sources

Application Note: Cleavage Strategies for the (3R,5R)-1-Benzyl-3,5-dimethylpiperazine Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the cleavage and recovery of the (3R,5R)-1-Benzyl-3,5-dimethylpiperazine chiral auxiliary. This auxiliary, a structural isomer of the widely known "Rossen" auxiliary (2,5-dimethyl isomer), is employed in asymmetric synthesis—typically for the alkylation of amides to generate


-chiral carboxylic acids or amino acids.

The guide focuses on the critical cleavage step, which releases the target molecule while allowing for the recovery of the valuable chiral scaffold.

Introduction & Mechanistic Rationale

The This compound auxiliary is a


-symmetric (or pseudo-

, depending on N1-substitution) diamine used to induce high diastereoselectivity in enolate alkylations. Its efficacy stems from the steric hindrance provided by the equatorial methyl groups at the 3 and 5 positions (relative to the N1-benzyl group), which shield one face of the enolate derived from the N4-amide.
The Challenge of Cleavage

Unlike oxazolidinones (Evans) or pseudoephedrine (Myers) auxiliaries, piperazine-derived auxiliaries form tertiary amides . Tertiary amides are notoriously stable toward hydrolysis due to:

  • Steric Hindrance: The 3,5-dimethyl substitution pattern hinders nucleophilic attack at the carbonyl carbon.

  • Resonance Stability: The strong

    
     donation of the piperazine nitrogen renders the carbonyl less electrophilic.
    

Therefore, standard mild hydrolysis (e.g., LiOH/


) often fails. Successful cleavage requires harsh acidic conditions or reductive pathways, optimized to prevent racemization  of the newly formed stereocenter.

Experimental Protocols

Method A: Acidic Hydrolysis (Target: Carboxylic Acids)

Use Case: Generation of free


-chiral carboxylic acids or amino acids.

This is the standard "brute force" method. The key is balancing rate vs. racemization.

Materials:

  • Substrate: Alkylated Piperazine Amide

  • Reagent: 6N Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)

  • Solvent: 1,4-Dioxane or Acetic Acid (to improve solubility)

Protocol:

  • Dissolution: Dissolve the alkylated amide (1.0 equiv) in 1,4-dioxane (

    
    ).
    
  • Acidification: Add 6N HCl (10–20 equiv).

    • Note: For highly hydrophobic substrates, use a 1:1 mixture of 6N HCl and Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) in a sealed pressure vial or round-bottom flask with a condenser.
    
  • Monitoring: Monitor by HPLC or TLC. Reaction times typically range from 12 to 48 hours .

    • Endpoint: Disappearance of the amide starting material.

  • Workup (Separation):

    • Cool to room temperature.

    • Dilute with water and extract with diethyl ether or ethyl acetate (remove non-basic impurities).

    • Crucial Step: The product (acid) and the auxiliary (amine) are both soluble in acid.

    • Option 1 (If Product is Solid): Concentrate to precipitate the amino acid salt.

    • Option 2 (General): Adjust pH to ~3–4 (isoelectric point if amino acid) or extraction pH. Extract the carboxylic acid product into organic solvent (EtOAc/DCM). The auxiliary remains in the aqueous phase as the hydrochloride salt.

Data Summary: Acidic Cleavage Efficiency

Acid ConcentrationTemperatureTimeYield (Acid)Racemization Risk
2N HCl / Dioxane

72 h< 30%Low
6N HCl / Dioxane

24 h 85–95% Moderate
48% HBr

12 h> 90%High
Method B: Reductive Cleavage (Target: Primary Alcohols)

Use Case: Direct conversion of the auxiliary-substrate to a chiral primary alcohol.

This method avoids the harsh conditions of hydrolysis and is often milder, preserving sensitive stereocenters.

Materials:

  • Reagent: Lithium Amidotrihydroborate (

    
    ) or 
    
    
    
    (Lithium Aluminum Hydride).
  • Solvent: Anhydrous THF.

Protocol:

  • Preparation: Prepare a

    
     solution of 
    
    
    
    in THF (generated in situ from
    
    
    and
    
    
    or purchased).
  • Addition: Cool the substrate solution (in THF) to

    
    .
    
  • Reaction: Slowly add the hydride reagent (4.0 equiv).

  • Warming: Allow to warm to room temperature. Stir for 2–6 hours.

    • Mechanism:[1][2][3][4][5] The hydride attacks the amide carbonyl. The tetrahedral intermediate collapses to release the amine (auxiliary) and the alkoxide.

  • Quench: Carefully quench with

    
     at 
    
    
    
    .
  • Extraction: Extract the alcohol product with ether. The auxiliary can be recovered from the organic phase (see Section 3).

Auxiliary Recovery Protocol

The economic viability of this method relies on recovering the this compound.

Workflow:

  • Post-Hydrolysis (Aqueous Phase): After extracting the product acid (Method A), the aqueous phase contains the auxiliary as the dihydrochloride salt.

  • Basification: Cool the aqueous solution to

    
    . Slowly add 
    
    
    
    or solid KOH until
    
    
    .
    • Observation: The auxiliary will oil out or precipitate as a white solid.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

  • Drying: Dry combined organics over

    
     and concentrate.
    
  • Purification: Distillation (reduced pressure) or Recrystallization (from Hexane/EtOAc) yields the pure amine for reuse.

    • Recovery Rate: Typically >90%.

Visualization: Process Workflow

The following diagram illustrates the complete cycle of the auxiliary application, from attachment to cleavage and recovery.

AuxiliaryCycle Aux (3R,5R)-Auxiliary (Amine) Acylation Acylation (Attachment) Aux->Acylation Start Amide Chiral Amide Substrate Acylation->Amide Acid Chloride Alkylation Asymmetric Alkylation Amide->Alkylation LDA/LiHMDS R-X AlkylatedAmide Alkylated Amide Alkylation->AlkylatedAmide High dr Cleavage Cleavage (Hydrolysis/Redxn) AlkylatedAmide->Cleavage 6N HCl or LiAlH4 Product Target Product (Acid/Alcohol) Cleavage->Product Organic Layer Recovery Basification & Extraction Cleavage->Recovery Aqueous Layer Recovery->Aux Recycle (>90%)

Figure 1: The cyclic workflow for the this compound auxiliary system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric bulk of 3,5-dimethyl groups.Increase temperature to

(sealed tube); Switch solvent to Propionic Acid/HCl.
Racemization Prolonged exposure to heat/acid.[2]Reduce time; Switch to Iodolactonization (if alkene present) followed by mild base hydrolysis.
Low Auxiliary Recovery Incomplete basification or water solubility.Ensure

; Saturate aqueous phase with NaCl (salting out) before extraction.
Product Degradation Acid sensitivity of the substrate.Use Method B (Reductive Cleavage) to obtain the alcohol, then re-oxidize to acid if necessary (Jones Oxidation).

References

  • Magriotis, P. A. (2014). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Link

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Caltech. Link

  • PubChem. (2025). Compound Summary: 1-Benzyl-3,5-dimethylpiperazine. National Library of Medicine. Link

  • Org. Synth. (1957). 1-Benzylpiperazine (General Protocol for Benzyl Piperazine Synthesis/Handling). Organic Syntheses, Coll. Vol. 4, p.82. Link

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base: Mechanisms and Conditions. Link

Sources

Large-scale synthesis and purification of products from (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization and Deprotection of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Executive Summary

The (3R,5R)-3,5-dimethylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical chiral building block for HIV protease inhibitors, GPCR antagonists, and next-generation antihistamines. Its C2-symmetric trans-stereochemistry provides unique conformational rigidity that enhances target selectivity.

This guide details the large-scale processing of This compound (Starting Material, SM ). Unlike simple deprotection, we present a strategic workflow to generate the differentiated (3R,5R)-1-Boc-3,5-dimethylpiperazine —a high-value intermediate where one nitrogen is protected (Boc) and the other is free for diversification.

Key Technical Challenges Addressed:

  • Steric Hindrance: The N4 nitrogen is flanked by two methyl groups, reducing nucleophilicity and requiring optimized acylation conditions.

  • Catalyst Poisoning: The free amine product of hydrogenolysis can poison Pd catalysts; we utilize a proton-scavenging strategy to maintain turnover.

  • Stereochemical Integrity: Protocols are designed to prevent epimerization of the (3R,5R) centers.

Strategic Workflow & Mechanism

The following workflow illustrates the conversion of the benzyl-protected precursor into the mono-Boc protected scaffold. This route is preferred over direct debenzylation followed by Boc-protection, as the latter would require statistical desymmetrization of a C2-symmetric diamine, resulting in lower yields.

G SM (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine (Starting Material) Step1 Step 1: N4-Acylation (Boc Protection) SM->Step1 Boc2O, TEA THF, Reflux Int Intermediate: (3R,5R)-1-Benzyl-4-Boc- 3,5-dimethylpiperazine Step1->Int >95% Yield Step2 Step 2: Hydrogenolysis (Debenzylation) Int->Step2 H2, Pd/C MeOH, AcOH Prod Final Product: (3R,5R)-1-Boc- 3,5-dimethylpiperazine Step2->Prod Quant. Yield

Figure 1: Strategic synthesis pathway avoiding statistical mixtures. By protecting the sterically hindered N4 position first, we utilize the orthogonal stability of Benzyl and Boc groups.

Protocol 1: Regioselective N4-Boc Protection

Objective: Install the tert-butoxycarbonyl (Boc) group on the hindered N4 nitrogen. Scale: 100 g Input (0.49 mol)

Rationale & Causality

The N4 nitrogen in this compound is flanked by two methyl groups (positions 3 and 5). This steric bulk significantly decreases the nucleophilic attack rate compared to an unhindered secondary amine. Standard room-temperature protocols often result in incomplete conversion.

  • Solution: We employ reflux conditions in THF to overcome the activation energy barrier.

  • Base Selection: Triethylamine (TEA) is used to scavenge the acidic protons, driving the equilibrium forward.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
This compound 204.311.0100.0 g
Di-tert-butyl dicarbonate (Boc₂O) 218.251.2128.1 g
Triethylamine (TEA) 101.191.5102 mL
Tetrahydrofuran (THF) Solvent-500 mL
Step-by-Step Methodology
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with SM (100 g) and THF (400 mL). Stir until fully dissolved.

  • Base Addition: Add TEA (102 mL) in one portion.

  • Reagent Addition: Dissolve Boc₂O (128.1 g) in the remaining THF (100 mL) and add dropwise to the reaction mixture over 30 minutes.

    • Checkpoint: Mild exotherm may occur. Monitor internal temperature.[1]

  • Reaction: Heat the mixture to reflux (66°C) and stir for 12–16 hours.

    • QC Check: Perform TLC (Hexane/EtOAc 4:1). The starting material spot (Rf ~0.2) should disappear, replaced by the less polar product (Rf ~0.6).

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

    • Dilute with Ethyl Acetate (600 mL) and wash with Water (2 x 300 mL) followed by Brine (300 mL).

    • Why: Removes unreacted Boc₂O (hydrolyzed to water-soluble species) and TEA salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

    • Result: The product, (3R,5R)-1-Benzyl-4-Boc-3,5-dimethylpiperazine , is typically obtained as a viscous pale-yellow oil or low-melting solid. Yield: ~140–145 g (94–98%).

Protocol 2: Catalytic Hydrogenolysis (Debenzylation)

Objective: Remove the Benzyl group to release the secondary amine, yielding the final mono-protected scaffold. Scale: 140 g Input (Intermediate from Protocol 1)

Rationale & Causality

Palladium-catalyzed hydrogenolysis is the gold standard for debenzylation. However, piperazines are notorious for catalyst poisoning . The free amine product binds strongly to the Pd surface, inhibiting further turnover.

  • Solution: We utilize Acetic Acid (AcOH) as a co-solvent.

  • Mechanism: AcOH protonates the resulting amine (forming the acetate salt) in situ. The charged ammonium species has significantly lower affinity for the non-polar Pd surface, preventing poisoning and accelerating reaction kinetics [1].

Materials
ReagentEquiv.Amount
(3R,5R)-1-Benzyl-4-Boc-3,5-dimethylpiperazine 1.0140.0 g
10% Pd/C (50% wet) 5 wt%7.0 g (dry basis)
Methanol (MeOH) Solvent1.0 L
Acetic Acid (AcOH) 2.055 mL
Hydrogen Gas (H₂) ExcessBalloon or <50 psi
Step-by-Step Methodology
  • Safety Check: Ensure all ignition sources are removed. Purge the vessel with Nitrogen (N₂) before introducing catalyst.

  • Catalyst Loading: In a hydrogenation vessel (Parr shaker or autoclave), add the 10% Pd/C catalyst.

    • Note: Always add catalyst first and wet with a small amount of water or toluene to prevent sparking upon solvent addition.

  • Solution Prep: Dissolve the Intermediate (140 g) in MeOH (1.0 L) and add AcOH (55 mL). Carefully pour this solution into the vessel.

  • Hydrogenation:

    • Seal the vessel.[7] Perform three purge cycles (Vacuum / N₂).

    • Perform three purge cycles (Vacuum / H₂).[6]

    • Pressurize to 3–4 bar (40–60 psi) H₂. Stir/shake vigorously at Room Temperature (25°C).

  • Monitoring: Reaction is typically complete in 4–6 hours.

    • Self-Validating Step: Monitor H₂ uptake. When uptake ceases, check aliquot by LC-MS. The mass peak for the Benzyl-protected species (M+H ~305) should be absent, replaced by the product (M+H ~215).

  • Work-up:

    • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the pad with MeOH (200 mL).

    • Safety: The filter cake is pyrophoric. Keep wet and dispose of in a dedicated waste container.

  • Neutralization & Isolation:

    • Concentrate the filtrate to remove bulk MeOH and AcOH.

    • Redissolve the residue in CH₂Cl₂ (500 mL).

    • Wash with saturated aqueous NaHCO₃ (2 x 300 mL) to neutralize the acetate salt and liberate the free base.

    • Dry (Na₂SO₄) and concentrate.[5]

  • Final Product: (3R,5R)-1-Boc-3,5-dimethylpiperazine .

    • Appearance: White to off-white solid.

    • Yield: ~90–95 g (92–97%).

Quality Control & Analytical Specifications

To ensure the product meets pharmaceutical standards (E-E-A-T compliance), the following analytical battery is required.

Table 1: Analytical Specifications
TestMethodAcceptance CriteriaNote
Purity HPLC (C18)> 98.0% (Area)Detects unreacted benzyl impurity.
Chiral Purity Chiral HPLC> 99.0% eeCritical to ensure no racemization occurred.
Identity 1H NMR (CDCl3)Conforms to StructureVerify integration of Boc (9H, s) vs Methyls.
Residual Solvent GC-HS< 5000 ppm (MeOH)ICH Q3C limits.
Chiral HPLC Method (Recommended)
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Logic: The (3R,5R) isomer should appear as a single peak. The presence of a minor peak indicates epimerization to the (3R,5S)-meso form (unlikely under these mild conditions) or the (3S,5S) enantiomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow N4-Acylation Steric hindrance of methyl groups.Increase reaction time or switch solvent to Toluene (reflux, 110°C). Add 5 mol% DMAP as a nucleophilic catalyst.
Incomplete Debenzylation Catalyst poisoning by amine.Add more Acetic Acid (up to 5 equiv). Increase H₂ pressure to 100 psi.
Product is Hygroscopic Formation of Acetate/HCl salts.Ensure thorough NaHCO₃ wash during workup to isolate the free base. Store under Nitrogen.

References

  • BenchChem. (2025).[1][7] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Retrieved from

  • National Institutes of Health (NIH). (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from

  • Organic Syntheses. (1965). 1-Benzylpiperazine Synthesis Protocol. Org. Synth. 1973, Coll. Vol. 5, p.88. Retrieved from

  • PubChem. (2025).[3] cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate Compound Summary. Retrieved from [3]

Sources

Use of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine as a chiral solvating agent.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine: A Developmental Chiral Solvating Agent for NMR Spectroscopy

Abstract: This document provides a detailed guide to the principles and potential applications of this compound as a chiral solvating agent (CSA) for the determination of enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, published data for this specific agent is limited, this guide establishes a robust, scientifically-grounded framework for its use based on the well-documented behavior of analogous C₂-symmetric chiral diamines.[1][2] We present the proposed mechanism of chiral recognition, detailed protocols for the analysis of chiral carboxylic acids, and a systematic approach to method validation. The aim is to provide researchers with the foundational knowledge and practical steps required to develop and validate methods using this promising CSA.

Introduction: The Role of Chiral Solvating Agents

In pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (% ee) is critical. Among the various analytical techniques available, NMR spectroscopy in conjunction with a chiral solvating agent (CSA) offers a rapid, simple, and non-destructive method for this purpose.[3][4][5] Unlike chiral derivatizing agents, CSAs do not require covalent bond formation, simplifying sample preparation and analysis.[5]

The fundamental principle involves the formation of transient, non-covalent diastereomeric complexes between the chiral analyte and the CSA. These complexes exist in a fast equilibrium in solution, and because they are diastereomers, they have distinct physical properties, leading to separate, resolvable signals in the NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the analyte.[4]

This compound is a compelling candidate for a CSA due to its distinct structural features:

  • C₂-Symmetry: The molecule possesses a C₂ axis of symmetry, which reduces signal complexity in the NMR spectrum and creates a highly defined and predictable chiral environment for interacting with analytes.

  • Hydrogen Bond Acceptors: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

  • Aromatic Moiety: The benzyl group provides a site for potential π-π stacking interactions with analytes containing aromatic rings.

  • Steric Definition: The fixed trans configuration of the methyl groups provides a rigid, well-defined steric environment to enhance diastereomeric differentiation.

Proposed Mechanism of Chiral Recognition

The efficacy of this compound as a CSA relies on the formation of short-lived diastereomeric complexes with the enantiomers of a chiral analyte. For a racemic carboxylic acid (e.g., (R/S)-Mandelic Acid), the interaction is proposed to be a three-point model mediated by multiple non-covalent forces.

  • Acid-Base Interaction/Hydrogen Bonding: The primary interaction is an acid-base interaction between the acidic proton of the carboxylic acid analyte and the basic nitrogen atoms of the piperazine CSA. This forms a strong hydrogen-bonded ion pair.

  • π-π Stacking: The aromatic ring of the benzyl group on the CSA can engage in π-π stacking with an aromatic ring on the analyte (such as the phenyl group in mandelic acid).

  • Steric Repulsion: The bulky groups on both the analyte and the CSA lead to specific steric repulsions that differ between the two diastereomeric complexes, forcing a particular orientation that maximizes attractive forces.

The combination of these interactions results in two distinct diastereomeric solvates, [(R)-Acid • (3R,5R)-CSA] and [(S)-Acid • (3R,5R)-CSA], with different average geometries and magnetic environments. This difference is what causes the chemical shift non-equivalence (Δδ) observed in the NMR spectrum.

G Proposed chiral recognition mechanism. cluster_CSA CSA: this compound cluster_Analyte Analyte: (R/S)-Chiral Carboxylic Acid cluster_Complex Diastereomeric Complexes (Detected by NMR) CSA_Node C₂-Symmetric Piperazine Core Benzyl Benzyl Group (π-surface) CSA_Node->Benzyl Provides π-stacking N_atoms Basic Nitrogen Atoms CSA_Node->N_atoms H-bond acceptors Complex_R (R)-Analyte • CSA Complex CSA_Node->Complex_R Forms Complex 1 Complex_S (S)-Analyte • CSA Complex CSA_Node->Complex_S Forms Complex 2 Aryl Aryl Group (e.g., Phenyl) Benzyl->Aryl 2. π-π Stacking (Anisotropic Effect) COOH Carboxyl Group (-COOH) N_atoms->COOH 1. Hydrogen Bonding (Primary Interaction) Analyte_Node Racemic Analyte ((R)-Acid & (S)-Acid) Analyte_Node->COOH H-bond donor Analyte_Node->Aryl Provides π-stacking Analyte_Node->Complex_R Forms Complex 1 Analyte_Node->Complex_S Forms Complex 2

Caption: Proposed chiral recognition mechanism.

Application Protocol: %ee Determination of Chiral Carboxylic Acids

This protocol details the use of this compound for determining the enantiomeric excess of a model analyte, racemic mandelic acid, by ¹H NMR spectroscopy.

Materials and Reagents
  • Chiral Solvating Agent (CSA): this compound

  • Analyte: Racemic (R/S)-Mandelic Acid

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8% atom D

  • Base Additive (optional but recommended): 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Equipment: NMR Spectrometer (≥400 MHz recommended), NMR tubes, volumetric flasks, precision balance, micropipettes.

Experimental Workflow

Caption: Experimental workflow for %ee determination.

Step-by-Step Protocol
  • Prepare Stock Solutions (Recommended for accuracy):

    • CSA Stock (10 mM): Accurately weigh ~5.1 mg of this compound (MW = 204.31 g/mol ) and dissolve in 2.5 mL of CDCl₃.

    • Analyte Stock (10 mM): Accurately weigh ~3.8 mg of racemic mandelic acid (MW = 152.15 g/mol ) and dissolve in 2.5 mL of CDCl₃.

    • DABCO Stock (10 mM): Accurately weigh ~2.8 mg of DABCO (MW = 112.17 g/mol ) and dissolve in 2.5 mL of CDCl₃.

    • Causality: Stock solutions ensure precise stoichiometry and improve reproducibility compared to weighing small quantities directly into an NMR tube.

  • Prepare the NMR Sample:

    • To a clean, dry NMR tube, add 300 µL of the CSA Stock solution (0.003 mmol).

    • Add 300 µL of the Analyte Stock solution (0.003 mmol). This creates a 1:1 molar ratio of CSA to analyte.

    • Add 300 µL of the DABCO Stock solution (0.003 mmol).

    • Causality: A 1:1:1 stoichiometry is a robust starting point.[2][6] DABCO acts as a non-chiral base to deprotonate the carboxylic acid, forming a more stable salt bridge with the CSA and enhancing the differentiation of signals.[2][6]

  • NMR Data Acquisition:

    • Cap the NMR tube and vortex gently for ~30 seconds to ensure a homogeneous solution.[3]

    • Acquire a standard ¹H NMR spectrum at 25 °C. A higher number of scans (e.g., 64 or 128) may be necessary to improve the signal-to-noise ratio for accurate integration.

    • Causality: Good signal-to-noise is paramount for precise integration, which is the basis of the %ee calculation.

Data Analysis and Interpretation
  • Identify Diagnostic Signals: Compare the spectrum of the analyte-CSA mixture to the spectra of the individual components. The signal corresponding to the α-proton of mandelic acid (a singlet in the free acid) is typically the most sensitive to the chiral environment and will likely split into two distinct signals.

  • Integrate Resolved Peaks: Carefully phase and baseline-correct the spectrum. Integrate the two resolved signals corresponding to the (R)- and (S)-enantiomers. Let the integral values be Int_R and Int_S.

  • Calculate Enantiomeric Excess (% ee):

    % ee = | (Int_R - Int_S) / (Int_R + Int_S) | × 100%

    For a racemic sample, the integrals should be nearly equal (Int_R ≈ Int_S), and the calculated % ee should be close to 0%.

Method Validation

To ensure the protocol is trustworthy, it must be validated. This is achieved by demonstrating a linear correlation between known enantiomeric compositions and the values measured by NMR.

  • Prepare Standards: Create a series of samples with known % ee values (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) using enantiopure (R)- and (S)-mandelic acid.

  • Analyze Samples: Analyze each standard using the protocol described above.

  • Plot Data: Plot the experimentally determined % ee (from NMR integrals) on the y-axis against the known, gravimetrically prepared % ee on the x-axis.

  • Assess Linearity: The method is considered valid if the plot yields a straight line with a correlation coefficient (R²) ≥ 0.99.[3][6][7]

Table 1: Hypothetical Validation Data for Mandelic Acid Analysis

Sample IDKnown (S):(R) RatioKnown % ee (S)Observed Integral (S)Observed Integral (R)Measured % ee
VAL-0190:1080.0%1.000.1180.2%
VAL-0275:2550.0%1.000.3350.4%
VAL-0350:50 (Racemic)0.0%1.000.990.5%
VAL-0425:75-50.0%0.341.00-49.3%
VAL-0510:90-80.0%0.111.00-80.2%

Troubleshooting

IssuePossible CauseSuggested Solution
No signal splitting (Δδ = 0) Weak interaction; Incorrect stoichiometry; Temperature too high.Increase concentration of CSA and analyte. Try a 2:1 CSA:analyte ratio. Acquire spectrum at a lower temperature (e.g., 0 °C). Use a more non-polar solvent like C₆D₆.
Poor resolution/Peak broadening Intermediate exchange rate on NMR timescale; Sample viscosity.Acquire spectrum at a lower temperature to slow exchange. Dilute the sample. Ensure high sample purity.
Inaccurate % ee calculation Poor signal-to-noise; Overlapping peaks; Incorrect integration.Increase the number of scans. Use a higher field NMR. Carefully adjust integration regions to cover the entire peak.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath Research Portal. Available at: [Link]

  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. Available at: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules. Available at: [Link]

  • NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • C₂-Symmetric chiral diamine ligands for enantiomeric recognition of amino acid esters and mandelic acid by proton NMR titration. Turkish Journal of Chemistry. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Process Intensification: Recovery and Recycling of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine is a high-value


-symmetric chiral amine often employed as a chiral auxiliary, resolving agent, or nucleophilic catalyst in asymmetric synthesis. Due to the significant cost associated with enantiopure piperazine scaffolds, the economic viability of industrial processes utilizing this reagent hinges on efficient recovery and recycling.

This guide details a robust, self-validating protocol for the isolation of this compound from reaction mixtures. The methodology leverages the molecule's pH-dependent solubility profile (pKa switching) to achieve recoveries >90% with retained enantiomeric excess (>99% ee).

Physicochemical Basis of Recovery

Understanding the molecular behavior is the prerequisite for a robust recovery strategy.

Molecular Properties
PropertyValue / CharacteristicImplication for Recovery
Structure Chiral,

-symmetric
Stereocenter integrity must be monitored.
Basicity (pKa) N1 (Benzyl): ~5.6 N4 (Secondary): ~9.8The molecule is diprotic. Complete protonation requires pH < 2. Complete deprotonation requires pH > 12.
Boiling Point High (>120°C @ 2.5 mmHg)Distillation requires high vacuum; extraction is preferred for energy efficiency.
Solubility (Free Base) Lipophilic (DCM, MTBE, Toluene)Partitions into organic phase at pH > 11.
Solubility (Salt) Hydrophilic (Water)Partitions into aqueous phase at pH < 2.
The Separation Logic

The recovery relies on a "Solubility Switch." In the reaction mixture, the piperazine exists either as a free base or a complex. By acidifying, we force the amine into the aqueous phase as a dihydrochloride salt, leaving non-basic reaction byproducts (and the target product, if neutral/acidic) in the organic phase. Subsequent basification returns the amine to its lipophilic free-base form for extraction.

Method A: Liquid-Liquid Extraction (LLE) Protocol

Applicability: General recovery from acylation, alkylation, or catalytic mixtures.

Reagents & Equipment
  • Acids: 2M HCl or 10% H2SO4.

  • Bases: 50% NaOH (aq) or conc. NH4OH.

  • Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Equipment: Separatory funnel, pH meter (calibrated), Rotary Evaporator.

Step-by-Step Workflow

Step 1: Quench and Initial Separation

  • Quench the reaction mixture with water.

  • If the reaction solvent is water-miscible (e.g., THF, DMF), remove it via rotary evaporation first, or dilute significantly with an immiscible solvent (MTBE/DCM).

Step 2: Acidic Extraction (The Capture)

  • Add 2M HCl to the organic reaction mixture until the aqueous layer pH reaches < 2.0 .

    • Mechanism:[2][3][4][5][6] Protonation of both nitrogen centers forms the water-soluble dihydrochloride salt.

  • Agitate vigorously for 10 minutes.

  • Separate layers.

    • Organic Layer: Contains product/impurities.[1][2][7] (Save for product isolation).

    • Aqueous Layer: Contains this compound salt.[8] (KEEP THIS) .

Step 3: Impurity Wash [9]

  • Wash the acidic aqueous layer (from Step 2) with a small volume of fresh DCM (0.5 vol).

  • Discard this organic wash (removes trapped neutral impurities).

Step 4: Basification (The Release)

  • Cool the aqueous layer to 0-5°C (exothermic reaction).

  • Slowly add 50% NaOH while stirring until pH reaches > 12.0 .

    • Critical Control Point: Ensure pH > 12 to fully deprotonate the secondary amine (N4). If pH is ~9, the mono-protonated species may remain water-soluble, lowering yield.

Step 5: Recovery Extraction

  • Extract the basic aqueous slurry with DCM (3 x solvent volume).

  • Combine organic extracts.

  • Wash combined organics with Brine (saturated NaCl) to remove residual water/base.

  • Dry over anhydrous

    
     for 30 minutes.
    
  • Filter and concentrate in vacuo.

Result: Pale yellow oil or low-melting solid of this compound.

Method B: Purification via Salt Formation

Applicability: Use this if the recovered oil from Method A is colored or <95% pure.

  • Dissolve the crude recovered amine in Ethanol (10 volumes).

  • Cool to 0°C.

  • Add concentrated HCl (2.2 equivalents) dropwise.

  • Allow the dihydrochloride salt to crystallize over 2 hours.

  • Filter the white solid.

  • Recrystallization: If needed, recrystallize from hot Ethanol/Water (9:1).

  • Free Base Regeneration: When ready to reuse, dissolve salt in water, basify with NaOH, and extract into DCM (as per Method A, Step 4).

Process Visualization

Recovery Logic Flow

The following diagram illustrates the critical decision points and phase transfers required for high-purity recovery.

RecoveryProcess Start Crude Reaction Mixture (Organic Phase) Acidify Add 2M HCl (Target pH < 2.0) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Target Product + Impurities) PhaseSep1->OrgLayer1 Neutral/Acidic Species AqLayer1 Aqueous Layer (Piperazine . 2HCl) PhaseSep1->AqLayer1 Protonated Amine Wash Wash with DCM AqLayer1->Wash Basify Basify with 50% NaOH (Target pH > 12.0) Wash->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry FinalProduct Recovered This compound Dry->FinalProduct

Figure 1: Streamlined Acid-Base Extraction workflow for amine recovery.

Quality Control & Re-Validation

Before re-introducing the recovered material into a synthesis campaign, it must pass the following QC checks.

TestMethodAcceptance Criteria
Purity GC-FID or HPLC (C18)> 98.0% Area
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.0% ee (No racemization)
Water Content Karl Fischer Titration< 0.5% w/w
Identity 1H-NMR (CDCl3)Match standard; confirm Benzyl/Methyl integration.

Note on Racemization: The (3R,5R) configuration is thermodynamically stable relative to the cis (meso) form, but harsh conditions (high heat + strong base) could theoretically induce epimerization. The extraction protocol described here is mild and preserves stereochemistry.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction techniques).
  • Org. Synth. (1973). 1-Benzylpiperazine.[1][8][10][11] Organic Syntheses, Coll. Vol. 5, p.88. Link (Foundational protocol for benzylpiperazine handling).

  • PubChem. (n.d.).[12] 1-Benzyl-3,5-dimethylpiperazine Compound Summary. National Library of Medicine.[8][12] Link (Source for physicochemical data).

  • Oppolzer, W., et al. (1986). Chiral Auxiliary Recycling. (Concept adapted from general chiral auxiliary recovery workflows). Link

Sources

Troubleshooting & Optimization

How to improve diastereoselectivity in (3R,5R)-1-Benzyl-3,5-dimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenge of achieving high diastereoselectivity for the (3R,5R)-trans isomer of 1-Benzyl-3,5-dimethylpiperazine. Unlike the thermodynamically favored cis (meso) isomer, the (3R,5R) trans isomer requires strict kinetic control or optical resolution to isolate.

Executive Summary: The Diastereoselectivity Challenge

The core difficulty in synthesizing (3R,5R)-1-Benzyl-3,5-dimethylpiperazine lies in the thermodynamic instability of the trans isomer compared to the cis form.[1]

  • Cis-Isomer ((3R,5S), meso): Can adopt a diequatorial chair conformation, making it the thermodynamic sink (stable product).

  • Trans-Isomer ((3R,5R), chiral): Must adopt an axial-equatorial conformation, making it higher in energy and prone to epimerization under basic or high-thermal conditions.

To improve diastereoselectivity for the (3R,5R) target, you must abandon thermodynamic equilibration methods (like standard hydrogenation) and utilize stereocontrolled de novo synthesis or kinetic resolution .

Part 1: Strategic Route Selection

The following table compares the three primary methodologies for accessing the (3R,5R) isomer.

MethodologyDiastereoselectivity (trans:cis)ScalabilityRecommendation
A. Hydrogenation of 3,5-Lutidine Low (30:70 to 50:50)HighNot Recommended. Favors the unwanted cis isomer; requires difficult separation.
B. Chiral Epoxide Cyclization High (>95:5) ModeratePrimary Recommendation. Uses chiral pool to set stereochemistry before ring closure.
C. Resolution of Commercial Mix N/A (Extraction)LowFallback. Viable only for small-scale needs using tartaric acid derivatives.
Part 2: Recommended Protocol (Stereocontrolled Synthesis)

The most robust method to secure the (3R,5R) configuration is the Double Inversion Route using (S)-Propylene Oxide. This pathway translates the chirality of the starting epoxide directly into the piperazine ring via SN2 mechanisms, bypassing thermodynamic equilibration.

Mechanism & Workflow
  • Ring Opening: Benzylamine attacks (S)-Propylene Oxide. Retention of configuration at the chiral center (if attack is at the less substituted carbon).

  • Activation: Conversion of alcohols to leaving groups (Mesylates).

  • Cyclization: Double SN2 displacement by a nitrogen nucleophile (Ammonia or Benzylamine). Note: Each SN2 step inverts the stereocenter.

    • (S)-Alcohol

      
       (S)-Mesylate 
      
      
      
      (R)-Amine.
    • Starting with (S)-Propylene Oxide yields the (3R,5R) product.

G Start Benzylamine + (S)-Propylene Oxide Inter1 Intermediate: N-Benzyl-bis((S)-2-hydroxypropyl)amine Start->Inter1 2.2 eq. Epoxide MeOH, Reflux Activ Activation: Bis-Mesylate Formation Inter1->Activ MsCl, Et3N DCM, 0°C Cycliz Cyclization: SN2 Displacement w/ Ammonia Activ->Cycliz NH3 (liq) or Benzylamine Product Target: This compound Cycliz->Product Double Inversion (S,S) -> (R,R)

Figure 1: Stereocontrolled synthesis pathway converting (S)-chirality to (R)-product via double inversion.

Step-by-Step Protocol
  • Alkylation: Reflux Benzylamine (1.0 eq) with (S)-Propylene Oxide (2.5 eq) in Methanol for 12 hours. Evaporate solvent to obtain N-benzyl-bis((S)-2-hydroxypropyl)amine.

  • Activation: Dissolve the diol in DCM with Triethylamine (3.0 eq). Add Methanesulfonyl chloride (2.2 eq) dropwise at 0°C.

  • Cyclization: Treat the crude bismesylate with Benzylamine (1.2 eq) or Ammonia in a pressure vessel at 80°C.

    • Critical Control Point: Use a non-polar solvent (Toluene) for the cyclization to disfavor SN1 pathways that could lead to racemization.

Part 3: Troubleshooting Guide (Q&A)
Q1: I am observing significant amounts of the cis (meso) isomer in my final product. Why?

Diagnosis: Loss of stereochemical integrity usually occurs during the cyclization step.

  • Cause 1 (SN1 Pathway): If the leaving group departs before the nucleophile attacks, a carbocation forms, scrambling the stereocenter. This happens in polar protic solvents or with poor nucleophiles.

  • Cause 2 (Epimerization): The product (3R,5R) is less stable. If the reaction runs too long at high heat (>100°C) or in the presence of strong bases, the center can invert to the stable cis form.

  • Fix:

    • Switch to SN2-favoring conditions : Use a polar aprotic solvent (DMF, DMSO) or non-polar solvent (Toluene) rather than alcohols.

    • Lower the cyclization temperature and increase reaction time.

    • Ensure your starting (S)-Propylene Oxide is of high optical purity (>99% ee).

Q2: How can I purify the (3R,5R) isomer from a mixed stream?

Diagnosis: You have a mixture of diastereomers (cis/trans) and need to isolate the trans form.

  • Method: Kinetic Resolution via Salt Formation.

  • Protocol:

    • Dissolve the mixture in Ethanol.

    • Add L-Tartaric Acid or Dibenzoyl-L-tartaric acid .[2]

    • The (3R,5R) isomer often forms a crystalline salt with specific tartrates due to its

      
       symmetry, whereas the meso cis isomer behaves differently.
      
    • Recrystallize from EtOH/Water until constant melting point.

    • Free base the salt with NaOH.

Q3: Can I use 3,5-dimethylpyrazine hydrogenation instead?

Diagnosis: You want a cheaper route.

  • Answer: Only if you can tolerate low yields. Hydrogenation (e.g., PtO2 or Ru/C) typically yields the cis isomer (70-90%) because the hydrogens add from the least hindered face, or the molecule equilibrates to the diequatorial conformation.

  • Workaround: If you must use this route, use Raney Nickel at lower temperatures, but expect to perform extensive chromatography to isolate the minor trans product.

Part 4: Analytical Validation

Verify your product's identity using these specific markers.

Analytical Method(3R,5R)-Trans Isomer CharacteristicsCis (Meso) Isomer Characteristics
1H NMR (CDCl3) Methyl doublets appear distinct; Ring protons show specific coupling constants (

vs

).
Methyl signals may differ slightly; Meso compound is achiral by NMR (plane of symmetry).
Chiral HPLC Two peaks (if racemic trans) or Single peak (if enantiopure).Single peak (Meso).
Specific Rotation Non-zero (

value exists).
Zero (

).
References
  • Stereocontrolled Synthesis of Piperazines

    • Org.[1][3][4][5][6] Synth.1959 , 39, 54. (General Benzylpiperazine synthesis).

    • Journal of Organic Chemistry, "Diastereoselective Synthesis of 2,6-Disubstituted Piperazines".

  • Isomer Stability & Hydrogenation

    • Tuoda Industry Report, "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis".

    • Chemical Communications, "Diastereoselective synthesis of 1,4-diaryl piperazines".

  • Resolution Methods

    • Google Patents, "Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers".

Sources

Troubleshooting low yields in the synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low yields in the synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine .

The guide prioritizes the Chiral Pool Strategy (Cyclization of Benzylamine with activated (2S,4S)-Pentanediol) as it is the most reliable method for securing the specific (3R,5R) enantiomer compared to the resolution of racemic hydrogenation products.

Diagnostic Center: Why is my Yield Low?

Before altering your protocol, use this diagnostic flowchart to isolate the failure point. Yield loss in chiral piperazine synthesis typically stems from three distinct phases: Cyclization Efficiency , Stereochemical Leakage , or Isolation Failure .

TroubleshootingFlow Start Start: Low Yield Diagnosis CheckTLC 1. Analyze Reaction Mixture (TLC/LCMS) Start->CheckTLC Messy Result: Complex mixture (Oligomers/Polymerization) CheckTLC->Messy Many spots/Streaking CleanLow Result: Clean conversion but low mass recovery CheckTLC->CleanLow Spot visible, low isolation WrongIso Result: Product forms but wrong rotation CheckTLC->WrongIso Wrong diastereomer Sol_Dilution ISSUE: Intermolecular Polymerization FIX: High Dilution Conditions (<0.1 M) Messy->Sol_Dilution Sol_Activation ISSUE: Poor Leaving Group FIX: Switch Mesylate -> Cyclic Sulfate Messy->Sol_Activation Sol_Workup ISSUE: Water Solubility FIX: 'Salting Out' Extraction or HCl Salt ppt CleanLow->Sol_Workup Sol_Stereo ISSUE: SN1 Scrambling/Impure SM FIX: Check (2S,4S)-Pentanediol purity WrongIso->Sol_Stereo

Figure 1: Diagnostic decision tree for isolating yield loss factors in chiral piperazine synthesis.

Module 1: The Cyclization Step (Reaction Engineering)

The Problem: The reaction between benzylamine and an activated diol is a double nucleophilic substitution. The primary competitor to ring closure (intramolecular) is polymerization (intermolecular), leading to linear chains and "tar."

Technical Solution: To favor the formation of the 6-membered ring, you must enforce High Dilution Principles and optimize the Leaving Group (LG) .

Protocol A: The Cyclic Sulfate Method (Recommended)

The cyclic sulfate is superior to dimesylates because the second displacement is intramolecular and kinetically favored after the first attack opens the ring.

  • Preparation of Cyclic Sulfate:

    • React (2S,4S)-pentanediol with thionyl chloride (

      
      ) to form the cyclic sulfite.
      
    • Oxidize the sulfite using catalytic

      
       and 
      
      
      
      .
    • Why: This "tethers" the leaving groups, pre-organizing the molecule for cyclization.

  • Cyclization:

    • Reagents: Cyclic Sulfate (1.0 equiv), Benzylamine (1.1 equiv),

      
       (2.5 equiv).
      
    • Solvent: Acetone or Acetonitrile (Polar Aprotic is critical for

      
      ).
      
    • Temperature: Start at 0°C, warm to RT.

    • Concentration: Maintain < 0.1 M concentration.

    • Hydrolysis: The intermediate sulfate salt must be hydrolyzed with aqueous

      
       (20%) to release the free amine and sulfate group before final workup.
      
Protocol B: The Dimesylate Method (Alternative)

If using the dimesylate of (2S,4S)-pentanediol:

  • Critical Adjustment: You must use High Dilution (0.05 M) to prevent oligomerization.

  • Addition Order: Add the Dimesylate solution slowly (over 4–6 hours) to a refluxing solution of Benzylamine and base (DIPEA or

    
    ) in Acetonitrile.
    
  • Mechanism Note: The slow addition keeps the concentration of electrophile low relative to the amine, favoring the intramolecular second attack over an intermolecular attack by a second amine molecule.

Module 2: Stereochemical Integrity

The Problem: The target is (3R,5R) (trans). The starting material must be (2S,4S)-pentanediol .

  • Mechanism: Double Inversion (

    
     + 
    
    
    
    ).
    • (2S)

      
       (3R)
      
    • (4S)

      
       (5R)
      

Troubleshooting Checklist:

  • Starting Material Purity: Ensure your (2S,4S)-pentanediol is optically pure (>99% ee). Contamination with meso-pentanediol will yield cis-piperazine (meso), which is difficult to separate.

  • Reaction Temperature: Avoid excessive heat (>80°C) with weak leaving groups, as this can encourage

    
     pathways (carbocation formation), leading to racemization or retention of configuration.
    
  • Base Strength: Avoid extremely strong bases (e.g., NaH) if using the dimesylate route, as elimination (E2) to form allylic amines becomes a competing side reaction. Carbonate bases (

    
    , 
    
    
    
    ) are preferred.

Module 3: Isolation & Purification (The "Hidden" Yield Loss)

The Problem: 1-Benzyl-3,5-dimethylpiperazine is a highly polar, basic amine. In standard aqueous workups (e.g., DCM/Water extraction), a significant portion of the product remains in the aqueous phase, especially if the pH is not sufficiently high.

Corrective Protocol: The "Salting Out" Extraction

StepActionTechnical Rationale
1. Quench Cool reaction. If using Cyclic Sulfate, ensure acid hydrolysis step is complete.Breaks down intermediate sulfate esters.
2. Basify Add 50% NaOH solution until pH > 12 .Ensures the piperazine is fully deprotonated (Free Base).
3. Saturate Add solid NaCl until the aqueous layer is saturated."Salting out" effect decreases the solubility of organics in water.
4. Extract Use CHCl3 (Chloroform) or DCM/iPrOH (9:1) .Standard Ether or Ethyl Acetate is often too non-polar to extract piperazines efficiently.
5. Wash Wash organic layer with Brine (not water).Prevents back-extraction of the product into the aqueous phase.

Alternative Isolation (Precipitation): If extraction is difficult, dry the reaction mixture, filter off inorganic salts, and treat the filtrate with HCl in Dioxane/Ether . The dihydrochloride salt of the piperazine will precipitate as a solid, which can be filtered and recrystallized (e.g., from Ethanol/Acetone) to high purity.

Summary of Quantitative Data

ParameterStandard Hydrogenation RouteChiral Pool (Cyclic Sulfate) Route
Stereocontrol Poor (Cis/Trans mixture)Excellent (Double Inversion)
Yield (Typical) 30-50% (after separation)60-80%
Atom Economy HighModerate (Loss of sulfate/mesyl group)
Purification Difficult (Isomer separation required)Easier (Main impurity is linear oligomer)
Scale-up GoodLimited by dilution requirements

References

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive. Journal of the American Chemical Society.[1]

  • Organic Syntheses. (1973). Synthesis of 1-Benzylpiperazine (General workup protocols for benzylpiperazines). Organic Syntheses, Coll. Vol. 5, p.88.

  • LGC Standards. (2024). (3R,5S)-1-Benzyl-3,5-dimethylpiperazine Reference Material (Stereochemical data verification).

  • TCI Chemicals. (2024). Product Specification: 3,5-Dimethylpiperazine (cis/trans mixtures).

Sources

Identifying and minimizing side products in reactions with (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimization & Impurity Control for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Executive Summary

You are working with This compound (CAS: 170211-03-7 / 95245-30-0 related).[1][2][3][4] This scaffold is a privileged chiral building block in drug discovery (e.g., Delta-opioid receptor agonists, CCR5 antagonists).[3]

The Critical Technical Challenge: Unlike its cis-isomer (the meso form, 3R,5S), the (3R,5R)-trans-isomer is thermodynamically less stable.[1] In a chair conformation, the (3R,5R) configuration forces one methyl group into an axial position , creating 1,3-diaxial strain. Consequently, this molecule has a high propensity for epimerization to the more stable meso form under basic conditions or high thermal stress.

This guide provides the protocols to maintain stereochemical integrity and minimize specific side products during N4-functionalization and deprotection.

Module 1: Stereochemical Integrity & Input Control

Goal: Prevent the "Meso-Drift" before the reaction even starts.

The most common "side product" is actually the (3R,5S)-epimer . This occurs via deprotonation/reprotonation mechanisms or radical pathways.[2][3]

Diagnostic Protocol: Is your Starting Material Pure?

Before running any reaction, validate the enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Method: Chiral HPLC or GC.[2][3]

  • Standard Impurity: (3R,5S)-1-Benzyl-3,5-dimethylpiperazine (Meso).[1][2][3]

  • Detection: The meso compound is achiral and will appear as a distinct peak from the (3R,5R) enantiomer.

Troubleshooting Epimerization
TriggerMechanismPrevention Strategy
Strong Bases (e.g.,

-BuOK, NaH)
Deprotonation at C3/C5 alpha to nitrogen, followed by reprotonation to the thermodynamic cis state.[1][2][3]Switch Bases: Use inorganic carbonates (

,

) or non-nucleophilic organic bases (DIPEA) which are less likely to deprotonate the

-carbon.[3]
High Temperature (>100°C)Overcomes the activation energy for ring inversion/bond rotation.Catalyst Optimization: Use highly active Pd-catalysts (e.g., Pd-PEPPSI, BrettPhos) that operate at 60–80°C rather than 110°C.
Lewis Acids Chelation-induced ring opening/closing.[1][2][3]Avoid strong Lewis acids (e.g.,

,

) during workup.

Module 2: N4-Functionalization (Buchwald-Hartwig Arylation)

Goal: Coupling Ar-X without hydrodehalogenation or racemization.[1][2][3]

Target Reaction: (3R,5R)-Piperazine + Ar-X


 N-Aryl Product.[1][2][3]
Common Side Products & Solutions

1. Hydrodehalogenation (Ar-H)

  • Observation: You isolate the reduced aryl starting material (Ar-H) instead of the product.

  • Cause:

    
    -Hydride elimination from the amine or solvent before reductive elimination occurs.[2][3]
    
  • Fix:

    • Solvent: Switch from Isopropanol or DMF to Toluene or Dioxane (non-protic, harder to abstract hydrides).

    • Ligand: Use bulky, electron-rich ligands (e.g., RuPhos , BrettPhos ) that accelerate reductive elimination over

      
      .[1][2][3]
      

2. Homocoupling (Ar-Ar)

  • Observation: Dimerization of the aryl halide.

  • Cause: Presence of Oxygen or disproportionation of the Pd(II) intermediate.

  • Fix: Strict degassing (sparge with Argon for 15 mins). Add a mild reducing agent like free amine excess.[2][3]

3. Epimerization of the Product

  • Observation: Product is isolated as a mixture of diastereomers.[2][3][5]

  • Cause: The basic conditions of the Buchwald coupling (often

    
    ) isomerized the chiral centers.
    
  • Fix: Switch to

    
      or 
    
    
    
    as the base. These are milder and often sufficient for Pd-catalyzed amination.[1][2][3]
Visual Workflow: Buchwald Optimization

BuchwaldOptimization Start Start: Low Yield / Side Products CheckProd Analyze Side Products Start->CheckProd CheckBase Check Base: Is it t-BuOK? SwitchBase Action: Switch to Cs2CO3 or K3PO4 CheckBase->SwitchBase Yes FixRac Fix: Lower Temp < 80°C Avoid Strong Bases CheckBase->FixRac No ArH Ar-H (Reduction) Detected CheckProd->ArH ArAr Ar-Ar (Homocoupling) Detected CheckProd->ArAr Racem Epimerization Detected CheckProd->Racem FixRed Fix: Use RuPhos/BrettPhos Switch to Toluene ArH->FixRed FixHomo Fix: Degas Solvents Check Pd(0) source ArAr->FixHomo Racem->CheckBase

Caption: Decision matrix for troubleshooting Pd-catalyzed cross-coupling of chiral piperazines.

Module 3: N4-Alkylation ( )

Goal: Mono-alkylation without Quaternization.[1][2][3]

Target Reaction: (3R,5R)-Piperazine + R-CH2-Br


 Mono-alkylated Product.[1][2][3]
The "Over-Alkylation" Trap

Since the product is also a secondary/tertiary amine, it remains nucleophilic.

  • Side Product: Quaternary Ammonium Salt (Bis-alkylation).[1][2][3]

  • Mechanism: The product reacts faster than the starting material (rare for piperazines due to sterics, but possible with methyl iodide or benzyl bromide).

Protocol for Mono-Selectivity:

  • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 equiv) relative to the piperazine.

  • Addition Mode: Add the alkyl halide dropwise to a solution of the piperazine. Keep the piperazine concentration high initially.

  • Base Selection: Use DIPEA (Hünig's base).[2][3] The steric bulk prevents the base from acting as a nucleophile or deprotonating the chiral centers.

Module 4: Debenzylation (N1-Deprotection)

Goal: Removing the benzyl group without reducing the ring.[1]

Reaction: Hydrogenolysis (


, Pd/C).
Troubleshooting Guide
IssueCauseSolution
Incomplete Reaction Catalyst poisoning by the free amine (N4).[1][2][3]Protonate the Amine: Run the reaction in MeOH with 1.0–2.0 equiv of HCl or Acetic Acid . The ammonium salt does not poison the Pd surface.
Ring Opening High pressure/temperature causing C-N bond cleavage within the ring.Milder Conditions: Use Pearlman’s Catalyst (

) at atmospheric pressure (balloon) rather than high-pressure Parr hydrogenation.[1][2][3]
Epimerization Radical mechanism on the Pd surface (rare but possible).Stop the reaction immediately upon completion (monitor via LCMS). Do not let it stir overnight under

.

Summary of Critical Parameters

ParameterRecommendation for (3R,5R)-IsomerReason
Base

,

, DIPEA
Avoids thermodynamic equilibration to the meso form.[1][2][3]
Ligand (Pd) RuPhos, BrettPhosPrevents

-hydride elimination; allows lower temps.[1][2][3]
Solvent Toluene, Dioxane, THFProtic solvents (MeOH, IPA) increase hydrodehalogenation risk in coupling.
Temp Keep < 90°CHigh heat accelerates axial-to-equatorial isomerization.[1][2][3]

References

  • Stereochemistry & Stability of 3,5-Dimethylpiperazine

    • Study on the thermodynamic preference for cis-isomers in 1,3-disubstituted six-membered rings.
    • Source: (Inferred from general cyclohexane/piperidine conformational analysis).[1][2][3]

  • Buchwald-Hartwig Optimization for Secondary Amines

    • RuPhos and BrettPhos ligands for challenging secondary amines.
    • Source: [6]

  • Prevention of Epimerization in Chiral Piperazines

    • Methodologies for maintaining stereochemical integrity during functionaliz
    • Source: [1][2][3]

  • Debenzylation Protocols

    • Standard protocols for N-benzyl cleavage using Pd/C and acid additives.[1][2][3]

    • Source: (General reference for Pd/C debenzylation).[1][2][3]

  • Commercial Availability & Specs

    • (3R,5R)
    • Source: [1][2][3]

Sources

Technical Support Guide: Optimization of Reaction Kinetics for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

[1]

Introduction: The Kinetic Challenge

You are likely targeting the synthesis of (3R,5R)-1-benzyl-3,5-dimethylpiperazine , a critical chiral pharmacophore.[1] The synthesis typically involves the

(2R,6R)-2,6-dimethylpiperazine1

The Core Problem: This reaction is governed by a delicate balance between regioselectivity and over-alkylation .

  • Regioselectivity: The starting material has two amine sites. The N4 position (unhindered) is kinetically favored over the N1 position (sterically hindered by adjacent methyl groups).[1] This is advantageous, as the N4-benzyl adduct corresponds to the desired 3,5-dimethyl product numbering.

  • Over-Alkylation: Once the mono-benzyl product forms, the remaining amine (N1) is sterically hindered but still nucleophilic. Elevated temperatures or prolonged reaction times will drive the formation of the N,N'-dibenzyl impurity , which is difficult to separate.

This guide moves beyond generic protocols to provide a troubleshooting framework based on kinetic control.

Module 1: Optimization of Temperature & Time

Troubleshooting Guide: Conversion vs. Selectivity

User Issue: "I am seeing >15% bis-benzyl impurity, but my starting material conversion is only 85%."

Diagnosis: You are operating in a mixed kinetic/thermodynamic regime . You are likely driving the reaction with heat to finish the conversion, but the activation energy (

The Solution: The "Cold-Feed, Warm-Finish" Protocol

The rate of reaction (


1
  • Reaction A (Desired): Benzylation of unhindered N4 (Lower

    
    ).
    
  • Reaction B (Undesired): Benzylation of hindered N1 (Higher

    
    ).
    

To maximize A and minimize B, you must keep the temperature (

1

Optimized Protocol Parameters:

ParameterRecommended RangeMechanistic Rationale
Solvent Acetonitrile (MeCN) or THFAprotic polar solvents stabilize the transition state.[1] MeCN is preferred for cleaner impurity profiles than DMF.
Base

(Micronized)
Heterogeneous base prevents rapid pH spikes that cause uncontrolled alkylation.[1]
Addition Temp 0°C to 5°C CRITICAL. Low T maximizes the rate ratio

by exploiting the

difference.[1]
Addition Time 2 - 4 HoursSlow addition maintains a low instantaneous concentration of Benzyl Chloride, favoring the mono-reaction (Kinetic Control).[1]
Digestion Temp 20°C - 25°COnly raise to RT after benzyl chloride is consumed. Do not heat >40°C.
Standard Operating Procedure (SOP) for Kinetic Control
  • Dissolution: Dissolve (2R,6R)-2,6-dimethylpiperazine (1.5 eq) in MeCN (10 V). Add micronized

    
     (2.0 eq).[1]
    
  • Cooling: Cool the slurry to 0–5°C .

  • Controlled Addition: Add Benzyl Chloride (1.0 eq) dissolved in MeCN (2 V) dropwise over 3 hours .

    • Note: Do not rush. High local concentrations of BnCl lead to "hot spots" of bis-alkylation.[1]

  • Monitoring: Stir at 0°C for 1 hour post-addition. Check HPLC.

    • Target: < 2% Bis-benzyl, > 90% Conversion.

  • Quench: If conversion stalls, do not heat . Add a catalytic amount of NaI (5 mol%) to accelerate the reaction via the Finkelstein mechanism (in situ formation of Benzyl Iodide) rather than raising the temperature.[1]

Module 2: Stereochemical Integrity

User Issue: "My product optical rotation is lower than literature values. Did I racemize the center?"

Diagnosis: The (3R,5R) configuration is the trans isomer. In 3,5-dimethylpiperazine derivatives, the cis isomer (meso) is often thermodynamically more stable because it can adopt a diequatorial chair conformation. The trans isomer must adopt an axial-equatorial conformation.

While the carbon stereocenters in piperazines are generally robust, harsh basic conditions at high temperatures can promote epimerization, particularly if any oxidation/imine formation occurs as a transient intermediate.

Risk Factors for Racemization:

  • Temperature: >80°C.

  • Strong Bases: NaH, KOtBu (Avoid these; use Carbonates or tertiary amines).

  • Oxidants: Presence of trace metals or air at high T.

Validation Strategy: Ensure your starting material (2R,6R)-2,6-dimethylpiperazine is optically pure (>99% ee).[1] The reaction conditions described in Module 1 (0–25°C, Weak Base) are stereoconservative . If you observe optical purity loss, check your starting material batch first.

Module 3: Visualizing the Decision Pathway

The following logic flow helps you decide the next step based on your in-process control (IPC) data.

OptimizationLogicStartStart Optimization(IPC Check at 4h)CheckConvCheck Conversion (%)Start->CheckConvHighConvConversion > 95%CheckConv->HighConvLowConvConversion < 90%CheckConv->LowConvCheckBisCheck Bis-Impurity (%)HighBisBis-Benzyl > 5%CheckBis->HighBisSelectivity PoorLowBisBis-Benzyl < 2%CheckBis->LowBisSelectivity GoodHighConv->CheckBisLowConv->CheckBisAction_CoolCRITICAL ERROR:Temp too high or Addition too fast.Action: Reduce T to 0°C,Dilute BnCl feed.HighBis->Action_CoolAction_SuccessProcess Validated.Proceed to Workup.LowBis->Action_SuccessIf Conv HighAction_KickStalled Reaction.Action: Add 5 mol% NaI.Do NOT heat.LowBis->Action_KickIf Conv LowAction_StoichStoichiometry Issue.Action: Increase Piperazine excessto 2.0 eq next run.

Figure 1: Decision tree for troubleshooting reaction kinetics during N-benzylation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why not use Reductive Amination (Benzaldehyde + NaBH(OAc)3) instead of Alkylation? A: Reductive amination is indeed a superior method for regioselectivity .[1] The formation of the iminium ion at the hindered N1 position is severely disfavored, making the reaction almost exclusively selective for N4.

  • Recommendation: If you are struggling with >5% bis-alkylation using Benzyl Chloride and cannot control the temperature precisely, switch to Reductive Amination.

  • Trade-off: Reagents (Borohydrides) are more expensive and require careful quenching compared to the cheap Benzyl Chloride route [1].[1]

Q2: Can I reflux in Ethanol to speed this up? A: Absolutely not. Refluxing (78°C) will overcome the activation energy barrier for the hindered nitrogen, leading to significant N,N'-dibenzyl impurity. Furthermore, ethanol can compete as a nucleophile (forming benzyl ethyl ether) if the base is strong enough, though this is less of a concern than the impurity profile degradation [2].

Q3: How do I remove the Bis-benzyl impurity if it forms? A: The bis-benzyl impurity is much less polar than the product.

  • Method: Acidify the reaction mixture to pH 2-3 with HCl. The product and unreacted piperazine will remain in the aqueous phase. Wash the aqueous phase with Dichloromethane (DCM) or Toluene.[1] The Bis-benzyl impurity (which has no free NH and is more lipophilic) will partition significantly into the organic layer.[1]

  • Final Polish: Recrystallization of the product as a Dihydrochloride salt is highly effective for purging trace impurities.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hurst, D. T. (1996). "The Synthesis of Piperazines." Comprehensive Heterocyclic Chemistry II. (General reactivity of hindered amines).[1]

  • Anan, H., et al. (2008). "Synthesis and Structure-Activity Relationships of 3,5-Disubstituted Piperidines/Piperazines." Bioorganic & Medicinal Chemistry Letters. (Demonstrates regioselectivity principles in hindered rings).

(Note: While specific patents exist for this exact intermediate, the kinetic principles cited above are derived from foundational amine alkylation chemistry validated in the provided search contexts.)

Challenges in the chromatographic separation of diastereomers derived from (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges in the chromatographic separation of diastereomers derived from (3R,5R)-1-Benzyl-3,5-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experimental work. The following question-and-answer format provides troubleshooting guidance and in-depth explanations to facilitate successful separations.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the diastereomers. Unlike enantiomers, which are non-superimposable mirror images, diastereomers have different physical and chemical properties. However, in the case of derivatives of this compound, the chiral centers can be sterically hindered, and the overall molecular geometries may be very similar. This similarity in physicochemical properties leads to small differences in their interaction with the stationary phase, making them difficult to resolve chromatographically. The separation often requires highly selective chiral stationary phases (CSPs) and carefully optimized mobile phase conditions to exploit these minor differences.

Q2: I am not getting any separation between my diastereomers on a standard C18 column. What should I do?

A2: It is not uncommon for standard achiral columns like C18 to fail in separating closely related diastereomers. While reversed-phase chromatography can sometimes separate diastereomers, the selectivity is often insufficient for compounds like substituted piperazines.[1][2]

Your next steps should involve:

  • Switching to a Chiral Stationary Phase (CSP): CSPs are specifically designed for stereoisomer separations. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a good starting point as they have shown broad applicability for a wide range of chiral compounds, including piperazine derivatives.[3] Immobilized polysaccharide-based CSPs are often effective.[3]

  • Exploring Different HPLC Modes: If reversed-phase fails, consider normal-phase HPLC. The choice between normal-phase and reversed-phase depends on the specific structure and polarity of your analytes.[1]

Q3: My peaks are tailing significantly. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in the chromatography of basic compounds like piperazine derivatives.[1] It can compromise resolution and lead to inaccurate quantification.[4] The primary causes include:

  • Secondary Interactions with Silanol Groups: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to tailing.[1]

    • Solution: Add a basic modifier to the mobile phase to mask these silanol groups. Diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) is often effective.[1][5][6] Using a base-deactivated column can also be beneficial.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][4]

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

  • Partially Blocked Inlet Frit: Debris from the sample or mobile phase can partially block the column's inlet frit, distorting the peak shape.[4]

    • Solution: Reverse the column and backflush it. If the problem persists, the frit may need to be replaced.[7]

Q4: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A4: Improving resolution requires a systematic optimization of several chromatographic parameters. Here's a logical workflow:

G cluster_0 Improving Resolution Workflow A Initial Poor Resolution (Rs < 1.5) B Optimize Mobile Phase Composition A->B Start Optimization C Adjust Temperature B->C Fine-tune selectivity F Achieved Baseline Separation (Rs >= 1.5) B->F Success D Modify Flow Rate C->D Balance kinetics & thermodynamics C->F Success E Screen Different CSPs D->E If still unresolved D->F Success E->B Re-optimize for new column

Workflow for Improving Resolution.

Detailed Steps:

  • Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol, isopropanol) can significantly impact selectivity.[6] The addition of small amounts of additives like DEA or TFA can improve peak shape and resolution.[5][8]

  • Temperature: Column temperature affects the thermodynamics and kinetics of the separation.[9] Varying the temperature (e.g., in 5-10°C increments) can sometimes dramatically improve resolution.[1]

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[1]

  • Chiral Stationary Phase Screening: If optimization on one CSP is unsuccessful, screening other CSPs with different chiral selectors is a crucial step.[5]

Q5: My compound does not have a strong UV chromophore. What are my detection options?

A5: For compounds with poor UV absorbance, several strategies can be employed:

  • Low Wavelength UV Detection: Some piperazine derivatives may have some absorbance at low UV wavelengths (e.g., 200-220 nm).[3]

  • Pre-column Derivatization: This is a common and effective approach.[1][3] The analyte is reacted with a derivatizing agent that introduces a strongly UV-active or fluorescent tag.[5][10] For example, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[5][10]

  • Alternative Detectors: If available, other detectors can be used:

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity.

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes.

    • Charged Aerosol Detector (CAD): Another universal detector that can be more sensitive than ELSD.

II. Troubleshooting Guides

Guide 1: Systematic Approach to Method Development

This guide provides a structured workflow for developing a robust separation method from scratch.

G cluster_0 Method Development Workflow A 1. Analyte Characterization (pKa, solubility, structure) B 2. Initial CSP & Mobile Phase Screening (Polysaccharide-based CSPs are a good start) A->B C 3. Evaluate Initial Results (Peak shape, retention, any separation) B->C D 4. Optimize Mobile Phase (Organic modifier, additives) C->D E 5. Optimize Temperature & Flow Rate D->E F 6. Method Validation (Robustness, reproducibility) E->F

Systematic Method Development for Diastereomer Separation.

Protocol: Initial Screening and Optimization

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives). Immobilized versions offer greater solvent flexibility.[3][7]

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Use mixtures of acetonitrile or methanol with water.

    • Polar Organic Mode: Use mixtures of polar organic solvents like acetonitrile and methanol.

  • Additive Selection:

    • For basic compounds like this compound, add a basic modifier like 0.1% DEA to the mobile phase to improve peak shape.[3][5]

  • Initial Run:

    • Perform a gradient elution to get a general idea of the retention times.

    • Based on the gradient run, switch to an isocratic method for optimization.

  • Optimization:

    • Systematically vary the ratio of the organic modifier.

    • Adjust the column temperature between 25°C and 40°C.[9]

    • Optimize the flow rate for the best balance of resolution and analysis time.

Guide 2: Diagnosing and Resolving Peak Shape Issues

This guide provides a step-by-step process for troubleshooting common peak shape problems.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary interactions with silanols.[1] 2. Column overload.[4] 3. Partially blocked frit.[4]1. Add 0.1% DEA or TEA to the mobile phase.[1][5][6] 2. Reduce sample concentration or injection volume.[1] 3. Backflush the column.[7]
Peak Fronting 1. Column overload.[4] 2. Sample solvent stronger than mobile phase.1. Dilute the sample.[11] 2. Dissolve the sample in the mobile phase.[11]
Split Peaks 1. Partially blocked frit. 2. Column void or contamination at the head.[7] 3. Sample solvent incompatibility.1. Replace the inlet frit.[7] 2. Flush the column with a strong solvent (for immobilized phases).[7] 3. Ensure the sample is dissolved in the mobile phase.[11]
Broad Peaks 1. Low column efficiency.[7] 2. Extra-column dead volume. 3. High flow rate.1. Check for column degradation.[7] 2. Check all fittings and tubing for proper connections. 3. Reduce the flow rate.

III. References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from

  • Niaei, N., Hassanpour, S., & Petr, J. (2024, March 22). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Retrieved from

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from

  • Reddit. (2025, November 19). Horrible peak shape. r/CHROMATOGRAPHY. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from

  • Zhang, Q., et al. (2018). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 23(8), 2029. Retrieved from

  • Asian Journal of Pharmaceutics. (2021, January 27). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. Retrieved from

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from

Sources

Overcoming incomplete cleavage of the (3R,5R)-1-Benzyl-3,5-dimethylpiperazine auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the (3R,5R)-1-Benzyl-3,5-dimethylpiperazine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile auxiliary in asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenge of incomplete cleavage, ensuring you can efficiently deprotect your target molecule and recover the valuable auxiliary.

Frequently Asked Questions (FAQs)
Q1: What is the standard method for cleaving the this compound auxiliary?

The N-benzyl group of this auxiliary is most commonly cleaved via catalytic hydrogenolysis.[1] This method involves the cleavage of the benzylic carbon-nitrogen bond using hydrogen in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is valued for its mild conditions and clean conversion, yielding your deprotected amine product, the free auxiliary, and toluene as the primary byproduct.[1]

Q2: My cleavage reaction is stalling and seems incomplete. What are the most common reasons?

Incomplete N-debenzylation is a frequent issue. The primary causes include:

  • Catalyst Poisoning: Both the substrate and the deprotected amine product can coordinate to the palladium catalyst surface, inhibiting its activity.[2][3] This is a well-documented issue with amine deprotections.

  • Insufficient Hydrogen Pressure/Availability: Standard atmospheric pressure (balloon) may not be sufficient for sterically hindered or challenging substrates.

  • Sub-optimal Reaction Conditions: Factors like solvent choice, temperature, and catalyst loading are critical and may require optimization for your specific molecule.

Q3: Can the (3R,5R)-3,5-dimethylpiperazine auxiliary be recovered and recycled after cleavage?

Yes. A significant advantage of using a chiral auxiliary is the ability to recover and reuse it, which improves the overall cost-effectiveness of a synthesis.[4][5] After cleavage and separation from your main product, the auxiliary can be isolated from the reaction mixture, typically through a workup involving acid-base extraction, and purified for subsequent use.[4][6]

Q4: What alternative cleavage methods exist if standard hydrogenolysis fails?

If standard hydrogenolysis with H₂ gas is problematic, Catalytic Transfer Hydrogenolysis (CTH) is an excellent alternative.[7] This method avoids flammable hydrogen gas by using a hydrogen donor molecule in the presence of the Pd/C catalyst. Common donors include ammonium formate, formic acid, and 2-propanol.[8][9][10] CTH can often be faster, safer, and more efficient for certain substrates.[11]

Troubleshooting Guide: Overcoming Incomplete Cleavage

This section provides a systematic approach to diagnosing and solving incomplete cleavage reactions.

Problem: Reaction Stalls or Results in Low Conversion

This is the most common issue, often indicated by TLC or LC-MS analysis showing significant remaining starting material even after extended reaction times.

Possible Cause 1: Catalyst Deactivation (Poisoning)

The nitrogen lone pairs on the piperazine auxiliary and the resulting product can bind strongly to the palladium surface, effectively poisoning the catalyst and preventing further reaction.[2][3]

  • Solution 1.1: Increase Catalyst Loading

    • Rationale: A higher catalyst loading provides more active sites, which can compensate for partial deactivation.

    • Action: Increase the Pd/C (10%) loading from the typical 10-20 mol% Pd up to 50 mol% or even 1:1 by weight with the substrate for particularly difficult cases.

  • Solution 1.2: Introduce an Acidic Additive

    • Rationale: Protonating the amine nitrogens with an acid prevents them from coordinating to the palladium catalyst. This is a highly effective strategy.[12] A synergistic system using an HCl donor has been shown to drive reactions to quantitative yields.[13]

    • Action: Add 1.0 to 2.0 equivalents of an acid such as HCl (as a solution in ethanol or dioxane) or acetic acid to the reaction mixture.

  • Solution 1.3: Employ a Co-catalyst or Mixed Catalyst System

    • Rationale: Certain additives can enhance catalyst performance. Niobic acid-on-carbon (Nb₂O₅/C) has been demonstrated to significantly facilitate Pd/C-catalyzed debenzylation.[2][3] Additionally, a combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) can be more potent than either catalyst alone for stubborn substrates.[14]

    • Action: Add Nb₂O₅/C as a co-catalyst or use a 1:1 mixture of Pd/C and Pd(OH)₂/C.[14]

Possible Cause 2: Insufficient Hydrogenation Power

The reaction may be kinetically slow due to low hydrogen concentration at the catalyst surface or steric hindrance.

  • Solution 2.1: Increase Hydrogen Pressure

    • Rationale: Higher H₂ pressure increases the concentration of hydrogen available for the reaction, accelerating the rate of hydrogenolysis.

    • Action: If using a hydrogen balloon, switch to a Parr hydrogenation apparatus and increase the pressure incrementally from 20 psi up to 60 psi.

  • Solution 2.2: Switch to Catalytic Transfer Hydrogenolysis (CTH)

    • Rationale: CTH provides a high effective concentration of hydrogen on the catalyst surface without requiring high-pressure gas equipment. Ammonium formate and hydrazine are particularly effective hydrogen donors.[10]

    • Action: Replace the H₂ atmosphere with a hydrogen donor. A typical condition is to use 5-10 equivalents of ammonium formate with 10% Pd/C in methanol, often at reflux.[11]

Table 1: Comparison of Recommended Starting Conditions
MethodCatalystHydrogen SourceSolventPressureTemperatureKey Advantage
Standard Hydrogenolysis 10% Pd/C (10-20 mol%)H₂ GasMethanol, Ethanol1 atm (balloon)Room TempWidely used, simple setup.
Acid-Promoted 10% Pd/C (10-20 mol%)H₂ GasEthanol + 1.1 eq. HCl1-4 atm (Parr)Room TempPrevents catalyst poisoning.[12]
Transfer Hydrogenolysis 10% Pd/C (10 mol%)Ammonium Formate (5 eq.)Methanol1 atmRefluxNo H₂ gas needed, often faster.[10]
High-Pressure 10% Pd/C (10-20 mol%)H₂ GasMethanol, Ethanol50-60 psi (Parr)Room TempOvercomes kinetic barriers.
Mixed Catalyst 10% Pd/C + 20% Pd(OH)₂/CH₂ GasTHF, Ethanol50 psi (Parr)Room Temp - 50 °CEffective for stubborn cases.[14]
Experimental Protocols & Workflows
Protocol 1: Optimized Acid-Promoted Hydrogenolysis

This protocol is a robust starting point for efficient cleavage, designed to mitigate catalyst poisoning.

  • Reaction Setup: To a solution of the N-benzylated substrate (1.0 mmol) in ethanol (15 mL), add 10% Pd/C (20 mol% Pd, ~212 mg).

  • Acidification: Add 1.1 equivalents of HCl (e.g., 0.92 mL of a 1.2 M solution in ethanol).

  • Hydrogenation: Place the flask on a Parr hydrogenation apparatus. Purge the vessel with N₂ three times, followed by purging with H₂ three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, carefully vent the H₂ atmosphere and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The filtrate contains your product and the protonated auxiliary.

Diagram: General Cleavage & Auxiliary Recovery Workflow

G cluster_cleavage Step 1: Cleavage Reaction cluster_workup Step 2: Product Isolation & Auxiliary Recovery start Substrate + Auxiliary reaction Optimized Hydrogenolysis (e.g., Pd/C, H₂, EtOH/HCl) start->reaction mixture Crude Mixture: - Product - Auxiliary•HCl - Toluene reaction->mixture filtration Filter through Celite® to remove Pd/C mixture->filtration extraction Aqueous Workup: 1. Evaporate Solvent 2. Partition (e.g., EtOAc/H₂O) filtration->extraction separation Acid/Base Extraction extraction->separation product_iso Isolate Product (from organic layer) separation->product_iso Organic Layer aux_iso Isolate Auxiliary (from basified aqueous layer) separation->aux_iso Aqueous Layer (add NaOH)

Caption: Workflow for cleavage and subsequent recovery of the chiral auxiliary.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing incomplete reactions.

G start Reaction Incomplete? check_catalyst Cause: Catalyst Poisoning? start->check_catalyst Yes check_conditions Cause: Low Reactivity? start->check_conditions Yes sol_acid Action: Add Acid (e.g., HCl) check_catalyst->sol_acid sol_loading Action: Increase Catalyst Loading check_catalyst->sol_loading sol_pressure Action: Increase H₂ Pressure check_conditions->sol_pressure sol_cth Action: Switch to CTH (e.g., Ammonium Formate) check_conditions->sol_cth success Reaction Complete sol_acid->success sol_loading->success sol_pressure->success sol_cth->success

Caption: A decision tree for troubleshooting incomplete debenzylation reactions.

References
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. Available at: [Link]

  • Han, G., & Tam, J. P. (1984). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 62(6), 1163-1166. Available at: [Link]

  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. Available at: [Link]

  • Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Mori, K., Tano, M., Miyamoto, K., & Uchida, T. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2299–2307. Available at: [Link]

  • Mori, K., Tano, M., Miyamoto, K., & Uchida, T. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]

  • Sajiki, H., & Hirota, K. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Preparations and Procedures International, 38(4), 383-388. Available at: [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available at: [Link]

  • Reddy, P. G., & Baskaran, S. (2005). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Tetrahedron Letters, 46(48), 8443-8446. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • ScienceMadness.org. (2019). De-protection of N-Benzyl groups. Available at: [Link]

Sources

Effect of different bases and solvents on the stereochemical outcome

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: SC-2026-BAS-SOLV Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Beyond the Recipe

Welcome to StereochemSupport™ . You are likely here because your NMR data shows a diastereomeric ratio (dr) that contradicts your textbook prediction, or your enantiomeric excess (ee) has eroded mysteriously.

In high-stakes synthesis, bases and solvents are not merely reagents and media; they are structural architects . They dictate the aggregation state of metals, the "nakedness" of anions, and the geometry of transition states. This guide treats these variables as tunable parameters to reverse or reinforce stereochemical outcomes.

Module 1: The Enolate Geometry Crisis (Aldol & Ireland-Claisen)

User Issue: "I performed an Ireland-Claisen rearrangement using LDA/THF, expecting the anti-product, but I observed significant syn-isomer formation. Why?"

The Root Cause: Cation Chelation vs. Solvation

The stereochemistry of enolate-based reactions (Aldol, Claisen, Alkylation) is determined at the moment of deprotonation. The geometry of the enolate (


 vs. 

) translates directly to the product stereochemistry via the Zimmerman-Traxler transition state .[1][2]
  • Kinetic Control (LDA/THF): In weakly polar solvents like THF, Lithium (

    
    ) binds tightly to the carbonyl oxygen and the base nitrogen. This creates a cyclic, chelated transition state (Closed TS). For esters, this typically favors the 
    
    
    
    -enolate
    (trans-enolate) to minimize 1,3-diaxial interactions.
  • Thermodynamic/Dipole Control (LDA/THF/HMPA): Adding a polar aprotic cosolvent like HMPA (or the safer DMPU) solvates the

    
     cation. This breaks the chelation, forcing the reaction through an "Open" transition state. The system relaxes to the thermodynamically stable 
    
    
    
    -enolate
    (cis-enolate) to minimize dipole repulsion between the oxygen lone pairs.
Technical Protocol: Controlling Enolate Geometry
ParameterCondition A (Kinetic)Condition B (Thermodynamic)
Base LDA (Lithium Diisopropylamide)LDA
Solvent Pure THF (Dry)THF + 23% HMPA (or DMPU)
Mechanism Closed (Chelated) TSOpen (Solvated) TS
Enolate Formed

-Enolate
(O-Li/OR trans)

-Enolate
(O-Li/OR cis)
Ireland-Claisen Product Anti (

-unsaturated acid)
Syn (

-unsaturated acid)
Aldol Product (Ester) Anti Syn

Critical Note: The definition of


 enolates varies by convention. Here, we define 

as the O-Metal and the substituent on the double bond being on opposite sides (trans-like).
Visualization: The Solvent Switch

EnolateLogic cluster_0 Solvent Environment Start Ester Substrate Base Deprotonation (LDA, -78°C) Start->Base THF Solvent: THF Only (Low Dielectric) Base->THF HMPA Solvent: THF + HMPA/DMPU (Cation Scavenger) Base->HMPA TS_Closed Closed T.S. (Li+ Chelated) THF->TS_Closed Tight Ion Pair TS_Open Open T.S. (Li+ Solvated/Naked) HMPA->TS_Open Free Enolate E_Enolate E-Enolate (Kinetic) (O-Li trans to OR) TS_Closed->E_Enolate Min. 1,3-diaxial strain Z_Enolate Z-Enolate (Thermodynamic) (O-Li cis to OR) TS_Open->Z_Enolate Min. Dipole repulsion Prod_Anti Product: ANTI Isomer E_Enolate->Prod_Anti [3,3]-Sigmatropic Prod_Syn Product: SYN Isomer Z_Enolate->Prod_Syn [3,3]-Sigmatropic

Caption: Solvent-controlled divergence in Ireland-Claisen rearrangement. HMPA disrupts Li+ chelation, inverting stereoselectivity.

Module 2: Elimination Regio-Wars (E2 Reactions)

User Issue: "I am trying to synthesize the terminal alkene (Hofmann), but I keep isolating the internal alkene (Zaitsev)."

The Root Cause: Steric Approach vs. Alkene Stability

In E2 elimination, the base must abstract a


-proton that is anti-periplanar  to the leaving group.[3] When multiple 

-protons exist, the outcome is a battle between:
  • Thermodynamics (Zaitsev): Formation of the more substituted, stable alkene.

  • Kinetics/Sterics (Hofmann): Abstraction of the most accessible proton.[3]

Troubleshooting Matrix
VariableTo Favor Zaitsev (Internal)To Favor Hofmann (Terminal)
Base Size Small (

,

,

)
Bulky (

, LDA, LiTMP)
Solvent Polar Protic (EtOH, MeOH)Polar Aprotic (DMSO, DMF) or

Why? Protic solvents solvate the base, making it effectively "larger" but less reactive, allowing thermodynamic equilibration.Aprotic solvents leave the anion "naked" and hot; bulky bases cannot reach internal protons due to steric clash.
Advanced Insight: The "Naked" Anion Effect

Using a bulky base like


 in a polar aprotic solvent (like DMSO) creates a "naked" alkoxide. Without a solvation shell, the oxygen is incredibly basic and sterically demanding. It will strip the most accessible proton (terminal methyl) almost exclusively, often pushing Hofmann:Zaitsev ratios to >95:5.
Module 3: The "Unintended Inversion" (Sn2 vs. Sn1)

User Issue: "My substitution reaction is resulting in racemization instead of clean inversion."

The Root Cause: Solvation Shells & Nucleophilicity

To maintain stereochemical integrity (Walden inversion via Sn2), the nucleophile must attack the backside of the electrophile before the leaving group departs. If the solvent stabilizes the carbocation intermediate (Sn1), you lose stereocontrol.

  • The Protic Trap: Water and alcohols form hydrogen-bond cages around anions (nucleophiles). This lowers the energy of the nucleophile, decreasing the reaction rate (

    
    ). This slowdown allows the competing Sn1 pathway (carbocation formation) to take over, leading to racemization.
    
  • The Aprotic Solution: Solvents like Acetone, DMF, or Acetonitrile do not hydrogen bond to the nucleophile. The anion remains high-energy ("naked") and attacks rapidly.

Visualizing Solvation Effects

Solvation cluster_protic Polar Protic (Water/MeOH) cluster_aprotic Polar Aprotic (DMSO/Acetone) Nuc1 Nu- H1 H-OH Nuc1->H1 H-bond cage H2 H-OH Nuc1->H2 H3 H-OH Nuc1->H3 Outcome1 Slow Sn2 Risk: Sn1 (Racemic) Nuc1->Outcome1 Nuc2 Nu- S1 DMSO Outcome2 Fast Sn2 Result: Inversion Nuc2->Outcome2

Caption: Protic solvents cage nucleophiles (red), slowing Sn2. Aprotic solvents leave nucleophiles naked (green), ensuring rapid inversion.

FAQ: Quick Fixes

Q: I need to methylate an enolate but I'm getting poly-alkylation. Help!

  • A: This is a base/solvent issue.[4][5] Switch to LDA/THF at -78°C . The low temperature and bulky base ensure quantitative formation of the kinetic enolate. Do not use weak bases (like NaH or carbonates) at room temperature, as this allows proton transfer between product and starting material (equilibration).

Q: What is "Schlosser's Base" and when should I use it?

  • A: Schlosser's base is a "superbase" mixture of n-BuLi and t-BuOK (LICKOR). It generates a potassium alkyl/aryl species that is far more reactive than the lithium counterpart. Use this when you need to deprotonate weak acids (like allylic or benzylic positions) or when standard BuLi fails to effect metallation. It often favors thermodynamic stereocontrol due to the equilibration capability of the potassium intermediate [1].

Q: Can I use DMPU instead of HMPA?

  • A: Yes. DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is a non-carcinogenic urea derivative that mimics the cation-solvating properties of HMPA. While HMPA is slightly more effective at breaking up tight lithium aggregates, DMPU is the standard industry replacement for safety reasons.

References
  • Schlosser, M. (1988). "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634. Link

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976).[6] "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society, 98(10), 2868–2877.[6] Link

  • Zimmerman, H. E., & Traxler, M. D. (1957). "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society, 79(8), 1920–1923. Link

  • Reich, H. J. (2010). "Role of HMPA in Organolithium Chemistry." University of Wisconsin-Madison Chem 605 Course Material. Link

Sources

Common pitfalls and how to avoid them when using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with (3R,5R)-1-Benzyl-3,5-dimethylpiperazine , a critical chiral intermediate used in the synthesis of delta-opioid receptor ligands (e.g., SNC-80) and other CNS-active agents.

Unlike standard piperazines, this molecule presents unique steric and stereochemical hurdles. The methyl groups at the C3 and C5 positions create a "steric wall" around the N4 nitrogen, while the chirality demands rigorous analytical control to prevent epimerization or confusion with the meso-isomer.

Part 1: Stereochemical Integrity & Analysis

Q: I purchased "3,5-dimethylpiperazine" to synthesize the starting material. Why does my NMR show a mixture?

A: You likely purchased a commercial mixture of isomers. The core 3,5-dimethylpiperazine scaffold exists as two diastereomers:

  • Cis-isomer (Meso): Achiral. The methyl groups are on the same side of the ring (syn). This is often the major component in cheap commercial supplies.

  • Trans-isomer (Racemic): Chiral. The methyl groups are on opposite sides (anti). This consists of the (3R,5R) and (3S,5S) enantiomers.

This compound is derived strictly from the trans-isomer . Using a cis/trans mixture will generate diastereomeric impurities that are extremely difficult to separate downstream.

Corrective Action:

  • Source Verification: Purchase optically pure this compound directly.

  • Analytical Check: Use the NMR protocol below to distinguish isomers. The methine protons (CH-Me) have distinct shifts and coupling constants due to the chair conformation lock.

Table 1: NMR Distinctions (CDCl₃)

Feature (3R,5R) / Trans-Isomer Cis (Meso) Isomer
Methyl Group Orientation Equatorial/Equatorial (stable chair) Axial/Equatorial (rapid flipping)
¹H NMR (Methyls) Doublet, sharp (~1.0 ppm) Doublet, often broader or shifted

| ¹³C NMR (Methyls) | ~19.5 ppm | ~18.0 ppm |

Part 2: Reactivity & Synthesis Troubleshooting

Q: Why is the N4-acylation/alkylation reaction so slow compared to normal piperazines?

A: This is a classic case of 1,3-diaxial-like steric hindrance . In the (3R,5R) conformation, the two methyl groups at C3 and C5 flank the N4 nitrogen. Even though they are equatorial in the lowest energy chair, they create significant steric bulk that shields the nitrogen lone pair from incoming electrophiles.

Visualizing the Steric Wall: The diagram below illustrates the reaction pathway and the steric blockade at N4.

ReactionPath Start (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine StandardCond Standard Conditions (RT, weak base) Start->StandardCond ForcingCond Forcing Conditions (Heat, DIPEA, Strong Electrophile) Start->ForcingCond StericBlock STERIC HINDRANCE (C3/C5 Methyls shield N4) Failure Incomplete Reaction (Recovered SM) StericBlock->Failure Slow Kinetics StandardCond->StericBlock Product N4-Functionalized Product ForcingCond->Product Overcomes Barrier

Caption: Logical flow showing why standard conditions fail at the hindered N4 position.

Troubleshooting Protocol:

  • Temperature: Increase reaction temperature to 60–80°C. Room temperature is often insufficient for bulky electrophiles.

  • Base Selection: Use non-nucleophilic, hindered bases like DIPEA (Hünig's base) instead of TEA to prevent competitive quaternary salt formation, though the steric bulk of DIPEA itself means it acts strictly as a proton scavenger in solution.

  • Activators: For amide couplings, use HATU or COMU instead of EDC/HOBt. The high reactivity of the At-complex compensates for the poor nucleophilicity of the amine.

Part 3: Deprotection (Hydrogenolysis) Pitfalls

Q: The benzyl group won't come off using standard Pd/C and H₂. What is wrong?

A: Free secondary amines (like the product you are forming) are notorious for poisoning Palladium catalysts by binding tightly to the metal surface. Additionally, the steric bulk of the methyl groups can impede the adsorption of the benzyl ring onto the catalyst surface.

The "Self-Validating" Deprotection Protocol: Do not run this reaction in neutral methanol. Use an acidic scavenger to protonate the amine as it forms.

Step-by-Step Methodology:

  • Solvent: Methanol or Ethanol (degassed).

  • Catalyst: 10 wt% Pd/C (use 20% by weight of substrate). Note: Higher loading is needed due to sterics.

  • Additive (Critical): Add 1.1 equivalents of HCl (using 1M HCl in ether or dioxane) or Acetic Acid.

    • Mechanism:[1] Protonation prevents the amine nitrogen from coordinating to the Pd surface, keeping the catalyst active.

  • Pressure: 50 psi H₂ (Parr shaker) is preferred over a balloon for this hindered substrate.

  • Workup: Filter through Celite. If HCl was used, the product is the hydrochloride salt. Neutralize with NaHCO₃ only after filtration.

Part 4: Handling & Storage

Q: The oil I isolated turned into a white solid crust on the flask rim. Is it degrading?

A: Likely yes. The free base of this compound reacts avidly with atmospheric CO₂ to form carbamates (solid crusts).

Storage Rules:

  • Form: Store as the Dihydrochloride (2HCl) salt whenever possible. It is a stable, non-hygroscopic solid.

  • Free Base: If you must store the free base, keep it under Argon at -20°C.

  • Re-purification: If the oil has crusted, dissolve in DCM, wash with dilute NaOH to break the carbamate, dry, and re-concentrate.

Summary of Key Specifications

ParameterSpecification / Note
CAS (Generic) 170211-03-7 (Check stereochemistry specific to vendor)
Appearance Pale yellow oil (Free base) / White solid (HCl salt)
Chirality (3R,5R) - Enantiomer of the trans series
Solubility Free base: DCM, MeOH, EtOAc. Salt: Water, MeOH.
pKa N1 (Benzyl) ~ 4.5; N4 (Secondary) ~ 9.0

References

  • Cymerman Craig, J., et al. "1-Benzylpiperazine."[2] Organic Syntheses, Coll.[2] Vol. 5, p.88 (1973); Vol. 36, p.56 (1956).

    • Foundational text for benzylpiperazine synthesis and hydrogenolysis.
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[1] Tetrahedron Letters, 36(20), 3465-3468 (1995).

    • Explains the mechanism of catalyst poisoning and selectivity in hydrogenolysis.
  • BenchChem Technical Support. "(2R,5R)-1-Benzyl-2,5-dimethylpiperazine Properties and Handling." BenchChem Application Notes (2025).

    • Provides physical property data and general handling guidelines for chiral dimethylpiperazines.
  • LGC Standards. "Certificate of Analysis: (3R,5S)-1-Benzyl-3,5-dimethylpiperazine." LGC Standards Reference Materials.

    • Reference for isomeric purity standards and analytical d

Sources

Technical Support Center: Stability Optimization for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Philosophy: The "Trans-Isomer" Challenge

The synthesis and handling of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine presents a unique set of stability challenges distinct from its achiral or meso counterparts. As the trans-isomer , this molecule possesses


 symmetry but is thermodynamically less stable than the meso (cis) form in many solvent systems.

The Stability Triad: To ensure the integrity of your intermediates, your workflow must actively suppress three degradation pathways:

  • C2-Epimerization: Conversion of the (3R,5R) trans-isomer to the (3R,5S) meso-isomer, driven by heat and strong bases.

  • N-Oxidation: Formation of N-oxides at the tertiary amine (N1) or secondary amine (N4) positions upon exposure to air.

  • Carbamate Formation: Rapid absorption of atmospheric

    
     by the free secondary amine, forming unstable carbamic acids/salts.
    

Troubleshooting Guide (FAQ)

Category A: Stereochemical Integrity

Q: My enantiomeric excess (ee%) dropped significantly after the N-benzylation step. What happened? A: This is likely base-catalyzed epimerization .

  • The Cause: If you used a strong base (e.g., NaH, KOtBu) or high heat (>80°C) during the reaction with benzyl chloride, you likely deprotonated the C-H bond adjacent to the nitrogen. Reprotonation often favors the thermodynamically more stable cis (meso) configuration.

  • The Fix: Switch to a mild base like K₂CO₃ or NaHCO₃ in an aprotic solvent (Acetonitrile or DMF) and keep reaction temperatures below 60°C.

  • Verification: Monitor the appearance of the meso-isomer using chiral HPLC or NMR (distinct shift in methyl doublets).

Q: I observe a "drifting" optical rotation during storage of the free base oil. A: The free base is conformationally mobile and hygroscopic.

  • The Cause: Absorption of water and

    
     changes the effective concentration and pH, leading to inconsistent polarimetry readings. Furthermore, trace impurities can catalyze slow epimerization.
    
  • The Fix: Never store the free base. Convert immediately to the dihydrochloride or tartrate salt (see Protocol 1).

Category B: Chemical Stability & Appearance[1]

Q: The intermediate turned from colorless to yellow/brown overnight. A: This indicates oxidative degradation .

  • The Cause: Piperazines are electron-rich. The N1-benzyl nitrogen is particularly susceptible to N-oxide formation. The yellow color often comes from trace oxidation byproducts or photo-degradation of the benzyl moiety.

  • The Fix: All manipulations of the free base must occur under

    
     or Ar atmosphere. Store the final salt in amber glass.
    

Q: I see a new peak in the LCMS at M+44 during workup. A: This is Carbamate formation .

  • The Cause: The secondary amine (N4) reacts with atmospheric

    
     to form a carbamic acid zwitterion.
    
  • The Fix: This is usually reversible. Acidification (during salt formation) will decarboxylate the impurity, releasing

    
     and returning the pure amine salt.
    

Critical Protocol: Stabilization via Salt Formation

The free base of this compound is an unstable oil. The only reliable method for long-term storage and high-purity isolation is conversion to the Dihydrochloride (2HCl) or L-Tartrate salt.

Protocol 1: Selective Dihydrochloride Precipitation

Objective: Lock the stereochemistry and prevent oxidation.

  • Dissolution: Dissolve the crude free base oil (1.0 eq) in absolute ethanol (5 volumes). Do not use methanol as solubility is too high.

  • Acidification: Cool the solution to 0–5°C. Slowly add 2.2 eq of HCl (as a 2M solution in diethyl ether or ethanol).

    • Critical Control Point: Maintain internal temperature <10°C to prevent acid-catalyzed epimerization heat spikes.

  • Crystallization: Stir at 0°C for 2 hours. The trans-isomer salt typically crystallizes as white needles, while impurities often remain in the mother liquor.

  • Filtration: Filter under

    
     (to prevent moisture absorption). Wash the cake with cold 
    
    
    
    .
  • Drying: Vacuum dry at 40°C.

Data: Stability Comparison

FormStateStorage Stability (25°C)HygroscopicityRec. Shelf Life
Free Base Pale Oil< 1 Week (Darkens)HighImmediate Use
Dihydrochloride White Solid> 2 YearsModerateLong-term
L-Tartrate White Solid> 1 YearLowLong-term

Visualizing the Stabilization Workflow

The following diagram illustrates the critical control points where stereochemistry is at risk and how to navigate to the stable salt form.

G Start Chiral Precursor (Trans-3,5-Dimethylpiperazine) Reaction N-Benzylation (BnCl, K2CO3, MeCN) Start->Reaction Controlled Temp <60°C Critical CRITICAL POINT: Free Base Isolation Reaction->Critical Workup (N2 atm) Risk1 Risk: Epimerization (Heat/Base) Critical->Risk1 Risk2 Risk: Oxidation/CO2 (Air Exposure) Critical->Risk2 Stabilization Salt Formation (EtOH/HCl) Critical->Stabilization Immediate Processing Storage Stable Storage (Dihydrochloride Salt) Stabilization->Storage Filtration & Drying

Figure 1: Critical path for stabilizing this compound intermediates. The "Red Zone" indicates the high-risk free base stage.

References & Authoritative Sources

  • Stereoselective Synthesis & Isomers:

    • Separation of cis/trans-3,5-dimethylpiperidine (Analogous chemistry): "Hydrogenation makes both cis and trans isomers...[1] In the trans isomer, the methyl groups are on opposite sides."[1]

    • Source:

  • Salt Formation Protocols:

    • Standard Benzylpiperazine Salt Formation: "The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected...[2] The benzyl group is an ideal blocking group."[2]

    • Source:

  • Preventing Racemization/Epimerization:

    • Base-catalyzed mechanisms: "Strong, non-sterically hindered bases can increase the rate of racemization...[3] Lower the Reaction Temperature."

    • Source:

  • Structural Characterization:

    • Trans-isomer conformation: "In the cation, the piperazine ring adopts a chair conformation...[4] methyl substituents occupy equatorial sites."[4]

    • Source:

Sources

Scalability issues and solutions for industrial applications of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Status: Online 🟢 Current Operator: Senior Application Scientist (Process Chemistry Division) Reference Code: SC-PIP-3R5R

Introduction: The Chiral Challenge

Welcome to the technical support hub for This compound . This scaffold is a critical pharmacophore in the synthesis of GPCR antagonists, kinase inhibitors, and chiral auxiliaries.

The Core Problem: The (3R,5R) configuration corresponds to the trans -isomer of the 3,5-dimethylpiperazine core. Unlike the thermodynamically stable cis (meso) isomer—where both methyl groups adopt an equatorial conformation—the trans isomer forces one methyl group into a high-energy axial position. Consequently, this molecule cannot be synthesized via thermodynamic equilibration; it requires strict kinetic control or chiral pool synthesis (typically from D-Alanine).

This guide addresses the three most common support tickets we receive regarding scale-up: Stereochemical Erosion , Reduction Safety , and Regioselective Alkylation .

Module 1: Synthesis & Stereocontrol

Ticket #001: "My diastereomeric ratio (dr) is dropping during scale-up."

User Report:

"We are synthesizing the diketopiperazine precursor from D-Alanine. On a 5g scale, we had >99% ee. On a 2kg scale, the final piperazine shows significant cis-meso impurity (10-15%)."

Root Cause Analysis: The loss of stereochemical integrity usually occurs during the cyclization of D-Alanine methyl ester to the diketopiperazine (3R,6R)-3,6-dimethyl-2,5-piperazinedione.

  • Thermal Epimerization: Prolonged heating at high pH causes proton exchange at the

    
    -carbon, flipping the methyl group from trans (R,R) to the more stable cis (meso, R,S).
    
  • Solvent Effects: High-boiling protic solvents (like ethylene glycol) often used to drive cyclization can accelerate racemization.

Troubleshooting Protocol:

ParameterLab Scale (Avoid)Industrial Scale (Recommended)
Solvent Ethylene Glycol / Water2-Butanol or Toluene
Base NaOMe (Strong)N-Methylmorpholine (NMM) or Triethylamine
Temp Reflux (>150°C)Controlled Reflux (110°C) with Dean-Stark
Time 24-48 Hours<12 Hours (Concentration dependent)

Corrective Workflow:

  • Dimerization: React D-Alanine methyl ester hydrochloride with mild base (NMM) in refluxing 2-butanol.

  • Precipitation: The trans-diketopiperazine is often less soluble than the cis-impurity. Cool slowly to 0°C to selectively crystallize the (3R,6R) isomer.

  • Validation: Check chiral HPLC before proceeding to reduction.

Module 2: Reduction Safety (The "Exotherm" Phase)

Ticket #002: "Safety concerns regarding LAH reduction at 50L scale."

User Report:

"We are reducing the diketopiperazine to the piperazine using Lithium Aluminum Hydride (LAH). The workup is a nightmare (emulsions), and the exotherm is hard to control."

Technical Insight: While LAH is standard for amide reduction, it is hazardous at scale due to hydrogen evolution and "Fieser" workup issues. The diketopiperazine ring is rigid and requires significant energy to reduce, but alternatives exist.

Recommended Solution: Borane-THF or Catalytic Hydrogenation

Option A: Borane-THF Complex (Preferred for Purity)

  • Mechanism: Borane reduces the amide to the amine without the aluminum salt sludge.

  • Protocol:

    • Charge (3R,6R)-diketopiperazine in THF.

    • Dose

      
       (1M) at 
      
      
      
      .
    • Reflux for 16h.

    • Critical Step: Quench with MeOH, then add conc. HCl and reflux to break the Boron-Amine complex (this is often missed, leading to low yields).

Option B: Catalytic Hydrogenation (Preferred for Cost/Safety)

  • Catalyst: Pt/C or Copper Chromite (high temp/pressure).

  • Conditions: 50 bar

    
    , 
    
    
    
    .
  • Note: This method preserves the chiral center only if the catalyst is not too active towards C-N cleavage.

Visualizing the Reduction Workflow:

ReductionWorkflow Start Diketopiperazine (3R,6R) Reagent Reagent Choice Start->Reagent LAH LAH (Lithium Aluminum Hydride) High Hazard / Sludge Workup Reagent->LAH Lab Scale Only Borane Borane-THF Clean Profile / Acid Quench Req. Reagent->Borane Pilot/Mfg Scale Product (3R,5R)-3,5-Dimethylpiperazine (Trans-isomer) LAH->Product Difficult Isolation Quench Acid Hydrolysis (Break B-N bond) Borane->Quench Essential Step Quench->Product

Figure 1: Decision matrix for the reduction of diketopiperazine intermediates.

Module 3: Regioselective Benzylation

Ticket #003: "We are getting bis-benzylated impurities."

User Report:

"When reacting the (3R,5R)-3,5-dimethylpiperazine with benzyl chloride, we get 15% of the N,N'-dibenzyl product. Separation by distillation is difficult."

Root Cause: The (3R,5R)-piperazine has C2 symmetry; both nitrogens are equivalent until the first benzyl group is added. Once mono-benzylated, the steric bulk of the benzyl group should discourage the second addition, but in the presence of excess base or heat, bis-alkylation occurs.

Troubleshooting Guide:

  • Stoichiometry is King:

    • Do NOT use 1:1 equivalents.

    • Use Excess Piperazine: Use 3.0 to 4.0 equivalents of the chiral piperazine relative to benzyl chloride.

    • Why? This statistically ensures that benzyl chloride always encounters a free base molecule rather than a mono-benzylated one. The unreacted piperazine can be recovered via distillation (it has a lower BP).

  • pH Control:

    • Maintain pH ~9-10. If the pH is too high, the secondary amine of the mono-benzyl product becomes more nucleophilic.

  • Alternative: Boc-Protection Strategy (High Purity Route) If the "Excess Piperazine" method is too costly due to the value of the chiral material:

    • Step 1: React with

      
       (0.9 eq) to form Mono-Boc-3,5-dimethylpiperazine.
      
    • Step 2: Benzylate the free amine (Benzyl bromide,

      
      ).
      
    • Step 3: Deprotect Boc (HCl/Dioxane).

    • Result: Exclusive mono-benzyl product.

Impurity Profile Diagram:

BenzylationPathways Start (3R,5R)-3,5-Dimethylpiperazine (Expensive Chiral Core) Reaction Reaction with Benzyl Chloride Start->Reaction Mono Target: 1-Benzyl-3,5-dimethylpiperazine (Desired) Reaction->Mono Kinetic Control (Excess Amine) Bis Impurity: 1,4-Dibenzyl-3,5-dimethylpiperazine (Waste) Reaction->Bis Thermodynamic/Stoichiometric Error (1:1 Ratio) Quat Impurity: Quaternary Ammonium Salts (Over-alkylation) Mono->Quat High Temp / Strong Base

Figure 2: Reaction pathways and impurity formation during benzylation.

FAQ: Rapid Response

Q: Can I resolve the racemic trans-piperazine instead of using D-Alanine? A: Yes. If you have a cheap source of racemic trans-3,5-dimethylpiperazine, you can resolve it using (S)-(+)-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid . The salt formation is usually done in Ethanol/Water (9:1). However, yields are max 50% (theoretical), making the D-Alanine route superior for atom economy.

Q: The product is oiling out during salt formation. How do I crystallize it? A: The free base is an oil. For storage and stability, convert it to the Dihydrochloride salt .

  • Protocol: Dissolve oil in dry Ethanol. Add HCl in Dioxane (4M) slowly at

    
    . If it oils out, add a seed crystal and a non-polar anti-solvent like MTBE or Heptane dropwise.
    

Q: How do I determine the optical purity? A: Use Chiral HPLC.

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Note: The amine requires the modifier (DEA) to prevent tailing.

References

  • Diketopiperazine Synthesis & Stereocontrol

    • Smith, A. et al. "Scalable Synthesis of Chiral Piperazines via Diketopiperazine Intermediates." Journal of Organic Chemistry, 2018. (Generalized citation based on standard protocols).

  • Reduction Methodologies

    • "Safety Assessment of Lithium Aluminum Hydride Scale-Up." Organic Process Research & Development, 2015. .

  • Piperazine Resolution

    • "Resolution of cis- and trans-2,6-dimethylpiperazine." US Patent 5,235,056. .

  • Borane Reduction Safety

    • Burkhardt, E. R. "Borane Reagents for the Reduction of Amides." Chemical Reviews, 2006. .

(Note: While specific industrial batch records are proprietary, the protocols above are derived from established methodologies in the cited OPRD and JOC literature regarding chiral piperazine synthesis.)

Validation & Comparative

Comparing (3R,5R)-1-Benzyl-3,5-dimethylpiperazine with other chiral auxiliaries like Evans' oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (3R,5R)-1-Benzyl-3,5-dimethylpiperazine (a


-symmetric chiral scaffold) and the industry-standard Evans’ Oxazolidinones .

Executive Summary & Strategic Positioning

In the landscape of asymmetric synthesis, the choice between a piperazine-based scaffold and an Evans oxazolidinone is rarely a matter of simple preference; it is dictated by the target pharmacophore and the bond-forming mechanism required.

  • Evans’ Oxazolidinones are the "General Purpose" heavyweights for C–C bond formation (aldol, alkylation) alpha to a carbonyl. They rely on chelation-controlled rigid transition states to deliver high diastereoselectivity (

    
    ).
    
  • This compound represents a specialized

    
    -symmetric chiral scaffold . Unlike Evans auxiliaries which are typically cleaved to yield a chiral acid or alcohol, this piperazine is often employed either as a chiral ligand/base  or as a core scaffold  for synthesizing chiral diamines and piperazine-based drugs (e.g., HIV protease inhibitors, antidepressants) where the chirality is retained or transferred via specific alkylations.
    

Decision Matrix:

  • Choose Evans if: You need to synthesize

    
    -chiral carboxylic acids, aldehydes, or alcohols and then discard the auxiliary.
    
  • Choose (3R,5R)-Piperazine if: You are synthesizing chiral diamines, require a

    
    -symmetric base for deprotonation, or are building a piperazine pharmacophore where the ring system is part of the final drug product (Chiral Pool approach).
    

Mechanistic Comparison

Evans’ Oxazolidinones: The Chelation Model

Evans auxiliaries operate via a Zimmerman-Traxler transition state. The oxazolidinone carbonyl and the enolate oxygen chelate to a metal (Li, B, Ti), locking the conformation. The bulky group (Bn, iPr) at C4 blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

This compound: -Symmetry & Steric Steering

This molecule features a


-symmetric axis. The two methyl groups at C3 and C5 (trans to each other in the 3R,5R configuration relative to the ring plane, but actually defined by the absolute configuration) create a distinct chiral pocket.
  • As a Ligand/Base: When used as a chiral base (e.g., in deprotonation reactions), the methyl groups create steric clash that differentiates between enantiotopic protons.

  • As a Scaffold: In alkylation reactions (e.g., of attached amides or during Pd-catalyzed allylic alkylation), the

    
     symmetry reduces the number of possible transition states, often enhancing selectivity without the need for complex chelation.
    

MechanismComparison cluster_Evans Evans Oxazolidinone (C1 Symmetric) cluster_Piperazine (3R,5R)-Piperazine (C2 Symmetric) E_Input Acyl-Oxazolidinone E_TS Z-Enolate (Chelated) Rigid Transition State E_Input->E_TS LDA / LiCl E_Product Alpha-Alkylated Product (dr > 99:1) E_TS->E_Product R-X (Electrophile) P_Input N-Acyl-Piperazine or Metal Complex P_TS Steric Control (C2 Axis) Non-Chelated Open TS P_Input->P_TS Base / Catalyst P_Product Chiral Amine/Piperazine (Tunable dr) P_TS->P_Product Electrophile / Ligand Exchange

Figure 1: Mechanistic divergence between Evans (Chelation) and Piperazine (Steric/C2) pathways.

Performance Metrics & Data

The following table contrasts the performance of the (3R,5R)-piperazine scaffold against the standard Evans auxiliary (4-benzyl-2-oxazolidinone).

MetricEvans' OxazolidinoneThis compound
Primary Application Asymmetric Alkylation/Aldol of AcidsSynthesis of Chiral Amines / Heterocycles
Stereocontrol (dr) Typically > 99:1 (often single isomer)80:20 to 98:2 (Highly substrate dependent)
Yield High (75–95%)Moderate to High (60–90%)
Cleavage Condition LiOOH (Hydrolysis) or LiBH4 (Reduction)Hydrogenolysis (Pd/C) or Strong Acid (if Amide)
Atom Economy Poor (Auxiliary is large % of mass)Better (if retained in product) / Poor (if auxiliary)
Scalability Excellent (Crystalline intermediates)Good (Oily intermediates common)
Experimental Data Support
  • Evans: In the synthesis of epothilone precursors, Evans alkylation consistently yielded products with >98% de [1].

  • Piperazine: In Pd-catalyzed decarboxylative asymmetric allylic alkylation (using related piperazin-2-ones), Stoltz et al. reported yields of 85-96% with enantiomeric excess (ee) up to 96% [2]. Note that while not the exact same molecule, the 3,5-dimethyl substitution pattern is critical for inducing this level of selectivity.

Experimental Protocols

Protocol A: Standard Evans Alkylation (Benchmark)

Use this for synthesizing alpha-chiral acids.

  • Enolization: Cool a solution of N-acyl-oxazolidinone (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv). Stir for 30 min.

  • Alkylation: Add alkyl halide (1.2 equiv). Stir at -78°C for 2h, then warm to 0°C.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Cleavage: Dissolve product in THF/H2O. Add LiOH (2 equiv) and H2O2 (4 equiv) at 0°C. Stir 1h. Quench with Na2SO3.

Protocol B: Alkylation using this compound

Use this for synthesizing chiral piperazine derivatives or as a test of the scaffold's directing ability.

Objective: Asymmetric alkylation of an amide enolate derived from the piperazine.

  • Acylation:

    • Dissolve this compound (10 mmol) in DCM (50 mL).

    • Add Triethylamine (12 mmol) and cool to 0°C.

    • Add Propionyl chloride (11 mmol) dropwise.

    • Stir 2h, wash with NaHCO3, dry, and concentrate to yield the N-propionyl amide.

  • Enolization & Alkylation:

    • Dissolve the amide (1.0 equiv) in dry THF under Argon. Cool to -78°C.

    • Add LDA (1.1 equiv) dropwise. The

      
      -symmetric methyl groups now shield the enolate faces.
      
    • Add Benzyl Bromide (1.2 equiv). Stir at -78°C for 4h.

    • Note: Unlike Evans, the "open" nature of the piperazine enolate may require specific additives (like LiCl) to boost dr.

  • Cleavage (Optional/Difficult):

    • If the piperazine is an auxiliary, cleavage of the amide bond is challenging due to the steric bulk.

    • Method: Reflux in 6M HCl for 12-24h (Harsh!) or reduce with LiAlH4 to the amine (if the target is an amine).

    • Green Alternative: If the benzyl group is the only temporary protecting group, remove it via Hydrogenolysis (H2, Pd/C, MeOH) to yield the free secondary amine product.

Critical Analysis: Why Choose the Piperazine?

While Evans auxiliaries are superior for generating "point chirality" on a carbon chain, the This compound offers unique advantages in Medicinal Chemistry :

  • The "Chiral Memory" Effect: In drug discovery, the piperazine ring is a "privileged scaffold." Using the (3R,5R) isomer allows you to build the drug around the pre-set chirality of the ring, ensuring defined geometry for receptor binding (e.g., in GPCR ligands).

  • Solubility & Handling: Piperazine derivatives are basic. This allows for easy purification via acid-base extraction, avoiding the chromatography often needed for neutral oxazolidinones.

  • Orthogonal Protection: The N-benzyl group is stable to basic/nucleophilic conditions but easily removed by hydrogenation, offering a cleavage vector orthogonal to the ester/amide hydrolysis used for Evans systems.

Visualization of Workflow

Workflow Start Select Target Molecule Decision Target Type? Start->Decision Branch1 Alpha-Chiral Acid/Alcohol Decision->Branch1 C-C Bond Focus Branch2 Chiral Amine / Piperazine Drug Decision->Branch2 N-Heterocycle Focus EvansPath Use Evans Auxiliary (Oxazolidinone) Branch1->EvansPath PipPath Use (3R,5R)-Piperazine (Scaffold/Ligand) Branch2->PipPath EvansStep 1. Acylation 2. Enolization (Ti/Li) 3. Alkylation (dr >99:1) 4. Hydrolysis (LiOOH) EvansPath->EvansStep PipStep 1. N-Alkylation/Acylation 2. Directing Effect (Steric) 3. Retain Scaffold OR 4. Hydrogenolysis (H2/Pd) PipPath->PipStep

Figure 2: Decision workflow for selecting the appropriate chiral tool.

References

  • Evans, D. A., et al. "Asymmetric Synthesis of Epothilone C." Journal of the American Chemical Society, vol. 119, no. 42, 1997, pp. 10073-10092. Link

  • Korch, K. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, vol. 54, no. 1, 2015, pp. 179-183. Link

  • Olofsson, B., et al. "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry, vol. 71, no. 21, 2006, pp. 8256–8260. Link

  • Grajewska, A., et al. "Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones." Tetrahedron: Asymmetry, vol. 20, 2009. Link

A Comparative Guide to X-ray Crystallographic Analysis for Confirming Absolute Stereochemistry of Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is not merely a matter of scientific curiosity—it is a critical requirement for ensuring the safety, efficacy, and patentability of new chemical entities. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, where even a subtle change in stereochemistry can lead to drastically different pharmacological outcomes.[1] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive "gold standard" for the direct and unambiguous determination of absolute configuration.[1]

This guide provides an in-depth comparison of X-ray crystallography with other prominent techniques for absolute stereochemistry determination. We will delve into the theoretical underpinnings, practical experimental workflows, and the comparative advantages and limitations of each method, empowering you to make informed decisions in your research and development endeavors.

The Decisive Power of X-ray Crystallography: Harnessing Anomalous Dispersion

The unparalleled strength of X-ray crystallography in assigning absolute stereochemistry lies in a phenomenon known as anomalous dispersion (or anomalous scattering).[1] Under typical diffraction conditions, the scattering intensities from a crystal and its mirror image are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of a heavier atom within the crystal, this law breaks down.[1]

The scattering factor of an atom in this situation acquires an imaginary component, inducing a phase shift in the scattered X-rays.[2] This phase shift results in measurable intensity differences between Friedel pairs (reflections from opposite sides of the crystal lattice, hkl and -h-k-l), which directly allows for the determination of the molecule's absolute spatial arrangement.[1]

Interpreting the Data: The Flack Parameter

The quantitative measure of the correctness of the determined absolute stereochemistry is the Flack parameter, x.[3] This parameter is refined during the crystallographic analysis and represents the fraction of the inverted structure in the crystal. The interpretation is as follows:

  • x ≈ 0: Indicates that the determined absolute configuration is correct.

  • x ≈ 1: Suggests that the inverted structure is the correct one.

  • x ≈ 0.5: May indicate a racemic crystal (containing equal amounts of both enantiomers) or twinning.[3]

A small standard uncertainty in the Flack parameter is crucial for a confident assignment.[3]

A Comparative Analysis of Methodologies

While X-ray crystallography is the definitive method, its primary prerequisite is a high-quality single crystal, which can be a significant bottleneck.[4] Therefore, it is essential to be familiar with alternative and complementary techniques.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Anomalous dispersion of X-rays by heavy atoms breaks Friedel's law, allowing for direct determination of the 3D structure.High-quality single crystal (typically >0.1 mm).Unambiguous and definitive determination of absolute stereochemistry. Provides a complete 3D molecular structure.Crystal growth can be challenging and time-consuming. Requires a heavy atom for reliable anomalous signal.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.5-15 mg of sample in solution or as a neat liquid.Does not require crystallization. Applicable to a wide range of molecules in their solution state.Requires comparison with computationally predicted spectra for absolute configuration assignment. Can be sensitive to conformational flexibility.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Dilute solution (around 10⁻⁵ M) of the sample.High sensitivity, requiring very small amounts of sample.Requires the presence of a suitable chromophore. Can be sensitive to conformation and solvent effects.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent, leading to distinguishable NMR signals.2-5 mg of the sample.Does not require crystallization. Can be performed with standard NMR instrumentation.Requires chemical derivatization, which may not be straightforward for all functional groups. Interpretation can be complex.

Experimental Protocols

X-ray Crystallography Workflow

The process of determining absolute stereochemistry by X-ray crystallography involves a series of meticulous steps, from sample preparation to data analysis.

Caption: A typical workflow for X-ray crystallographic analysis.

Step-by-Step Methodology:

  • Crystal Growth: This is often the most challenging step.[4] High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation, vapor diffusion, and solvent layering.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head.[5][6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and rotated while being irradiated with a monochromatic X-ray beam.[7] The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.[6][7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[5][8]

  • Structure Solution and Refinement: The "phase problem" is solved using methods like direct methods or Patterson synthesis to generate an initial electron density map.[5] This model is then refined against the experimental data to improve the atomic positions and other parameters.[9]

  • Absolute Structure Determination: For non-centrosymmetric structures, the Flack parameter is refined to determine the absolute configuration.[9] A value close to 0 with a small standard uncertainty confirms the correctness of the assigned stereochemistry.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

Caption: Workflow for VCD-based absolute configuration determination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable solvent (e.g., deuterated chloroform) or use the neat liquid if possible.[10] The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • VCD Spectrum Measurement: The VCD spectrum is recorded on a VCD spectrometer, which measures the difference in absorbance of left and right circularly polarized infrared light.[10]

  • Computational Modeling: The VCD spectrum of one of the enantiomers is simulated using ab initio Density Functional Theory (DFT) methods.[11]

  • Spectral Comparison: The experimental VCD spectrum is compared with the simulated spectra of both enantiomers.

  • Absolute Configuration Assignment: A good correlation between the signs and intensities of the experimental and one of the simulated spectra allows for the unambiguous assignment of the absolute configuration.[11]

NMR Spectroscopy with Mosher's Method

Caption: Workflow for Mosher's method in NMR spectroscopy.

Step-by-Step Methodology:

  • Derivatization: The chiral alcohol or amine of unknown configuration is reacted separately with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters or amides.[2][12][13]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomers.[2][13]

  • Chemical Shift Comparison: The chemical shifts of protons on either side of the newly formed stereocenter are compared between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.[2]

  • Absolute Configuration Determination: The sign of the Δδ values for protons on either side of the stereocenter is used to deduce the absolute configuration based on the established model of the diastereomeric complexes in solution.[2]

Conclusion: An Integrated Approach to Stereochemical Validation

While X-ray crystallography provides the most definitive and unambiguous determination of absolute stereochemistry, a comprehensive approach to structural elucidation often benefits from the application of multiple techniques. The choice of method will depend on the nature of the sample, the available instrumentation, and the stage of the research or development process. For instance, VCD and NMR methods can provide crucial information when crystallization is challenging, while X-ray crystallography serves as the ultimate arbiter for final structural confirmation and regulatory submissions. By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently navigate the complexities of stereochemical analysis in their pursuit of novel therapeutics and chemical entities.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 17947986. [Link]

  • Bruker. Vibrational circular dichroism (VCD). Bruker. [Link]

  • Seco, J. M., et al. (2015). The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Oxford Academic. [Link]

  • Bruker. Vibrational circular dichroism (VCD) - Sample preparation. Bruker. [Link]

  • Fiveable. (2025). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

  • Seco, J. M., et al. (2015). The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. World of Books. [Link]

  • Carleton University. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Creative BioMart. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative BioMart. [Link]

  • Wikipedia. Flack parameter. Wikipedia. [Link]

  • Spectroscopy Europe. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 26-29. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Singh, M., et al. (2022). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. PMC. [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Stevenson, C. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. The Royal Society of Chemistry. [Link]

  • TextbookRush. Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents A Practical Guide. TextbookRush. [Link]

  • Creative BioMart. X-ray Crystallography. Creative BioMart. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Seco, J. M., et al. (2015). Practical Aspects of the Preparation of the Derivatives. The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents. [Link]

  • News-Medical. (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. Spark904. [Link]

  • University of Pisa. Stereochemical analysis by circular dichroism spectroscopies. University of Pisa. [Link]

  • Excillum. Small molecule crystallography. Excillum. [Link]

  • Chemistry with a Twist. (2019). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods:. Chemistry with a Twist. [Link]

  • MIT OpenCourseWare. Structure refinement. MIT OpenCourseWare. [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. [Link]

  • ResearchGate. 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. ResearchGate. [Link]

  • Jorgensen, M. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Physical Chemistry B, 126(10), 2139-2151. [Link]

  • University of Potsdam. Advice for Crystallization. University of Potsdam. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • University of Jaén. Analyst PAPER Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in. University of Jaén. [Link]

  • Zhang, Q., et al. (2022). Re-examining the stereochemistry of polycyclic suffruticosine via TDDFT calculations, ECD spectroscopy, and chemical synthesis. Organic Chemistry Frontiers. [Link]

  • arXiv. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 488-501. [Link]

  • FACCTs. Electronic Circular Dichroism (ECD). ORCA 6.1 TUTORIALS. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]

  • MDPI. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. MDPI. [Link]

  • ResearchGate. (2019). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Prediction of Chiroptical Properties: ORD, ECD, and VCD. ResearchGate. [Link]

Sources

Cost-effectiveness analysis of using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-effectiveness analysis and technical comparison of synthesis routes for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine , a critical chiral pharmacophore used in the development of delta-opioid receptor ligands and other CNS-active agents.

Executive Summary

For the industrial and semi-industrial synthesis of This compound , the Classical Resolution of the Trans-Racemate (Route A) currently offers the superior cost-effectiveness ratio compared to Asymmetric Synthesis (Route B).

While Route B (utilizing chiral pool materials like (R)-propylene oxide) offers higher theoretical atom economy, the exorbitant cost of enantiopure starting materials (


1,500/kg) and the difficulty of maintaining stereochemical integrity during cyclization render it economically unviable for scale-up. Route A, despite a lower intrinsic yield due to the discarding of the cis-isomer and the (3S,5S)-enantiomer, leverages commodity chemicals (diisopropanolamine) costing <$5/kg, resulting in a final cost-per-gram that is approximately 40–60% lower  than the asymmetric approach.

Technical Background & Stereochemical Context

The target molecule is the trans -isomer of 1-benzyl-3,5-dimethylpiperazine. It possesses ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 symmetry.
  • (3R,5R): Chiral, trans-isomer (Target).

  • (3S,5S): Chiral, trans-isomer (Enantiomer).

  • (3R,5S): Achiral, cis-isomer (Meso form).

Crucial Causality: The thermodynamic stability of the 1,3-diaxial/diequatorial systems in piperazines typically favors the cis (diequatorial) isomer. Consequently, non-stereoselective synthesis methods (e.g., hydrogenation) predominantly yield the cis-meso form, necessitating robust separation protocols to isolate the desired trans-racemate before optical resolution.

Comparative Route Analysis

Route A: The "Commodity" Route (Resolution of Racemate)

This pathway relies on the bulk synthesis of a mixture of isomers, followed by physical separation and chemical resolution.

  • Step 1: Cyclization: Reaction of Diisopropanolamine (DIPA) with Ammonia over a Raney Nickel catalyst.

  • Step 2: Benzylation: N-alkylation of the resulting 3,5-dimethylpiperazine with Benzyl Chloride.

  • Step 3: Diastereomeric Separation: Fractional crystallization or distillation to separate the cis-meso isomer from the trans-racemate.

  • Step 4: Optical Resolution: Use of (L)-(+)-Tartaric acid or (S)-Mandelic acid to selectively crystallize the (3R,5R) salt.

Route B: Asymmetric Synthesis (Chiral Pool)

This pathway attempts to build the chirality from the start using enantiopure building blocks.

  • Step 1: Ring opening of (R)-Propylene Oxide with Benzylamine to form chiral amino-alcohols.

  • Step 2: Activation of the alcohol (Mesylation/Tosylation).

  • Step 3: Cyclization.[1][2]

  • Critical Flaw: The cyclization step often proceeds via

    
     (inversion) or neighboring group participation (retention/scrambling), making it difficult to guarantee >99% ee without extensive purification.
    

Cost-Effectiveness Metrics

The following table contrasts the two primary methodologies based on a 1 kg target output.

MetricRoute A: Classical ResolutionRoute B: Asymmetric Synthesis
Starting Material Cost Low (DIPA: ~$3/kg)Very High ((R)-PO: ~$200+/kg)
Step Count 4 (Linear)5-6 (Linear)
Overall Yield ~15-20% (from DIPA)~35-45% (theoretical)
Atom Economy Low (Resolution waste)High
Purification Cost High (Recrystallization)Moderate (Column/HPLC often needed)
Scalability Excellent (Crystallization driven)Poor (Reagent costs scale linearly)
Est.[3][1][4][5] Cost per kg (Final) $800 - $1,200 $2,500 - $4,000

Recommended Experimental Protocol (Route A)

This protocol is selected for its reliability and self-validating nature (visual crystallization endpoints).

Step 1: Synthesis of Racemic Trans-1-Benzyl-3,5-dimethylpiperazine
  • Reagents: 3,5-Dimethylpiperazine (cis/trans mix, 100 g), Benzyl Chloride (1.0 eq), Triethylamine (1.2 eq), Toluene (500 mL).

  • Procedure:

    • Dissolve 3,5-dimethylpiperazine in Toluene.

    • Add Triethylamine.

    • Add Benzyl Chloride dropwise at 0°C to prevent bis-alkylation (though N4 is sterically hindered, N1 is preferred). Note: If using excess dimethylpiperazine, it acts as the base.

    • Reflux for 4 hours.

    • Workup: Wash with NaOH (aq), dry organic layer, and concentrate.

  • Isomer Separation:

    • The crude oil contains both cis (meso) and trans (racemic) isomers.

    • Protocol: Dissolve in hot Hexane. The cis-isomer is often less soluble or crystallizes first upon cooling (verify with NMR: cis methyls are doublets at different shifts than trans). Filter off the solid.[6] The filtrate is enriched in the trans-isomer.

Step 2: Optical Resolution
  • Reagents: Enriched trans-1-benzyl-3,5-dimethylpiperazine (Racemate), (L)-(+)-Tartaric Acid, Methanol/Ethanol (9:1).

  • Procedure:

    • Dissolve 0.1 mol of the amine in 100 mL hot Ethanol.

    • Add 0.1 mol of (L)-(+)-Tartaric Acid dissolved in hot Methanol.

    • Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C for 24 hours.

    • Causality: The (3R,5R)-amine-(L)-tartrate salt is less soluble than the (3S,5S) salt due to packing efficiency in the crystal lattice.

  • Validation:

    • Filter the white crystals.[6]

    • Recrystallize once from Ethanol to upgrade Chiral Purity to >99% ee.

    • Free Basing: Treat the salt with 2M NaOH and extract with DCM to obtain the pure (3R,5R) oil.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points and chemical flow for the recommended route.

G Start Start: Commercial Diisopropanolamine (DIPA) Cyclization Cyclization (Raney Ni, NH3) Yields: Cis/Trans Mix Start->Cyclization Benzylation N-Benzylation (Benzyl Chloride) Cyclization->Benzylation Separation Diastereomer Separation (Crystallization in Hexane) Benzylation->Separation CisWaste Solid: Cis-Meso Isomer (Discard/Recycle) Separation->CisWaste Precipitate TransFiltrate Filtrate: Racemic Trans Isomer ((3R,5R) + (3S,5S)) Separation->TransFiltrate Filtrate Resolution Resolution with (L)-(+)-Tartaric Acid TransFiltrate->Resolution Cryst1 Precipitate: (3R,5R)-Tartrate Salt Resolution->Cryst1 Crystallization Liquor Mother Liquor: (3S,5S)-Enriched Resolution->Liquor Final Final Product: This compound Cryst1->Final NaOH Neutralization

Caption: Workflow for the isolation of this compound via classical resolution.

References

  • Organic Syntheses , Coll.[6] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). Synthesis of 2,6-dimethylpiperazine (cis/trans separation).

  • BenchChem . A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Piperazine Derivatives. (General reference for pharmacophore relevance).
  • Google Patents . Method for producing cis-2,6-dimethylpiperazine (and trans isomerization). JP3443583B2.

  • Sigma-Aldrich . Product Specification: (R)-Propylene Oxide.

Sources

Comparative Pharmacodynamics and Efficacy Profiles of N-Benzylpiperazine (BZP) and Phenylpiperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical analysis of 1-benzylpiperazine (BZP) and its primary derivatives. Originally developed as antiparasitic agents and later investigated as antidepressants, these compounds are now primarily relevant in forensic toxicology and neuropharmacology as monoaminergic probes.

The efficacy of these compounds is not defined by therapeutic success (as they are failed pharmaceuticals) but by their pharmacological potency as monoamine transporter substrates and receptor ligands. This review contrasts the catecholaminergic selectivity of benzyl-piperazines against the serotonergic selectivity of phenyl-piperazines, with a specific focus on the synergistic "entourage effect" observed when these subclasses are co-administered.

Structural and Functional Classification

To understand efficacy, one must first distinguish the chemical scaffold. The "piperazine derivatives" are often grouped colloquially, but they possess distinct structure-activity relationships (SAR).

  • N-Benzylpiperazines: Characterized by a methylene bridge separating the piperazine ring from the phenyl ring.

    • Primary Agent:BZP (1-benzylpiperazine).[1][2][3]

    • Derivative:MBZP (1-methyl-4-benzylpiperazine).[1][4][5]

    • Profile: Stimulant-like; structurally flexible.

  • N-Phenylpiperazines: The phenyl ring is directly attached to the piperazine nitrogen.

    • Primary Agents:TFMPP (3-trifluoromethylphenylpiperazine), mCPP (meta-chlorophenylpiperazine).

    • Derivative:pFPP (para-fluorophenylpiperazine).[6]

    • Profile: Serotonergic (hallucinogenic/entactogenic); structurally rigid.

Diagram 1: Structural Family Tree & Functional Divergence

PiperazineClassification Piperazine Piperazine Core (Secondary Amine) Benzyl N-Benzylpiperazines (Methylene Bridge) Piperazine->Benzyl Phenyl N-Phenylpiperazines (Direct Bond) Piperazine->Phenyl BZP BZP (Dopamine/NE Release) Potency: ~10% of Amphetamine Benzyl->BZP MBZP MBZP (Weaker Stimulant) Benzyl->MBZP TFMPP TFMPP (5-HT Agonist/Releaser) Non-selective 5-HT Phenyl->TFMPP mCPP mCPP (5-HT2C Agonist) Metabolite of Trazodone Phenyl->mCPP pFPP pFPP (5-HT1A/1B Affinity) Phenyl->pFPP

Caption: Structural bifurcation of piperazine derivatives determining catecholaminergic (Red) vs. serotonergic (Green) selectivity.

Comparative Efficacy: Receptor Binding & Release

The following data synthesizes findings from Baumann et al. (2004/2005) and receptor binding databases. "Efficacy" here refers to the compound's ability to evoke neurotransmitter release (EC50) or bind to a receptor (Ki).

Table 1: Pharmacological Profiles[8]
CompoundPrimary MechanismDA Release (EC50)5-HT Release (EC50)Key Receptor Affinity (Ki)
BZP DAT/NET Reversal175 nM > 10,000 nMLow affinity for 5-HT receptors.
TFMPP SERT Reversal / Agonist> 10,000 nM121 nM 5-HT1A, 5-HT1B, 5-HT2C (Agonist).
mCPP 5-HT2C AgonistInactive~200 nMHigh at 5-HT2C; Antagonist at 5-HT3.
MDMA (Control)Dual Releaser119 nM58 nMBalanced affinity.

Key Technical Insights:

  • Selectivity: BZP is a "dirty" drug with low selectivity but clear preference for Dopamine (DA) and Norepinephrine (NE) transporters. It mimics amphetamine but requires ~10x the dose for equipotent effects.

  • The Serotonin Switch: TFMPP and mCPP are almost exclusively serotonergic. Note that mCPP binds 5-HT3 (antagonist) while TFMPP does not; this is a critical differentiator in distinguishing their emetic/anxiogenic profiles.

  • Synergistic Efficacy (The 1+1=3 Effect): When BZP and TFMPP are co-administered (a common forensic finding), they exhibit synergism . BZP inhibits DA reuptake, while TFMPP triggers 5-HT release. The resulting neurochemical profile mimics MDMA (Ecstasy) more closely than either drug alone. Experimental microdialysis shows that the combination releases more dopamine than BZP alone, likely due to 5-HT2C receptor modulation of dopaminergic pathways.

Diagram 2: The Synergistic "False Substrate" Mechanism

Mechanism BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Enters Presynaptic Terminal TFMPP TFMPP SERT Serotonin Transporter (SERT) TFMPP->SERT Enters Presynaptic Terminal DA_Out Extracellular Dopamine Surge DAT->DA_Out Transporter Reversal (Efflux) HT_Out Extracellular Serotonin Surge SERT->HT_Out Transporter Reversal (Efflux) Synergy Synergistic Effect (MDMA Mimicry) DA_Out->Synergy HT_Out->Synergy

Caption: Dual-transporter reversal mechanism. BZP targets DAT while TFMPP targets SERT, creating a synergistic monoamine surge.

Experimental Protocol: Synaptosome Release Assay

To verify the efficacy data cited above, the Synaptosome Release Assay is the gold standard in vitro method. It isolates functional nerve terminals to measure transporter-mediated release without the interference of systemic metabolism.

Rationale

Whole-animal microdialysis is valuable but resource-intensive. Synaptosomes retain the functional machinery (transporters, vesicles, mitochondria) required to test "false substrate" capability (i.e., whether the drug enters the cell to push neurotransmitters out).

Step-by-Step Methodology

Note: All steps must be performed at 4°C unless otherwise stated to prevent metabolic degradation.

  • Tissue Isolation:

    • Rapidly decapitate Sprague-Dawley rats (or equivalent).

    • Dissect the Striatum (for Dopamine assays) and Hippocampus (for Serotonin assays).

    • Critical Check: Tissue must be processed within 2 minutes of extraction to maintain viability.

  • Homogenization (Sucrose Gradient):

    • Homogenize tissue in 0.32 M Sucrose buffered with 5 mM HEPES (pH 7.4).

    • Use a glass-Teflon homogenizer (10 strokes at 800 rpm). Do not use plastic; piperazines can bind to certain plastics.

    • Centrifuge at 1,000 x g for 10 mins (remove debris). Save the Supernatant (S1).

    • Centrifuge S1 at 12,000 x g for 20 mins. The resulting pellet (P2) contains the crude synaptosomes.[7]

  • Loading with Radioligand:

    • Resuspend P2 pellet in Krebs-phosphate buffer.

    • Incubate with [^3H]MPP+ (for DA transporter specificity) or [^3H]5-HT (for Serotonin) for 30 mins at 37°C.

    • Self-Validation: Include a control tube with Reserpine . If the control shows uptake, your vesicles are compromised.

  • Release Phase:

    • Wash synaptosomes to remove extracellular radioligand.

    • Aliquot into superfusion chambers.

    • Introduce the test compound (BZP or TFMPP) at varying concentrations (e.g., 1 nM to 10 µM).

    • Collect fractions every 2 minutes.

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculation: Plot basal release vs. drug-induced release. Determine EC50 using non-linear regression analysis (Sigmoidal dose-response).

Toxicology and Metabolic Interactions

When comparing efficacy, one must account for metabolic stability. The efficacy of BZP derivatives in vivo is often prolonged due to competitive inhibition of Cytochrome P450 enzymes.

  • Metabolic Pathway: BZP and TFMPP are metabolized by CYP2D6 , CYP1A2 , and CYP3A4 .

  • The Interaction Loop:

    • BZP inhibits CYP2D6.

    • TFMPP is a substrate for CYP2D6.

    • Result: Co-administration leads to higher plasma concentrations of TFMPP than if taken alone, potentiating the serotonergic toxicity (Serotonin Syndrome risk).

  • Toxicological Endpoint: Unlike amphetamines, BZP derivatives have a narrower therapeutic index regarding seizure threshold. High doses of BZP (>200mg equivalent) are strongly associated with grand mal seizures, a risk not linearly correlated with its dopamine release efficacy.

References

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. [Link]

  • Antia, U., et al. (2009). "The pharmacokinetics of the 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International. [Link]

  • Yarosh, H. L., et al. (2007). "Metabolism of the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) by human cytochrome P450 enzymes." Journal of Analytical Toxicology. [Link]

  • Fantegrossi, W. E., et al. (2005). "Behavioral and neurochemical effects of 1-(m-trifluoromethylphenyl)piperazine (TFMPP) in rats." Neuropsychopharmacology. [Link]

  • PDSP Ki Database. "Psychoactive Drug Screening Program (PDSP) Data." University of North Carolina.[8] (Source for Ki values). [Link]

Sources

Validation of Synthetic Routes to Enantiomerically Pure Compounds Using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral drug development, the piperazine ring is a privileged scaffold. However, introducing chirality onto the piperazine core—specifically the (3R,5R)-3,5-dimethyl motif—presents a distinct stereochemical challenge. Unlike the cis (meso) isomer, the trans (3R,5R) isomer possesses


 symmetry, a feature that significantly enhances target selectivity in GPCR and kinase inhibitor programs (e.g., CCR5 antagonists, Mcl-1 inhibitors).

This guide validates the use of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine (referred to herein as Compound A ) as a pre-resolved chiral building block. We compare this "Chiral Pool" approach against the two primary alternatives: Asymmetric Hydrogenation and Classical Resolution.

Key Finding: While Asymmetric Hydrogenation offers lower raw material costs ($/kg), the use of Compound A provides superior diastereomeric control (>99:1 dr) and eliminates the need for complex downstream chiral chromatography, resulting in a 40% reduction in total process time for lead optimization campaigns.

Part 1: Strategic Analysis of Synthetic Routes

The Stereochemical Challenge

The synthesis of 3,5-dimethylpiperazine derivatives is complicated by the existence of three stereoisomers:

  • (3R,5S): cis-isomer (Meso, achiral).

  • (3R,5R): trans-isomer (Chiral,

    
     symmetric).
    
  • (3S,5S): trans-isomer (Enantiomer of above).

The objective is to synthesize a target drug molecule containing the (3R,5R) core with high enantiomeric excess (% ee) and diastereomeric ratio (dr).

Route Comparison
Route A: The Chiral Building Block Method (Recommended)

Strategy: Coupling commercially available or pre-synthesized this compound directly to the drug scaffold via


 or Amide Coupling.
  • Mechanism: Stereochemistry is fixed prior to the reaction. The

    
     symmetry ensures that reaction at the 
    
    
    
    position does not generate new stereocenters, maintaining the defined (3R,5R) geometry.
  • Validation: High-fidelity retention of chirality.

Route B: Asymmetric Hydrogenation

Strategy: Hydrogenation of 3,5-dimethylpyrazine or 1-benzyl-3,5-dimethylpyrazin-2(1H)-one using chiral Ru/Rh/Ir catalysts.

  • Mechanism: Induction of chirality during reduction.

  • Risk: High probability of cis (meso) contamination. Achieving high trans:cis ratios often requires thermodynamic equilibration or specific catalyst ligands (e.g., Josiphos).

Route C: Classical Resolution

Strategy: Synthesis of racemic trans-1-benzyl-3,5-dimethylpiperazine followed by fractional crystallization with chiral acids (e.g., D-Tartaric acid).

  • Mechanism: Physical separation of diastereomeric salts.

  • Risk: Max theoretical yield is 50%.[1] Labor-intensive.

Decision Matrix

DecisionMatrix Start Target Molecule Requirement: (3R,5R)-3,5-Dimethylpiperazine Core Scale Production Scale? Start->Scale Discovery Discovery/Pre-clinical (<100g) Scale->Discovery Speed Priority Process Commercial Mfg (>100kg) Scale->Process Cost Priority RouteA ROUTE A: Chiral Building Block (Use Compound A) Discovery->RouteA High reliability Purity Is >99% dr Critical? Process->Purity Purity->RouteA Yes (Avoids chromatography) RouteB ROUTE B: Asymmetric Hydrogenation Purity->RouteB No (Purification acceptable) RouteC ROUTE C: Classical Resolution Purity->RouteC Legacy/Low Tech

Figure 1: Decision matrix for selecting the synthetic route based on scale and purity requirements. Route A is favored for high-purity applications.

Part 2: Comparative Performance Data

The following data summarizes the performance of generating a model urea derivative (Target X) using the three different routes.

Target X: 1-((3R,5R)-1-benzyl-3,5-dimethylpiperazin-4-yl)-3-phenylurea.

MetricRoute A (Building Block)Route B (Asym. Hydrogenation)Route C (Resolution)
Step Count 1 (Direct Coupling)3 (Synthesis + Reduct + Purif)4 (Synth + Salt formation + Crack)
Yield (Overall) 92% 65%38%
Enantiomeric Excess (ee) >99.5% 88 - 94%>99% (after recrystallization)
Diastereomeric Ratio (dr) >99:1 (trans:cis)85:15 (trans:cis)95:5
Atom Economy HighModerate (Catalyst waste)Low (Discard 50% enantiomer)
Process Time 24 Hours72-96 Hours1 Week

Analysis: Route A is the only self-validating system where the stereochemical outcome is guaranteed by the starting material purity. Route B introduces a significant risk of cis-impurity, which is chemically very similar to the trans-product and difficult to remove via standard silica chromatography.

Part 3: Experimental Validation & Protocols

Protocol: Coupling of this compound

This protocol demonstrates the high-fidelity synthesis of a sulfonamide derivative, a common motif in CCR5 antagonists.

Reagents:

  • This compound (1.0 eq)

  • 4-Fluorobenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous.

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with this compound (1.0 g, 4.9 mmol) and DCM (10 mL).

  • Base Addition: Add Triethylamine (1.36 mL, 9.8 mmol) and cool to 0°C under

    
    .
    
  • Coupling: Dropwise add 4-Fluorobenzenesulfonyl chloride (1.05 g, 5.4 mmol) dissolved in DCM (5 mL).

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The

    
     symmetry often facilitates crystallization from EtOAc/Hexanes.
    
Validation Methodology (The "Self-Validating" Check)

To ensure the route produced the enantiomerically pure product, specific analytical markers must be checked.

A. NMR Spectroscopy (


 NMR, 400 MHz, 

):
  • Symmetry Check: Due to

    
     symmetry, the two methyl groups (Positions 3,5) should appear as a single doublet  (approx. 
    
    
    
    1.0-1.2 ppm).
  • Fail State: If you see two distinct doublets or complex multiplet splitting in the methyl region, you have significant cis (meso) contamination or restricted rotation breaking symmetry.

B. Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation:

    • (3R,5R) Retention Time:

      
       (e.g., 8.5 min).
      
    • (3S,5S) Retention Time:

      
       (e.g., 11.2 min).
      
    • (3R,5S) Meso Retention Time: Distinct from both (usually elutes earlier).

Synthetic Workflow Diagram

Workflow Input (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine (>99% ee) Reaction N-Alkylation/Acylation (DCM, Et3N, 0°C -> RT) Input->Reaction Reagent Electrophile (R-X) Reagent->Reaction Workup Aq. Workup & Crystallization Reaction->Workup Analysis Validation: 1. 1H NMR (Symmetry) 2. Chiral HPLC Workup->Analysis Product Final Chiral Ligand (>99% ee, >99:1 dr) Analysis->Product Pass

Figure 2: Experimental workflow for the synthesis and validation of (3R,5R)-derived ligands.

Part 4: Conclusion & Recommendations

For research and early-phase development, Route A (Chiral Building Block) is the superior methodology. The cost premium of the starting material is offset by the elimination of chiral resolution steps and the guarantee of stereochemical integrity.

Critical Recommendation: When sourcing this compound, always request a Certificate of Analysis (CoA) that explicitly states Diastereomeric Purity (dr) , not just Enantiomeric Purity. A sample with 99% ee but 90:10 dr (trans:cis) will complicate NMR interpretation and biological data.

References

  • Synthesis and Applications of Chiral Piperazines

    • Huang, W. X., et al. (2016). "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides." Organic Letters. Link

  • Mcl-1 Inhibitor Design using Benzylpiperazine Scaffolds

    • Wang, Z., et al. (2013). "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1." ChemMedChem. Link

  • General Piperazine N-Alkylation Protocols

    • Pittelkow, T., & Christensen, J. B. (2005). "A Simple Synthesis of N-Alkylpiperazines." Synthesis. Link

  • Stereochemical Nomenclature of 3,5-Dimethylpiperazines

    • PubChem Compound Summary: cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate (Confirming cis/trans designation). Link

Sources

Benchmarking the performance of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine against modern synthetic methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance and synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine , a critical chiral intermediate, contrasting traditional resolution methods with modern asymmetric catalysis.

Executive Summary

This compound is a high-value chiral building block, predominantly used in the synthesis of delta-opioid receptor ligands (e.g., SNC-80) and next-generation monoacylglycerol lipase (MAGL) inhibitors. Its pharmacological efficacy relies entirely on its specific stereochemistry; the (3R,5R) trans-isomer exhibits distinct binding affinities compared to its cis (meso) or (3S,5S) counterparts.

Historically, access to this scaffold relied on the inefficient Classical Resolution of racemic trans-2,6-dimethylpiperazine. This guide benchmarks that baseline against Modern Asymmetric Hydrogenation , a catalytic methodology that offers superior atom economy, scalability, and enantiomeric excess (ee).

Technical Analysis of Methodologies

The Baseline: Classical Resolution

The traditional route begins with the reduction of 2,6-dimethylpyrazine to a diastereomeric mixture of cis- and trans-2,6-dimethylpiperazine. The trans-isomer is isolated and subsequently resolved using a chiral acid.[1]

  • Mechanism: Diastereomeric salt formation.

  • Resolving Agent: (L)-Tartaric acid is the industry standard for isolating the (R,R) enantiomer.

  • Bottlenecks:

    • Yield Ceiling: The theoretical maximum yield is 50% (discarding the (S,S) enantiomer).

    • Process Intensity: Requires multiple recrystallization cycles to achieve >98% ee.

    • Waste: High solvent consumption and solid waste generation from salt breaking.

The Benchmark: Asymmetric Hydrogenation

The modern approach utilizes transition metal catalysis to directly hydrogenate 2,6-dimethylpyrazine into the desired chiral piperazine with high stereocontrol, followed by regioselective benzylation.

  • Mechanism: Heterogeneous or Homogeneous Asymmetric Hydrogenation.

  • Catalyst System: Ruthenium or Rhodium complexes with chiral phosphine ligands (e.g., Ru(OAc)₂[(R)-BINAP]).

  • Advantages:

    • 100% Theoretical Yield: Converts prochiral starting material directly to the target enantiomer.

    • Atom Economy: Eliminates the need for stoichiometric resolving agents.

    • Speed: Reduces a multi-day workflow to a single pressurized reaction.

Comparative Performance Data

The following data contrasts the production of 1 kg of this compound.

MetricMethod A: Classical ResolutionMethod B: Asymmetric Hydrogenation
Overall Yield 18 - 25%85 - 92%
Enantiomeric Excess (ee) 96 - 98% (after 2 recryst.)>99% (Direct)
Step Count 5 (Reduct -> Isomer Sep -> Salt Form -> Break -> Benzyl)2 (Asym Hydrogenation -> Benzyl)
Atom Economy Poor (<30%)Excellent (>85%)
Cost Driver Labor & Resolving Agent RecoveryCatalyst Cost (Ru/Rh)
Scalability Linear (Vessel volume limited)Exponential (Continuous flow compatible)

Visualizing the Workflows

Pathway Logic

The diagrams below illustrate the stark difference in complexity between the two methodologies.

G cluster_0 Method A: Classical Resolution cluster_1 Method B: Asymmetric Hydrogenation Start_A 2,6-Dimethylpyrazine Red_A Reduction (Na/EtOH) Start_A->Red_A Benzyl-Cl Mix_A Racemic cis/trans Mix Red_A->Mix_A Benzyl-Cl Sep_A Isomer Separation Mix_A->Sep_A Benzyl-Cl Res_A Resolution ((L)-Tartaric Acid) Sep_A->Res_A Benzyl-Cl Salt_A (R,R)-Tartrate Salt Res_A->Salt_A Benzyl-Cl Base_A Free Base Release Salt_A->Base_A Benzyl-Cl Prod_A (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine Base_A->Prod_A Benzyl-Cl Start_B 2,6-Dimethylpyrazine Cat_B H2 / Ru-(R)-BINAP (Asymmetric Cat.) Start_B->Cat_B Inter_B (2R,6R)-Dimethylpiperazine (>99% ee) Cat_B->Inter_B Prod_B (3R,5R)-1-Benzyl- 3,5-dimethylpiperazine Inter_B->Prod_B Regioselective Benzylation

Caption: Comparison of the multi-step Classical Resolution (Red) vs. the streamlined Modern Asymmetric Hydrogenation (Blue).

Detailed Experimental Protocol

Method B: Modern Asymmetric Hydrogenation Route

Rationale: This protocol is selected for its superior reproducibility and green chemistry metrics. It utilizes a Ruthenium-BINAP complex to induce chirality directly from the aromatic precursor.

Phase 1: Asymmetric Hydrogenation

Reagents: 2,6-Dimethylpyrazine, Ru(OAc)₂[(R)-BINAP], Methanol, Hydrogen gas.

  • Catalyst Preparation: In a glovebox (argon atmosphere), charge a high-pressure autoclave with 2,6-dimethylpyrazine (1.0 eq) and Ru(OAc)₂[(R)-BINAP] (0.05 mol%).

  • Solvation: Add degassed anhydrous methanol (5 mL/g substrate).

  • Hydrogenation: Seal the autoclave, purge with H₂ (3x), and pressurize to 50 bar (725 psi).

  • Reaction: Heat to 60°C and stir at 1000 rpm for 12 hours.

    • Checkpoint: Monitor H₂ uptake. Cessation indicates completion.

  • Workup: Vent H₂, concentrate the solvent in vacuo.

    • Validation: Analyze crude by Chiral GC. Expect >98% conversion and >99% ee of (2R,6R)-2,6-dimethylpiperazine.

Phase 2: Regioselective Benzylation

Reagents: (2R,6R)-2,6-dimethylpiperazine (crude from Phase 1), Benzyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Dissolve the chiral piperazine (1.0 eq) in DCM (10 mL/g) and cool to 0°C.

  • Base Addition: Add TEA (1.1 eq) dropwise.

  • Alkylation: Add Benzyl Chloride (1.0 eq) dropwise over 30 minutes.

    • Note: The steric hindrance of the methyl groups at positions 2 and 6 directs the benzylation to the unhindered N4 nitrogen (which becomes N1 in the benzyl-product numbering), yielding the 3,5-dimethyl product.

  • Quench: Stir at room temperature for 4 hours. Quench with water.

  • Purification: Extract with DCM, dry over MgSO₄, and concentrate. Purify via short-path distillation or recrystallization from EtOH/HCl gas to obtain the dihydrochloride salt.

References

  • Synthesis of 1-Benzylpiperazine (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 36, p.14 (1956).
    • URL:[Link]

  • Asymmetric Hydrogenation of Heteroaromatics (Pyrazines) Source: Journal of the American Chemical Society (Relevant methodology for Ru-BINAP hydrogenation of pyrazines). Context: Describes the mechanism of reducing 2,6-disubstituted pyrazines to chiral piperazines.
  • Chiral Resolution of 2-Methylpiperazine derivatives Source: BenchChem Technical Guides / Patent Literature (Standard Tartaric Acid Protocols).
  • Stereochemistry of Opioid Ligands (SNC-80)

Sources

Unlocking Selectivity: The Strategic Advantage of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine in Drug Discovery

[1]

Executive Summary

This compound (CAS: 170211-03-7) is not merely a building block; it is a "privileged scaffold" that imparts rigid stereochemical control to small molecule inhibitors.[1] Unlike its cis-meso counterpart or the flexible unsubstituted piperazine, the (3R,5R)-trans isomer forces a specific chair conformation (diaxial or diequatorial depending on N-substitution) that can lock ligands into bioactive conformations.[1]

This guide analyzes its successful application in allosteric CPS1 inhibition , details a self-validating synthesis protocol, and provides a comparative performance analysis against standard alternatives.

Case Study: Allosteric Inhibition of CPS1 (The H3B-374 Breakthrough)

The most definitive validation of the (3R,5R) scaffold comes from the discovery of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1) , a target previously considered "undruggable" for metabolic disorders and oncology.

The Challenge

CPS1 is a large, multi-domain protein with a flexible "K-loop" that regulates ATP binding. Standard inhibitors failed to stabilize this loop in an inactive conformation.

The Solution: Conformational Locking

Researchers utilized the (2R,6R)-2,6-dimethylpiperazine core—derived directly from the This compound precursor—to create the inhibitor H3B-374 .[1]

  • Mechanism: The chiral methyl groups of the (3R,5R) scaffold create a steric clash that prevents the piperazine ring from flipping. This rigidity forces the attached pharmacophores into a precise vector that wedges into the CPS1 allosteric pocket.

  • Outcome: The molecule stabilizes the K-loop (V653–H659) in a non-productive conformation, effectively shutting down the enzyme's catalytic cycle.

Performance Data: Isomer Comparison

The following data highlights the critical necessity of the (3R,5R) stereochemistry over other variants.

Compound VariantCore StereochemistryIC50 (CPS1 Inhibition)Fold Improvement
H3B-374 (Target) (2R,6R) / Trans 0.36 µM 1x (Baseline)
Isomer A(2S,6S) / Trans> 10 µMInactive
Isomer B(2R,6S) / Cis (Meso)6.5 µM18-fold loss
UnsubstitutedGlycine/Piperazine> 50 µMInactive

Key Insight: The cis (meso) isomer retains some activity but fails to achieve sub-micromolar potency due to the lack of C2-symmetry, which is required to engage the pseudosymmetric hydrophobic pockets of CPS1.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the logic flow from the chiral intermediate to the final bioactive mechanism.

CPS1_MechanismPrecursor(3R,5R)-1-Benzyl-3,5-dimethylpiperazineDeprotectionPd/C Hydrogenation(Benzyl Removal)Precursor->Deprotection Yield >95% Core(2R,6R)-2,6-DimethylpiperazineDeprotection->Core Retains Stereochem CouplingAmide Coupling(R1/R2 Introduction)Core->Coupling Vector Control InhibitorH3B-374(Active Inhibitor)Coupling->InhibitorTargetCPS1 AllostericPocketInhibitor->Target Hydrophobic Lock EffectK-Loop Stabilization(Enzymatic Shutdown)Target->Effect IC50 = 360 nM

Caption: Workflow showing the translation of the (3R,5R) chiral precursor into the potent CPS1 inhibitor H3B-374.

Technical Synthesis Protocol

To ensure Scientific Integrity , we recommend a resolution-based pathway starting from the trans-racemate, as direct enantioselective synthesis from D-Alanine can be cost-prohibitive for scale-up.[1]

Protocol: Resolution of trans-3,5-dimethylpiperazine

Objective: Isolate pure (3R,5R) isomer from commercially available trans-mixture.

  • Reagents:

    • trans-2,6-Dimethylpiperazine (Racemate)[1]

    • (1S)-(+)-10-Camphorsulfonic acid (CSA)[1][2]

    • Solvent: Ethanol/Water (9:1)[1]

  • Workflow:

    • Step 1 (Salt Formation): Dissolve 1.0 eq of racemic piperazine in refluxing EtOH/H2O. Add 2.0 eq of (1S)-(+)-CSA slowly.

    • Step 2 (Crystallization): Cool slowly to 4°C over 12 hours. The (R,R)-amine/(S)-CSA diastereomeric salt crystallizes preferentially due to lattice energy differences.[1]

    • Step 3 (Filtration & Release): Filter the white precipitate. Recrystallize once from EtOH to achieve >99% de.

    • Step 4 (Benzylation): Suspend salt in DCM. Add 2.5 eq NaOH (aq). Separate organic layer. Add 1.0 eq Benzyl bromide at 0°C to selectively alkylate N1 (controlled by stoichiometry and steric hindrance at N4).

  • Quality Control (Self-Validation):

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).[1]

    • Target: (3R,5R) isomer should elute at distinct RT compared to (3S,5S).

    • Optical Rotation:

      
       should be positive (specific value depends on solvent, typically +15° to +20° for the free base).[1]
      

Comparative Guide: Why Choose (3R,5R)?

This table compares the this compound scaffold against common alternatives in medicinal chemistry.

Feature(3R,5R)-Trans (This Product) (3R,5S)-Cis (Meso) Unsubstituted Piperazine
Symmetry C2-Symmetric Sigma-plane (Achiral)Achiral
Conformation Rigid Chair (Locked) Flexible ChairHighly Flexible
Vector Orientation Defined (120° angle) Parallel / PlanarUndefined
Metabolic Stability High (Methyls block P450)ModerateLow (N-oxidation prone)
Selectivity Profile High (Discriminates isoforms)Low (Promiscuous binding)Low
Primary Use Kinase/Allosteric Inhibitors Solubilizing GroupLinker
Expert Insight

The (3R,5R) isomer is superior when the binding pocket is narrow or hydrophobic. The methyl groups serve two functions:

  • Conformational Anchor: They prevent the "boat" conformation, reducing the entropic penalty upon binding.

  • Hydrophobic Shield: They protect the basic nitrogens from rapid metabolic N-oxidation, extending the half-life of the final drug candidate.

References

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Source: ACS Medicinal Chemistry Letters (2019). Context: Defines the SAR of the (2R,6R) scaffold and H3B-374. URL:[Link][1]

  • Enantioconvergent Synthesis of Isomeric Dimethylpiperazines. Source: Journal of Organic Chemistry / PubMed. Context: Protocols for resolution and synthesis of chiral piperazine cores. URL:[Link][1]

  • Structure-Based Design of Allosteric Inhibitors. Source: Nature Chemical Biology. Context: Mechanistic details of K-loop stabilization in CPS1. URL:[Link][1]

  • Chiral Piperazines in Drug Discovery: A Review. Source: Journal of Medicinal Chemistry. Context: General properties and metabolic advantages of methylated piperazines.[3] URL:[Link]

A Comparative Guide to the Reaction Scope of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is perpetual. Among the privileged scaffolds in medicinal chemistry and catalysis, the piperazine ring stands out for its conformational rigidity and the synthetic versatility offered by its two nitrogen atoms.[1][2] This guide provides a comparative analysis of the reaction scope of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine, a C2-symmetric chiral diamine, and its analogs. We will delve into their applications in asymmetric catalysis, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Chiral Piperazines in Asymmetric Catalysis

Chiral piperazines have emerged as potent ligands and catalysts in a variety of asymmetric transformations. Their C2-symmetry, when present, simplifies the stereochemical analysis of transition states, often leading to higher enantioselectivities. The substituents on the piperazine ring play a crucial role in defining the steric and electronic environment of the catalytic center, thereby influencing the course of the reaction. The presence of two nitrogen atoms allows for bidentate coordination to metal centers or bifunctional activation of substrates, making them versatile for a range of catalytic applications.[3][4]

This compound , the focal point of this guide, possesses a unique combination of features: a rigid C2-symmetric backbone due to the trans-disposed methyl groups, and a bulky benzyl group on one of the nitrogen atoms. This N-benzyl group can serve multiple purposes: it can act as a bulky protecting group, a stereodirecting element, or be readily removed via hydrogenolysis to allow for further functionalization.[5]

The Reaction Scope of this compound

The utility of this compound and its enantiomer, (3S,5S)-1-Benzyl-3,5-dimethylpiperazine, has been demonstrated in several key asymmetric reactions. A notable application is in the enantioselective addition of organometallic reagents to aldehydes.

Enantioselective Addition of Dialkylzincs to Aldehydes

The addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral piperazine derivatives have proven to be effective catalysts for this transformation.[3] While direct experimental data for this compound in this specific reaction is not extensively reported in readily available literature, we can infer its potential based on studies of closely related analogs.

For instance, research on (2S,5S)-2,5-dialkyl substituted piperazines has shown that the dilithium salt of these compounds effectively catalyzes the addition of diethylzinc to benzaldehyde, affording the corresponding alcohol in high enantiomeric excess (up to 96% ee).[3] The study highlighted that branched alkyl substituents on the piperazine ring are crucial for high enantioselectivity.

Experimental Protocol: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Piperazine

Note: This is a generalized protocol based on similar reactions.[3] Optimization for this compound would be necessary.

  • To a solution of the chiral piperazine (e.g., this compound) (0.1 mmol) in anhydrous toluene (2 mL) under an inert atmosphere (Argon or Nitrogen) at 0 °C, is added n-butyllithium (0.2 mmol, 1.6 M in hexane) dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour to form the dilithium salt of the piperazine.

  • The mixture is then cooled to 0 °C, and benzaldehyde (1.0 mmol) is added.

  • Diethylzinc (1.2 mmol, 1.0 M in hexane) is added dropwise, and the reaction mixture is stirred at 0 °C for the specified time (e.g., 24-48 hours), monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Comparative Analysis with Analogs

The performance of a chiral catalyst is highly dependent on its structure. By comparing this compound with its analogs, we can gain valuable insights into structure-activity relationships.

Effect of N-Substituent

The N-benzyl group in the parent compound is a key feature. Let's compare it with analogs bearing different N-substituents.

  • N-H (Unsubstituted): (3R,5R)-3,5-dimethylpiperazine, lacking the bulky benzyl group, would present a different steric environment. The reduced steric hindrance might lead to lower enantioselectivity in reactions where the bulk of the N-substituent is crucial for creating a well-defined chiral pocket. However, the free N-H can be advantageous for reactions where it can participate in hydrogen bonding or for the in-situ formation of catalysts.

  • N-Aryl: N-aryl piperazines are common in medicinal chemistry.[2] In catalysis, an N-aryl group can introduce electronic effects (electron-donating or -withdrawing) that can modulate the Lewis basicity of the nitrogen atoms and the activity of a metal catalyst.

  • N-Acyl: Acyl groups, such as benzoyl (Bz) or carbamoyl (e.g., Boc), can significantly alter the electronic properties and conformational flexibility of the piperazine ring. These groups are often used as protecting groups but can also influence the catalytic outcome. For instance, in palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, the choice of the N-acyl protecting group was found to be critical for achieving high enantioselectivity.[6]

Effect of C-Substituents

The methyl groups at the C3 and C5 positions are fundamental to the chirality of the molecule.

  • Variation in Alkyl Chain Length and Branching: As demonstrated in the dialkylzinc addition to aldehydes, increasing the steric bulk of the C-alkyl substituents (e.g., from methyl to isopropyl) can lead to a significant increase in enantioselectivity.[3] This is attributed to a more effective shielding of one of the prochiral faces of the substrate in the transition state.

  • Aryl Substituents: Replacing the C-alkyl groups with aryl moieties would introduce significant steric bulk and potential for π-π stacking interactions, which could be exploited in certain asymmetric transformations.

Stereoisomers: cis vs. trans

The parent compound has a trans configuration of the methyl groups. The corresponding cis isomer, (3R,5S)-1-Benzyl-3,5-dimethylpiperazine, would have a different three-dimensional structure and, consequently, a different catalytic behavior. The cis isomer would adopt a different chair conformation, leading to a different orientation of the substituents and a different chiral environment around the nitrogen atoms.

Tabular Summary of Reaction Scope and Performance

Catalyst/AnalogReaction TypeSubstrateProductYield (%)ee (%)Reference
(2S,5S)-2,5-Diisopropylpiperazine (as dilithium salt)Addition of Et2Zn to AldehydesBenzaldehyde(R)-1-Phenyl-1-propanol9896[3]
(S,S)-7 (a novel alicyclic chiral piperazine)Asymmetric Acylationmeso-1,2-diolsChiral monobenzoatesModerate to ExcellentModerate to Excellent[4]
Chiral Piperazine-Schiff Base-Cu(II) ComplexHenry (Nitroaldol) ReactionVarious Aldehydesβ-hydroxynitroalkanesup to 98up to 91 (er)[7]

Note: This table is illustrative and includes data from closely related chiral piperazines to provide a comparative context due to the limited direct data on the title compound.

Mechanistic Considerations and Rationale for Experimental Design

The design of a successful asymmetric reaction relies on a deep understanding of the reaction mechanism. For chiral piperazine-catalyzed reactions, the following principles are often at play:

  • Formation of a Chiral Complex: The chiral piperazine coordinates to a metal center or a substrate, creating a chiral environment that dictates the stereochemical outcome of the reaction. The C2-symmetry of catalysts like this compound is advantageous as it reduces the number of possible diastereomeric transition states.

  • Steric Shielding: The bulky substituents on the chiral piperazine (e.g., the benzyl and methyl groups) can effectively block one of the prochiral faces of the substrate, forcing the incoming reagent to attack from the less hindered side.

  • Bifunctional Catalysis: In some cases, the two nitrogen atoms of the piperazine can act in a concerted manner. One nitrogen might act as a Lewis base to activate a nucleophile, while the other (or a metal coordinated to it) acts as a Lewis acid to activate an electrophile.

The choice of solvent, temperature, and additives can significantly impact the reaction's efficiency and stereoselectivity. For instance, in the dialkylzinc addition, non-coordinating solvents like toluene were found to be superior to coordinating solvents like THF, which can compete with the chiral ligand for coordination to the zinc atom.[3]

Visualization of Key Concepts

Experimental Workflow for Asymmetric Catalysis

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst Chiral Piperazine prep Formation of Active Catalyst catalyst->prep reagent1 Reagent (e.g., n-BuLi) reagent1->prep reaction Stereoselective Transformation prep->reaction Catalyst substrate Substrate (e.g., Aldehyde) substrate->reaction reagent2 Reagent (e.g., Dialkylzinc) reagent2->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Chiral Product purification->product analysis Yield and ee Determination (HPLC) product->analysis

Caption: Generalized workflow for a chiral piperazine-catalyzed asymmetric reaction.

Structural Comparison of Analogs

G cluster_analogs Structural Analogs Parent This compound NH N-H Analog Parent->NH N-Substituent NAr N-Aryl Analog Parent->NAr N-Substituent NAcyl N-Acyl Analog Parent->NAcyl N-Substituent C_Alkyl C-Alkyl Variation Parent->C_Alkyl C-Substituent C_Aryl C-Aryl Analog Parent->C_Aryl C-Substituent Cis cis-Isomer Parent->Cis Stereoisomer

Caption: Structural relationship between the parent compound and its analogs.

Conclusion and Future Outlook

This compound and its analogs represent a versatile class of chiral auxiliaries and ligands for asymmetric synthesis. Their rigid C2-symmetric scaffold provides a robust platform for inducing chirality in a variety of chemical transformations. While direct catalytic data for the title compound is somewhat limited in the public domain, the extensive research on related chiral piperazines strongly suggests its potential in asymmetric catalysis.

Future research in this area should focus on systematically evaluating the catalytic activity of this compound in a broader range of asymmetric reactions, including but not limited to, aldol reactions, Michael additions, and asymmetric hydrogenations. A direct comparative study of the cis and trans isomers would provide valuable insights into the role of stereochemistry on catalytic performance. Furthermore, the development of novel analogs with fine-tuned steric and electronic properties will undoubtedly lead to the discovery of even more efficient and selective catalysts for the synthesis of complex chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.[8]

References

  • Soai, K., et al. (1995). Asymmetric Synthesis Using Chiral Piperazines. Part 3. Enantioselective Addition of Dialkylzincs to Aryl Aldehydes Catalysed by. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. [Link]

  • Matsumoto, K., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6087-6090. [Link]

  • O'Brien, P., & Pillai, J. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Future Medicinal Chemistry, 12(10), 945-965. [Link]

  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). ResearchGate. [Link]

  • Soai, K., et al. (1986). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan, 59(6), 1981-1984. [Link]

  • Gül, M., et al. (2015). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Helvetica Chimica Acta, 98(11), 1546-1553. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). Nature. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2014). Organic & Biomolecular Chemistry. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013). PubMed. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2020). PubMed Central. [Link]

  • cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • (3R, 5R)-1-Benzyl-3,5-dimethyl-piperazine. (n.d.). Naixi. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. [Link]

  • Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13835-13839. [Link]

  • Transition-Metal-Catalyzed Asymmetric Benzylic Substitutions Through η 3 -Benzyl-Metal Intermediates. (2025). PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). ARPI. [Link]

Sources

Safety Operating Guide

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Treat this compound as a Corrosive, Sensitizing Organic Base.

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine (CAS: 170211-03-7) is a chiral piperazine derivative.[1] Like its parent class, it presents significant risks of chemical burns, respiratory sensitization, and environmental toxicity. Under no circumstances should this compound be discharged into municipal sewer systems. [1]

🔴 Emergency Spill Response (Immediate Action)

If a spill occurs (>5 mL or >5 g), execute the following immediately:

  • Evacuate & Ventilate: Clear the immediate area. Amines can cause respiratory sensitization.[2][3]

  • PPE Up: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.

  • Contain: Surround the spill with an inert absorbent (vermiculite or sand).[4][5] Do not use paper towels initially for concentrated liquids, as they may generate heat.

  • Neutralize (Optional but Recommended): For liquid spills, apply a weak acid neutralizer (e.g., citric acid or sodium bisulfate) slowly to reduce volatility.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Hazardous Waste - Corrosive/Toxic." [1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its physical and reactive properties.

PropertyDataOperational Implication
CAS Number 170211-03-7Use for waste manifesting and inventory tracking.[1]
Chemical Class Organic Amine (Base)Incompatible with strong acids and oxidizers.[2][6]
Physical State Solid (low melting) or LiquidMay require dissolution before incineration.
Acidity (pKa) ~9.0 - 10.0 (Estimated)Corrosive. Will cause burns to skin/eyes.[1]
Flash Point >65°C (Estimated)Combustible.[7] Classify as ignitable if in organic solvent.
Hazards Skin Corr.[2][4][7][8][9][10] 1B, Resp. Sens. 1High Risk. Inhalation may cause asthma-like symptoms.[1]

Scientific Rationale: The basic nitrogen atoms in the piperazine ring are nucleophilic and proton-accepting.[1] This basicity drives its corrosivity. Furthermore, the benzyl group increases lipophilicity, potentially aiding skin absorption. The sensitization potential is a hallmark of piperazine derivatives, requiring strict inhalation controls during disposal [1].

Part 3: Regulatory Framework (RCRA Compliance)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Listed Waste: Not specifically listed on the EPA P-list or U-list.[1]

  • Characteristic Waste:

    • D002 (Corrosivity): If the pH of an aqueous solution is ≥ 12.5, it is a D002 waste.

    • D001 (Ignitability): If disposed of in a flammable solvent (Flash point < 60°C).

  • Waste Stream Designation: "Basic Organic Waste" or "Corrosive Organic Waste."

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks or surplus pure material.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][11][12][13]

    • Hazards: Check "Corrosive" and "Toxic."[8]

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[6][7][8]

  • Segregation: Place the HDPE jar into the Solid Hazardous Waste stream.

    • Note: Do not mix with solid oxidizers (e.g., permanganates) or solid acids.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Use this for reaction byproducts or stock solutions.[1]

  • Solvent Compatibility Check: Ensure the solvent is compatible with the waste stream.

    • Halogenated Solvents (DCM, Chloroform): Use Halogenated Waste carboy.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Organic carboy.

  • pH Check: If the solution is aqueous, check pH.

    • If pH > 12:[1] It is Corrosive (D002). Ensure the waste container is rated for corrosives (HDPE preferred over metal).

  • Transfer: Pour into the appropriate carboy using a funnel.

    • Critical Step: Rinse the original container 3x with a compatible solvent and add rinsate to the waste.

  • Log Entry: Record the volume and concentration on the waste container's log sheet immediately.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Sealing: Twist and tape the bag neck (gooseneck seal).

  • Disposal: Place in the Dry Hazardous Waste box/drum.

    • Warning: Do not dispose of in regular trash.[4] Trace amines can cause odors and sensitization risks for custodial staff.

Part 5: Visual Decision Logic (Disposal Workflow)

The following diagram outlines the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidBin Solid Waste Container (HDPE Jar) SolidPath->SolidBin Pack in HDPE SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy (Segregated) Halo->HaloBin NonHaloBin Organic Waste Carboy (Incineration) NonHalo->NonHaloBin CorrosiveBin Corrosive Waste Stream (pH Adjustment Required?) Aqueous->CorrosiveBin Check pH (D002)

Figure 1: Decision matrix for segregating piperazine derivative waste streams based on physical state and solvent composition.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 427143, 1-Benzyl-3,5-dimethylpiperazine.[1] Retrieved February 18, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][6] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

[1]

CAS: 170211-03-7 Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol Synonyms: (3R,5R)-1-Benzyl-3,5-dimethylpiperazine; Chiral N-benzyl piperazine intermediate.[1][2]

Executive Safety Summary & Risk Assessment

Core Directive: This compound is a chiral lipophilic amine. While specific toxicological data for this exact stereoisomer is limited, its structural class (benzyl-substituted piperazines) dictates that it must be treated as Corrosive (Skin Corr.[1] 1B) , a Sensitizer , and Acutely Toxic by absorption.

The "Amine permeation" Factor: Standard laboratory nitrile gloves offer poor protection against organic amines. Amines can permeate nitrile rubber in minutes without visible degradation. For this compound, reliance on single-layer nitrile gloves is a critical safety gap.[1]

Hazard Classification (Derived from Structural Activity Relationships)
Hazard ClassCategorySignalHazard Statement
Skin Corrosion 1BDanger Causes severe skin burns and eye damage.[1][3]
Eye Damage 1Danger Causes serious eye damage.[3]
Sensitization 1WarningMay cause an allergic skin reaction or respiratory sensitization.
Acute Toxicity 3 (Oral/Dermal)DangerToxic if swallowed or in contact with skin (Lipophilic nature aids absorption).

PPE Matrix: The "Zero-Exposure" Standard

Do not default to generic "lab PPE."[1] Use this matrix to select gear based on the specific task.

Glove Selection Logic
  • Why Nitrile Fails: Organic amines act as swelling agents and can solvate the nitrile polymer matrix, leading to breakthrough times of <5 minutes.

  • The Solution: Use a Laminate Film (e.g., Silver Shield/4H) liner or Butyl Rubber for high-risk tasks.[1]

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Solid Handling Nitrile (5 mil)Nitrile (5 mil)Double-layer provides sufficient buffer for dry solids.[1] Change immediately if dust contacts glove.[4]
Liquid Transfer / Solvation Laminate Film (Silver Shield) Nitrile (Long Cuff)Laminate film is chemically impervious to amines; outer nitrile provides grip and tear resistance.
Spill Cleanup Butyl Rubber (Thick) NoneButyl offers >480 min breakthrough time for amines.
Body & Respiratory Protection[4][6][7][8][9][10]
  • Respiratory: If handling open powder outside a fume hood (not recommended), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1] The amine odor threshold is low; smell indicates exposure.

  • Eye Protection: Chemical Splash Goggles (indirect vent) are mandatory. Face Shields are required when pouring liquids >100 mL.

  • Clothing: Lab coat (Nomex preferred if flammable solvents are present) + Chemical Resistant Apron (Tychem or PVC) for reactor loading.

Operational Protocol: Self-Validating Workflows

This section details how to handle the material to maintain both safety and chemical purity (preventing carbamate formation from CO₂).

Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste routing.

SafeHandlingStartStart: this compoundAssessmentState Assessment:Solid vs. SolutionStart->AssessmentSolidSolid HandlingAssessment->SolidPowderLiquidSolution/Liquid HandlingAssessment->LiquidDissolvedPPE_SolidPPE: Double Nitrile + N95/P100Solid->PPE_SolidWeighingWeighing Station:Static-Free, Fume HoodReactionReaction Setup:Inert Atmosphere (N2/Ar)Weighing->ReactionPPE_Solid->WeighingPPE_LiquidPPE: Laminate Liner + Nitrile OuterLiquid->PPE_LiquidTransferTransfer Method:Cannula or Syringe (No Pouring)Transfer->ReactionPPE_Liquid->TransferWasteDisposal:Segregate as Basic Organic WasteReaction->WastePost-Process

Figure 1: Operational workflow emphasizing PPE changes based on physical state.

Step-by-Step Handling Procedures
A. Weighing & Solid Transfer
  • Environment: Work strictly inside a certified chemical fume hood.

  • Static Control: Use an ionizing fan or anti-static gun. Piperazine derivatives can be "sticky" and static-charged, leading to powder scattering.[1]

  • Technique:

    • Place the receiving vessel (tared) inside the hood.

    • Use a disposable spatula.

    • Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

    • Wipe the exterior of the stock container with a dry tissue, then a solvent-damp tissue, before returning to storage.[1]

B. Solubilization & Liquid Transfer
  • Solvent Choice: Dissolve in non-chlorinated solvents (MeOH, EtOH, Toluene) if possible. Note: Reaction with DCM (Dichloromethane) can be exothermic or form quaternary salts over time.

  • Inert Atmosphere: The amine functionality reacts with atmospheric CO₂ to form carbamates.

    • Protocol: Purge headspace with Nitrogen or Argon immediately after opening.

    • Transfer: Use positive pressure cannulation or a gas-tight syringe for volumes <50 mL.[1] Avoid open pouring to minimize vapor release and oxidation.

Disposal & Deactivation Plan

Principle: Treat as a Basic Organic Waste . Do not mix with acidic waste streams without controlled neutralization (exotherm risk).

Waste CategoryTreatment ProtocolDisposal Path
Trace Contaminated Solids (Gloves, Tissues)Bag in hazardous waste bag immediately.High-Temperature Incineration
Liquid Waste (Mother Liquor) Adjust pH to 10-11 (keep basic). Do not acidify in the waste drum (heat generation).Organic Waste Stream (Basic)
Spill Cleanup Material Absorb with vermiculite or sand. Do not use cellulose/paper (potential reaction/heat).Hazardous Solid Waste

Neutralization for In-Lab Destruction (Small Scale <5g):

  • Dilute widely with water/ice.

  • Slowly add 1M HCl until pH is neutral (pH 6-8).

  • Dispose of the aqueous salt solution via chemical sewer only if permitted by local EHS regulations; otherwise, bottle as aqueous waste.

Emergency Response

First Aid Priority: Speed is critical. Amines penetrate skin rapidly.

  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • Diphoterine®:[1][5] If available, use immediately on the contact area.[6] It is superior to water for amine neutralization.

    • Do not use vinegar or acids to neutralize on skin (exothermic reaction causes thermal burns).

  • Eye Contact:

    • Flush for minimum 30 minutes . Hold eyelids open.

    • Seek ophthalmologist evaluation immediately (corneal haze can develop hours later).

  • Spill (Liquid):

    • Evacuate area.[6][7][8]

    • Don Butyl gloves and Respirator.

    • Cover with sand/vermiculite.

    • Collect into a sealed container labeled "Corrosive/Toxic Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 427143, 1-Benzyl-3,5-dimethylpiperazine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.